molecular formula C18H34O4 B15601632 2-Hydroperoxy-9(Z)-octadecenoic acid

2-Hydroperoxy-9(Z)-octadecenoic acid

Cat. No.: B15601632
M. Wt: 314.5 g/mol
InChI Key: ZWELXPYFRPTEGE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroperoxy-9(Z)-octadecenoic acid is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-2-hydroperoxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h9-10,17,21H,2-8,11-16H2,1H3,(H,19,20)/b10-9+

InChI Key

ZWELXPYFRPTEGE-MDZDMXLPSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific documented evidence for the discovery and isolation of 2-Hydroperoxy-9(Z)-octadecenoic acid is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on established principles and methodologies for the discovery, synthesis, isolation, and characterization of analogous fatty acid hydroperoxides, particularly other positional isomers of hydroperoxyoctadecenoic acid (HPODE). The experimental protocols and data presented are based on well-studied isomers and should be considered as a foundational framework for research on the 2-hydroperoxy isomer.

Introduction

Fatty acid hydroperoxides are a diverse class of lipid molecules formed through enzymatic or non-enzymatic oxidation of unsaturated fatty acids. They are key intermediates in various physiological and pathological processes, acting as signaling molecules and precursors to a range of bioactive lipids. While the 9- and 13-hydroperoxy isomers of octadecenoic acid, derived from linoleic acid, are well-characterized products of lipoxygenase (LOX) activity, the 2-hydroperoxy isomer represents a less common product, likely arising from α-oxidation pathways. This guide details the potential discovery, synthesis, isolation, and characterization of this compound, providing researchers, scientists, and drug development professionals with a technical foundation for its study.

Physicochemical Properties

Property9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)13-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE)This compound (Predicted)
Molecular Formula C₁₈H₃₂O₄C₁₈H₃₂O₄C₁₈H₃₄O₄
Molecular Weight 312.45 g/mol 312.45 g/mol 314.46 g/mol
CAS Number 29774-12-7 (9S isomer)33964-75-9 (13S isomer)Not available
Appearance Colorless to pale yellow oilColorless to pale yellow oilPredicted to be a colorless to pale yellow oil
Solubility Soluble in ethanol, methanol, diethyl ether, and chloroformSoluble in ethanol, methanol, diethyl ether, and chloroformPredicted to be soluble in organic solvents
UV λmax (in ethanol) ~235 nm (conjugated diene)~235 nm (conjugated diene)No significant UV absorption expected from the chromophore

Experimental Protocols

Detailed experimental protocols for the specific synthesis and isolation of this compound are not established. The following sections outline general and adaptable methodologies based on the synthesis and purification of other fatty acid hydroperoxides.

The synthesis of this compound would likely proceed through the α-oxidation of oleic acid or the direct oxidation of 2-hydroxy-9(Z)-octadecenoic acid.

Method 1: α-Oxidation of Oleic Acid

This enzymatic approach mimics the biosynthesis of 2-hydroperoxy fatty acids in some organisms.

  • Enzyme Preparation: A crude or purified preparation of a fatty acid α-dioxygenase would be required. Such enzymes have been identified in plants.

  • Reaction Mixture: Prepare a buffered reaction mixture (e.g., 50 mM phosphate (B84403) buffer, pH 6.5) containing oleic acid (substrate) and the α-dioxygenase preparation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a defined period (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by acidifying the mixture to pH 3-4 with a suitable acid (e.g., 1 M HCl) and adding an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent further non-enzymatic oxidation.

  • Extraction: Extract the lipid products from the aqueous phase using an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Proceed with purification as detailed in the isolation protocol.

Method 2: Chemical Oxidation of 2-Hydroxy-9(Z)-octadecenoic acid

This chemical synthesis approach offers an alternative route.

  • Starting Material: Synthesize or procure 2-hydroxy-9(Z)-octadecenoic acid.

  • Peroxidation Reaction: A mild oxidizing agent that can convert a secondary alcohol to a hydroperoxide would be necessary. This is a challenging chemical transformation, and specific reagents would need to be carefully selected and tested to avoid side reactions, such as oxidation of the double bond.

  • Reaction Quenching and Workup: After the reaction, quench any remaining oxidizing agent and perform an aqueous workup to isolate the crude product.

  • Purification: Purify the resulting this compound using chromatographic techniques.

High-performance liquid chromatography (HPLC) is the method of choice for the purification of fatty acid hydroperoxides.

  • Sample Preparation: The crude extract from the synthesis is dried under a stream of nitrogen, redissolved in the HPLC mobile phase, and filtered through a 0.22 µm syringe filter.

  • Normal-Phase HPLC:

    • Column: A silica-based normal-phase column (e.g., Zorbax Rx-SIL).

    • Mobile Phase: A gradient of isopropanol (B130326) in hexane (B92381) (e.g., 0.5% to 5% isopropanol).

    • Detection: UV detection at 235 nm is suitable for conjugated diene hydroperoxides like 9- and 13-HPODE. For 2-HPODE, which lacks a strong chromophore, evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be necessary.

  • Reversed-Phase HPLC:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: As with normal-phase HPLC, ELSD or MS detection would be required.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen at low temperature to obtain the purified this compound.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen) at -80°C to prevent degradation.

A combination of spectroscopic techniques is essential for the unambiguous identification of the isolated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Inject the purified sample into an LC-MS/MS system.

    • The mass spectrum should show the parent ion corresponding to the molecular weight of this compound.

    • Tandem MS (MS/MS) fragmentation will provide structural information. The fragmentation pattern of the bis(trimethylsilyl) derivative of the related 2-hydroperoxylinolenic acid has been reported to show characteristic ions.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • The hydroperoxy group is thermally labile and requires derivatization before GC-MS analysis.

    • Reduce the hydroperoxy group to a hydroxyl group using a reducing agent like sodium borohydride.

    • Derivatize the resulting hydroxyl and carboxyl groups (e.g., trimethylsilylation) to increase volatility.

    • The GC retention time and the mass spectrum of the derivative can be compared to standards or predicted fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

    • Key signals to identify would include the proton and carbon at the C-2 position bearing the hydroperoxy group, and the protons and carbons of the cis double bond at the C-9 position. The chemical shift of the hydroperoxy proton (-OOH) is typically found downfield.

Signaling Pathways and Biological Relevance

While specific signaling pathways involving this compound have not been elucidated, fatty acid hydroperoxides, in general, are known to modulate various cellular processes. They can act as second messengers, influencing inflammation, apoptosis, and cell proliferation.[1] They are also precursors to other bioactive lipids, such as hydroxy fatty acids, ketones, and aldehydes. The α-oxidation pathway that could produce 2-hydroperoxy fatty acids is involved in the metabolism of certain fatty acids in plants and mammals.[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_start Oleic Acid alpha_oxidation α-Dioxygenase synthesis_start->alpha_oxidation crude_product Crude 2-HPODE alpha_oxidation->crude_product hplc HPLC crude_product->hplc purified_product Purified 2-HPODE hplc->purified_product lcms LC-MS/MS purified_product->lcms gcms GC-MS (after derivatization) purified_product->gcms nmr NMR purified_product->nmr signaling_pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus oleic_acid Oleic Acid pla2->oleic_acid alpha_dox α-Dioxygenase oleic_acid->alpha_dox hpode 2-Hydroperoxy-9(Z)- octadecenoic acid alpha_dox->hpode peroxidase Peroxidases hpode->peroxidase downstream Downstream Signaling (e.g., modulation of transcription factors) hpode->downstream hode 2-Hydroxy-9(Z)- octadecenoic acid peroxidase->hode hode->downstream

References

Natural occurrence of 2-Hydroperoxy-9(Z)-octadecenoic acid in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroperoxy-9(Z)-octadecenoic acid, a member of the hydroperoxy-octadecadienoic acid (HPODE) family, is a crucial bioactive lipid mediator derived from the oxidation of oleic acid. This technical guide provides a comprehensive overview of its natural occurrence in various biological systems, its biosynthetic pathway, and its emerging roles in cellular signaling. This document details quantitative data, experimental protocols for its detection and analysis, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development.

Introduction

Oxylipins, a class of oxygenated fatty acids, are integral signaling molecules in a wide array of physiological and pathological processes in both plants and animals. Among these, the hydroperoxides of unsaturated fatty acids represent the initial products of lipoxygenase (LOX) and autoxidation pathways. This compound is a specific oxylipin generated from the oxidation of oleic acid. While its isomers, 9-HPODE and 13-HPODE derived from linoleic acid, have been more extensively studied, the significance of this compound is increasingly being recognized. This guide focuses on the current understanding of the natural occurrence and biological relevance of this specific hydroperoxide.

Biosynthesis of this compound

The primary route for the enzymatic formation of this compound is through the action of lipoxygenases (LOXs). These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. However, the formation of hydroperoxides from monounsaturated fatty acids like oleic acid is also possible, though often at lower efficiencies compared to polyunsaturated fatty acids.

The biosynthesis can be summarized in the following workflow:

Biosynthesis of this compound Oleic_Acid Oleic Acid (9(Z)-Octadecenoic acid) Lipoxygenase Lipoxygenase (LOX) Oleic_Acid->Lipoxygenase O2 Hydroperoxide This compound Lipoxygenase->Hydroperoxide

Caption: Enzymatic conversion of oleic acid to this compound by lipoxygenase.

Natural Occurrence and Quantitative Data

The presence of this compound and its related isomers has been reported in various biological systems, often as part of the complex mixture of oxidized fatty acids. Quantitative data, however, is often presented for the more abundant 9-HPODE and 13-HPODE isomers derived from linoleic acid. The table below summarizes available quantitative data for hydroperoxy-octadecadienoic acids in different biological matrices. It is important to note that the concentration of these reactive molecules can vary significantly depending on the physiological or pathological state of the tissue.

Biological MatrixSpecies/Condition9-HPODE Concentration13-HPODE ConcentrationReference
Canola OilOxidized at 22°C for 56 days1.25 mM1.88 mM[1]
Sunflower OilOxidized at 22°C for 56 days1.56 mM2.30 mM[1]
Soybean OilOxidized at 22°C for 56 days3.25 mM4.50 mM[1]
Rat Plasma-57.8 ± 18.7 nmol/L (as 9-HODE)123.2 ± 31.1 nmol/L (as 13-HODE)[2]
Phaseolus hypocotyls-Total LHPOs: 26±5 nmol g⁻¹ FW-[3]
Alstroemeria sepals-Total LHPOs: 66±13 nmol g⁻¹ FW-[3]
Alstroemeria petals-Total LHPOs: 49±6 nmol g⁻¹ FW-[3]
Potato leaves-Total LHPOs: 334±75 nmol g⁻¹ FW-[3]
Broccoli florets-Total LHPOs: 568±68 nmol g⁻¹ FW-[3]
Chlamydomonas cells-Total LHPOs: 602±40 nmol g⁻¹ FW-[3]

Note: Data for 9-HODE and 13-HODE are often presented as they are the more stable reduced forms of the corresponding hydroperoxides. Total Lipid Hydroperoxides (LHPOs) are also included to provide context on the general levels of these compounds in plant tissues.

Biological Functions and Signaling Pathways

Hydroperoxy fatty acids are increasingly recognized as important signaling molecules. In plants, they are key intermediates in the oxylipin pathway, which is crucial for defense against pathogens and pests.[4] In mammals, these molecules are implicated in inflammatory responses and oxidative stress.

The downstream signaling cascade of 9-HPODE in plant defense can be illustrated as follows:

9-HPODE Signaling in Plant Innate Immunity Pathogen_Attack Pathogen Attack / Wounding Membrane_Lipids Membrane Lipids (Linoleic Acid) Pathogen_Attack->Membrane_Lipids releases LOX Lipoxygenase (LOX) Membrane_Lipids->LOX substrate HPODE 9-HPODE LOX->HPODE Downstream_Enzymes Downstream Enzymes (e.g., AOS, HPL, DES) HPODE->Downstream_Enzymes Oxylipins Diverse Oxylipins (e.g., Jasmonates, Green Leaf Volatiles) Downstream_Enzymes->Oxylipins Gene_Expression Defense Gene Expression Oxylipins->Gene_Expression regulate Immune_Response Innate Immune Response Gene_Expression->Immune_Response

Caption: Simplified signaling pathway of 9-HPODE in plant defense.

In mammalian systems, 9-HPODE and its reduced form, 9-HODE, are involved in inflammatory processes. They can be generated during the oxidation of low-density lipoproteins (LDL) and are found in atherosclerotic lesions.[5]

Experimental Protocols

Accurate detection and quantification of this compound require specific and sensitive analytical methods due to its reactive nature and low abundance.

Extraction of Lipid Hydroperoxides from Plant Leaves

This protocol is adapted for the extraction of hydroperoxy fatty acids from plant tissues for subsequent LC-MS analysis.[5]

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent: 2-propanol/water/hexane (B92381) (20:2:30, v/v/v) containing 10% acetic acid

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Hexane

  • Nitrogen gas

  • Reconstitution solvent: 85% methanol (B129727) in water

Procedure:

  • Harvest fresh plant leaves and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a glass tube.

  • Add a known amount of the internal standard.

  • Add 1.0 mL of the extraction solvent.

  • Vortex vigorously for 3 minutes.

  • Add 2.0 mL of hexane, vortex for another 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 7-9) on the lower phase and combine the hexane extracts.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of reconstitution solvent (e.g., 100 µL) for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol provides a general method for the quantification of hydroperoxy-octadecadienoic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For 9-HPODE, a potential transition is m/z 311.2 -> m/z 113.1 (corresponding to the cleavage of the hydroperoxy group and subsequent fragmentation).

  • Collision Energy and other source parameters: These need to be optimized for the specific instrument and compound.

Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of conjugated dienes, which absorb light at 234 nm.[3]

Materials:

  • Enzyme extract (from plant or animal tissue)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-9.0 depending on the LOX isoform)

  • Oleic acid substrate solution (e.g., 10 mM sodium oleate)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the phosphate buffer and the oleic acid substrate solution.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme extract.

  • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹).

Conclusion

This compound is an important, yet understudied, lipid mediator with significant roles in biological systems. Its formation via the lipoxygenase pathway places it at a critical juncture in the generation of a diverse array of signaling oxylipins. The analytical methods detailed in this guide provide a framework for the accurate quantification of this and related compounds, which is essential for elucidating their precise functions in health and disease. Further research into the specific signaling pathways and downstream effectors of this compound will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of lipid-mediated cellular communication.

References

An In-depth Technical Guide to the Biosynthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The biosynthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid is a critical step in the alpha-oxidation pathway of oleic acid, primarily observed in plants and other organisms. This pathway is distinct from the more commonly studied lipoxygenase- and cyclooxygenase-mediated transformations of fatty acids. The key enzymatic step is catalyzed by alpha-dioxygenase (α-DOX), a heme-containing enzyme that introduces molecular oxygen at the C-2 (alpha) position of the fatty acid. The resulting 2-hydroperoxy intermediate is a transient species, which is subsequently metabolized to 2-hydroxy fatty acids or undergoes oxidative decarboxylation to form a C17 aldehyde. This guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on enzyme activity, detailed experimental protocols for its study, and a visual representation of the involved processes.

Core Biosynthesis Pathway

The formation of this compound from its precursor, 9(Z)-octadecenoic acid (oleic acid), is not mediated by lipoxygenases (LOX) or cyclooxygenases (COX), which typically act on polyunsaturated fatty acids and at different positions. Instead, this conversion is the hallmark of the alpha-oxidation pathway , initiated by the enzyme alpha-dioxygenase (α-DOX) .[1][2][3][4]

The alpha-oxidation pathway is significant for the metabolism of certain fatty acids and is involved in various physiological processes, including plant defense against pathogens and protection from oxidative stress.[2] The pathway proceeds in the following key steps:

  • Oxygenation: Oleic acid is acted upon by α-DOX. This enzyme catalyzes the stereospecific insertion of molecular oxygen (O₂) at the C-2 position of the fatty acid.[4]

  • Formation of the Hydroperoxide: This enzymatic reaction yields the unstable intermediate, this compound.[1]

  • Further Metabolism: The 2-hydroperoxy intermediate is rapidly converted into more stable products. There are two primary subsequent steps:

    • Reduction: The hydroperoxy group is reduced by peroxidases to a hydroxyl group, forming 2-Hydroxy-9(Z)-octadecenoic acid.[4]

    • Oxidative Decarboxylation: The unstable hydroperoxide can undergo cleavage to lose the carboxyl carbon as CO₂ and form the (n-1) aldehyde, in this case, (8Z)-heptadecenal.[1]

In mammals, while a fatty acid alpha-oxidation pathway exists for the degradation of branched-chain fatty acids, the direct formation of 2-hydroperoxy fatty acids from oleic acid is less characterized.[5] The 2-hydroxylation of fatty acids in mammals is primarily associated with the enzyme Fatty Acid 2-Hydroxylase (FA2H) in the context of sphingolipid biosynthesis.[6][7]

Visualization of the Biosynthesis Pathway

Biosynthesis_of_2_HPODE cluster_pathway Alpha-Oxidation Pathway oleic_acid Oleic Acid (9(Z)-Octadecenoic acid) hpode This compound (2-HPODE) oleic_acid->hpode α-Dioxygenase (α-DOX) + O₂ branch_point hpode->branch_point hode 2-Hydroxy-9(Z)-octadecenoic acid aldehyde (8Z)-Heptadecenal (C17 Aldehyde) branch_point->hode Peroxidase branch_point->aldehyde Oxidative Decarboxylation (-CO₂)

Caption: Biosynthesis of this compound via the α-DOX pathway.

Data Presentation

Quantitative data for the biosynthesis of this compound is primarily derived from studies on plant-based alpha-dioxygenases. The following tables summarize key parameters from published literature.

Table 1: Enzyme Activity of Alpha-Dioxygenase

Enzyme SourceSubstrateProduct MeasuredSpecific ActivityConditionsReference
Transgenic Arabidopsis (α-DOX1)Tritium-labeled Oleic Acid(8Z)-Heptadecenal~1.5 µmol/min/g proteinProtein extracts from bacterially inoculated leaves[1]
Physcomitrella patens homogenatePalmitic Acid (16:0)2-Hydroxypalmitic Acid~12 nmol/30 min300 µM substrate, 23°C[4]
Physcomitrella patens homogenateOleic Acid (18:1)2-Hydroxyoctadecenoic Acid~4 nmol/30 min300 µM substrate, 23°C[4]

Table 2: Substrate Specificity of Physcomitrella patens α-Dioxygenase

Fatty Acid SubstrateChain Length:UnsaturationRelative Product Formation (%)
Lauric Acid12:025
Myristic Acid14:083
Palmitic Acid16:0100
Stearic Acid18:058
Oleic Acid18:133
Linoleic Acid18:233
α-Linolenic Acid18:342
Arachidonic Acid20:48
Data adapted from Hamberg et al. (2005), showing relative amounts of 2-hydroxy fatty acids formed.[4]

Experimental Protocols

The study of this compound biosynthesis involves enzyme activity assays and product identification. Due to the instability of the hydroperoxide, it is often reduced to its corresponding stable 2-hydroxy derivative for analysis.

Protocol: Alpha-Dioxygenase Activity Assay

This protocol is adapted from methodologies used to measure α-DOX activity in plant extracts.[1][4]

Objective: To determine the enzymatic activity of alpha-dioxygenase in a given sample (e.g., plant leaf homogenate) using oleic acid as a substrate.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Extraction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors)

  • Substrate: Oleic Acid (or radiolabeled oleic acid for higher sensitivity)

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or Stannous chloride (SnCl₂)

  • Internal Standard (e.g., heptadecanoic acid)

  • Solvents: Hexane, Diethyl ether, Acetic acid, Methanol (B129727)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Workflow Diagram:

Protocol_Workflow start 1. Sample Homogenization (Plant tissue in buffer on ice) centrifuge 2. Centrifugation (e.g., 10,000 x g, 15 min, 4°C) start->centrifuge supernatant 3. Collect Supernatant (Crude enzyme extract) centrifuge->supernatant incubation 4. Enzymatic Reaction (Incubate extract with Oleic Acid, 23-30°C) supernatant->incubation stop_reaction 5. Stop Reaction & Acidify (e.g., add citric acid to pH 4) incubation->stop_reaction extraction 6. Lipid Extraction (e.g., with Hexane/Diethyl Ether) stop_reaction->extraction reduction 7. Reduction of Hydroperoxide (Add NaBH₄ to convert 2-HPODE to 2-HODE) extraction->reduction derivatization 8. Derivatization (Evaporate solvent, add BSTFA) reduction->derivatization analysis 9. GC-MS Analysis (Quantify 2-HODE relative to internal standard) derivatization->analysis

Caption: Workflow for α-DOX activity assay and product analysis.

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue on ice in extraction buffer. Centrifuge the homogenate to pellet cell debris. The resulting supernatant serves as the crude enzyme extract.

  • Enzymatic Reaction: Incubate a defined amount of the crude enzyme extract with the fatty acid substrate (e.g., 300 µM oleic acid) in a buffered solution at a controlled temperature (e.g., 23°C) for a specific time (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by acidifying the mixture (e.g., to pH 4 with citric acid). Extract the lipids using an organic solvent mixture like hexane:diethyl ether (1:1, v/v).

  • Reduction Step: Evaporate the organic solvent. Redissolve the lipid extract in a solvent like methanol and add a reducing agent (e.g., NaBH₄) to quantitatively convert the unstable 2-hydroperoxy fatty acids to their stable 2-hydroxy counterparts.

  • Derivatization: After the reduction is complete, neutralize the solution, re-extract the lipids, and evaporate the solvent. To make the hydroxy fatty acids volatile for gas chromatography, derivatize them to their trimethylsilyl (B98337) (TMS) ethers using an agent like BSTFA.

  • Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the 2-hydroxyoctadecenoic acid-TMS ether peak based on its retention time and mass spectrum. Quantify the amount of product formed by comparing its peak area to that of an internal standard.

Protocol: Detection by Liquid Chromatography-Mass Spectrometry (LC-MS)

For direct detection of the hydroperoxide without reduction, LC-MS is a suitable method, though care must be taken due to the compound's instability.

Objective: To identify and quantify this compound from a reaction mixture.

Procedure:

  • Enzymatic Reaction and Extraction: Perform steps 1-3 as described in Protocol 3.1.

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen at low temperature. Immediately reconstitute the lipid extract in the initial mobile phase (e.g., acetonitrile (B52724)/water).

  • LC Separation: Use a reverse-phase column (e.g., C18). A gradient elution with solvents such as acetonitrile and water, often with a modifier like formic acid, is typically employed to separate the fatty acids.

  • MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode. Monitor for the deprotonated molecule [M-H]⁻ of this compound.

  • Quantification: Quantification can be performed using a stable isotope-labeled internal standard and constructing a standard curve.

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Physical and chemical properties of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroperoxy-9(Z)-octadecenoic acid is an oxygenated fatty acid, a member of the oxylipin family, derived from the oxidation of oleic acid. As a hydroperoxy derivative, it serves as a reactive intermediate in various biological processes and a precursor to a range of more stable signaling molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role within metabolic pathways. The information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding and utilization of this compound.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. The data presented below are a combination of information for the target molecule and closely related isomers. It is crucial to note that properties such as boiling point and density are for a structurally similar but different compound, (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid, and should be considered as estimations.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₄[1][2]
Molecular Weight 314.46 g/mol [1][2]
CAS Number 53705-95-6[1]
Physical State Solid[3]
Storage Temperature Ultra freezer (-80°C recommended)[3][4]
Stability Stable under recommended storage conditions; sensitive to heat and light.[5]
Solubility Soluble in organic solvents such as ethanol (B145695), DMF, and DMSO.[4]
Boiling Point (estimated) 466.1°C at 760 mmHg
Density (estimated) 1.016 g/cm³
Spectral Data

Detailed spectral data for this compound is scarce. The following represents typical spectral characteristics expected for alpha-hydroperoxy fatty acids based on data from related compounds.

  • ¹H NMR: Key signals would include a characteristic peak for the proton on the carbon bearing the hydroperoxy group (C-2), protons of the double bond (C-9 and C-10), and the protons of the aliphatic chain.

  • ¹³C NMR: Expected signals include those for the carboxyl carbon, the carbon bearing the hydroperoxy group, the olefinic carbons, and the carbons of the alkyl chain.

  • Mass Spectrometry (MS): Electron ionization (EI) of the derivatized compound (typically as the trimethylsilyl (B98337) ether of the corresponding hydroxy acid) would show a molecular ion peak and characteristic fragmentation patterns allowing for the determination of the hydroperoxy group's position.

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroperoxy group, the C=O stretch of the carboxylic acid, the C=C stretch of the double bond, and the C-H stretches of the aliphatic chain.

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of hydroperoxy fatty acids and are adapted for this compound.

Synthesis: Enzymatic Oxidation of Oleic Acid

This protocol describes the synthesis of this compound using a lipoxygenase enzyme.

Materials:

Procedure:

  • Dissolve oleic acid in a minimal amount of ethanol and add it to the borate buffer to the desired final concentration.

  • Equilibrate the solution to the optimal temperature for the chosen lipoxygenase (typically 4°C to room temperature).

  • Initiate the reaction by adding the lipoxygenase enzyme.

  • Stir the reaction mixture vigorously to ensure adequate oxygenation.

  • Monitor the reaction progress by taking aliquots and analyzing them by UV spectroscopy (monitoring the formation of a conjugated diene system if applicable to the specific lipoxygenase used) or thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 3.5-4.0 with HCl.

  • Extract the product with an equal volume of ethyl acetate or a hexane/ethyl acetate mixture.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

Purification: High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is the preferred method for the purification of hydroperoxy fatty acids.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax rx-SIL)

Mobile Phase:

  • A gradient of hexane and a more polar solvent like isopropanol (B130326) or ethyl acetate containing a small amount of acetic acid (e.g., 0.1%).

Procedure:

  • Dissolve the crude product from the synthesis step in the initial mobile phase.

  • Inject the sample onto the equilibrated silica column.

  • Elute the compounds using a shallow gradient of the polar solvent.

  • Monitor the elution at a wavelength suitable for detecting the hydroperoxy fatty acid (around 210-235 nm).

  • Collect the fractions corresponding to the desired product peak.

  • Evaporate the solvent from the collected fractions under a stream of nitrogen.

  • Store the purified product at -80°C.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of hydroperoxy fatty acids by GC-MS is not feasible due to their thermal instability. Therefore, they are typically reduced to their more stable hydroxy analogs and then derivatized.

Procedure:

Reduction to Hydroxy Acid:

  • Dissolve the purified this compound in methanol.

  • Add a reducing agent such as sodium borohydride in excess and stir the reaction at room temperature.

  • After the reaction is complete (monitored by TLC), acidify the solution and extract the hydroxy fatty acid.

Derivatization (Silylation):

  • Dry the 2-hydroxy-9(Z)-octadecenoic acid thoroughly.

  • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a dry solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture (e.g., at 60°C for 30-60 minutes) to ensure complete derivatization.[6]

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-23) for separation.

  • Employ a temperature program that allows for the separation of the fatty acid derivative.

  • Acquire mass spectra using electron ionization (EI) to identify the compound based on its molecular ion and fragmentation pattern.

Signaling and Metabolic Pathways

This compound is an intermediate in the broader metabolism of fatty acid hydroperoxides. These molecules are precursors to a diverse array of bioactive oxylipins, including jasmonates in plants and various eicosanoids and docosanoids in mammals. These downstream products are involved in a multitude of signaling pathways regulating inflammation, immunity, and cellular homeostasis.

Fatty acid hydroperoxides can be metabolized through several enzymatic pathways, including those involving hydroperoxide lyase, allene (B1206475) oxide synthase, and peroxygenase.[7] These pathways lead to the formation of aldehydes, ketones, and epoxy alcohols, respectively, many of which have their own distinct biological activities.

Fatty_Acid_Hydroperoxide_Metabolism Oleic Acid Oleic Acid Lipoxygenase Lipoxygenase Oleic Acid->Lipoxygenase O₂ This compound This compound Hydroperoxide Lyase Hydroperoxide Lyase This compound->Hydroperoxide Lyase Allene Oxide Synthase Allene Oxide Synthase This compound->Allene Oxide Synthase Peroxygenase Peroxygenase This compound->Peroxygenase Lipoxygenase->this compound Aldehydes & Ketones Aldehydes & Ketones Hydroperoxide Lyase->Aldehydes & Ketones Allene Oxides Allene Oxides Allene Oxide Synthase->Allene Oxides Epoxy Alcohols Epoxy Alcohols Peroxygenase->Epoxy Alcohols Biological Activity Biological Activity Aldehydes & Ketones->Biological Activity Allene Oxides->Biological Activity Epoxy Alcohols->Biological Activity

Caption: Metabolic fate of this compound.

Experimental Workflow for Analysis

The analysis of this compound from a biological sample requires a multi-step process to ensure accurate identification and quantification.

Analysis_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Reduction to Hydroxy Acid Reduction to Hydroxy Acid Lipid Extraction->Reduction to Hydroxy Acid Derivatization (e.g., Silylation) Derivatization (e.g., Silylation) Reduction to Hydroxy Acid->Derivatization (e.g., Silylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for the analysis of this compound.

Conclusion

This compound is a key intermediate in the oxidative metabolism of oleic acid. While specific physical and spectral data for this compound are limited, established methodologies for the synthesis, purification, and analysis of related hydroperoxy fatty acids provide a robust framework for its study. Its position as a precursor to a variety of bioactive oxylipins underscores its importance in cellular signaling and warrants further investigation into its specific roles in health and disease. This guide provides a foundational resource for researchers to explore the chemistry and biology of this intriguing molecule.

References

The Emerging Role of 2-Hydroperoxy-9(Z)-octadecenoic Acid in Cellular Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid hydroperoxides are increasingly recognized as critical signaling molecules and mediators of cellular stress. Among these, 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HOOE) represents a less-studied but potentially significant player in a variety of cellular processes. This technical guide synthesizes the current understanding of the biological roles of lipid hydroperoxides, with a specific focus on the probable functions of 2-HOOE. Drawing parallels from its better-understood isomers, this document explores its likely involvement in key cellular pathways such as ferroptosis, inflammation, and apoptosis. Detailed experimental protocols for investigating the effects of 2-HOOE are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development efforts in this emerging area.

Introduction to this compound (2-HOOE)

This compound is a lipid hydroperoxide, a class of molecules generated through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. While specific research on 2-HOOE is limited, its structural similarity to other well-characterized lipid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), suggests it shares overlapping biological activities. These molecules are not merely byproducts of oxidative damage but are active participants in cellular signaling.

Lipid hydroperoxides are known to be involved in a delicate balance between physiological signaling and pathological stress responses. At low concentrations, they can act as second messengers in various signaling cascades. However, at elevated levels, they contribute to oxidative stress, leading to cellular damage and programmed cell death. Understanding the precise roles of specific isomers like 2-HOOE is crucial for developing targeted therapeutic strategies for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

Putative Biological Roles and Signaling Pathways

Based on the known functions of related lipid hydroperoxides, 2-HOOE is likely to be a key player in the following cellular processes:

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A central regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that specifically reduces lipid hydroperoxides to their corresponding alcohols, thereby preventing their accumulation and subsequent cell death. It is highly probable that 2-HOOE can act as a substrate for GPX4. Inhibition or saturation of GPX4 would lead to an accumulation of 2-HOOE and other lipid hydroperoxides, triggering the ferroptotic cascade.

Ferroptosis_Pathway 2-HOOE 2-HOOE Lipid_ROS Lipid Reactive Oxygen Species 2-HOOE->Lipid_ROS accumulation GPX4 GPX4 2-HOOE->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GSSG Glutathione (oxidized) GPX4->GSSG 2-HOOE_alcohol 2-Hydroxy-9(Z)- octadecenoic acid GPX4->2-HOOE_alcohol GSH Glutathione (reduced) GSH->GPX4

Figure 1: Proposed role of 2-HOOE in the GPX4-mediated ferroptosis pathway.

Inflammation

Lipid hydroperoxides are precursors to a variety of pro- and anti-inflammatory mediators. They can modulate the activity of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that 2-HOOE can influence the production of cytokines and chemokines by immune cells, thereby contributing to the inflammatory response. For instance, related lipid hydroperoxides have been shown to modulate the production of reactive oxygen species (ROS) by macrophages[1].

Inflammation_Pathway Cell_Stress Cellular Stress (e.g., Pathogen, Damage) 2-HOOE 2-HOOE Cell_Stress->2-HOOE leads to MAPK_Pathway MAPK Pathway (p38, JNK, ERK) 2-HOOE->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway 2-HOOE->NFkB_Pathway activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK_Pathway->Cytokine_Production NFkB_Pathway->Cytokine_Production

Figure 2: Potential activation of inflammatory signaling pathways by 2-HOOE.

Apoptosis

In addition to ferroptosis, high levels of lipid hydroperoxides can induce apoptosis, or programmed cell death. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family. The accumulation of 2-HOOE could lead to mitochondrial dysfunction and the release of cytochrome c, key events in the intrinsic apoptotic pathway.

Protein Carbonylation

Lipid hydroperoxides can decompose to form reactive aldehydes that can covalently modify proteins, a process known as protein carbonylation. This can lead to protein dysfunction, aggregation, and degradation, contributing to cellular damage in a variety of diseases. 2-HOOE is a potential source of such reactive carbonyl species.

Quantitative Data on the Cellular Effects of Lipid Hydroperoxides

Table 1: Cytotoxicity of Lipid Hydroperoxides in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
2-HOOE e.g., HT-1080MTT/LDHData not available
13-HPODECaco-2RNA-seq100 (concentration used)[2]
9-OOH-LinGuinea Pig PMChemiluminescenceInhibition at 0.01[1]

Table 2: Effects of Lipid Hydroperoxides on Inflammatory Mediators

CompoundCell TypeMediatorEffectConcentrationReference
2-HOOE e.g., RAW 264.7TNF-α, IL-6Data not available
9-OOH-LinGuinea Pig PMROSInhibition>10 nM[1]

Table 3: Interaction of Lipid Hydroperoxides with GPX4

CompoundAssayKm (µM)Vmax (nmol/min/mg)Reference
2-HOOE Enzymatic AssayData not availableData not available
Phospholipid HydroperoxideCoupled Assay--[3][4]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the biological role of this compound.

Synthesis and Purification of 2-HOOE

Note: The synthesis of specific lipid hydroperoxide isomers can be complex and often requires specialized chemical expertise.

A potential route for the synthesis of 2-HOOE involves the enzymatic oxidation of oleic acid using a specific lipoxygenase or a chemo-enzymatic approach.

Illustrative Enzymatic Synthesis Workflow:

Synthesis_Workflow Oleic_Acid Oleic Acid (Substrate) Reaction Enzymatic Reaction (Controlled pH, Temp, O2) Oleic_Acid->Reaction Lipoxygenase Specific Lipoxygenase (Enzyme) Lipoxygenase->Reaction Extraction Product Extraction (e.g., Solid Phase Extraction) Reaction->Extraction Purification Purification (e.g., HPLC) Extraction->Purification 2-HOOE 2-HOOE (Purified Product) Purification->2-HOOE Analysis Structural Verification (e.g., LC-MS/MS, NMR) 2-HOOE->Analysis

Figure 3: General workflow for the enzymatic synthesis and purification of 2-HOOE.

Protocol:

  • Substrate Preparation: Dissolve oleic acid in an appropriate buffer (e.g., borate (B1201080) buffer, pH 9.0).

  • Enzymatic Reaction: Add a specific lipoxygenase known to produce 2-hydroperoxides to the substrate solution. Incubate at a controlled temperature with gentle agitation and a continuous supply of oxygen.

  • Reaction Termination: Stop the reaction by acidifying the mixture or by adding an organic solvent.

  • Extraction: Extract the lipid products using a suitable method, such as solid-phase extraction (SPE).

  • Purification: Purify the 2-HOOE isomer from other reaction products using high-performance liquid chromatography (HPLC) with a suitable column (e.g., normal-phase or reverse-phase).

  • Quantification and Verification: Quantify the purified 2-HOOE using a spectrophotometer (measuring absorbance at ~234 nm) and verify its structure using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability and Cytotoxicity Assays

Protocol for Cell Treatment:

  • Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma, Caco-2 intestinal cells) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-HOOE in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to various concentrations in serum-free cell culture medium immediately before use.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of 2-HOOE or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability:

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol using DCFDA:

  • Plate cells in a black, clear-bottom 96-well plate.

  • After treatment with 2-HOOE, wash the cells with PBS.

  • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

GPX4 Activity Assay

Coupled Enzyme Assay Protocol:

  • Prepare cell lysates from cells treated with or without 2-HOOE.

  • Prepare a reaction mixture containing Tris buffer, EDTA, glutathione (GSH), glutathione reductase, and NADPH.

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding a lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or a specific phospholipid hydroperoxide).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate GPX4 activity based on the rate of NADPH consumption.

Protein Carbonylation Assay (DNPH Assay)

Spectrophotometric Protocol:

  • Extract total protein from cells treated with 2-HOOE.

  • Incubate a portion of the protein extract with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form protein hydrazones.

  • As a control, incubate another portion of the protein extract with the acidic solution without DNPH.

  • Precipitate the proteins with trichloroacetic acid (TCA) and wash with ethanol/ethyl acetate (B1210297) to remove excess DNPH.

  • Resuspend the protein pellets in a solution containing guanidine (B92328) hydrochloride.

  • Measure the absorbance of the protein hydrazones at ~370 nm.

  • Calculate the carbonyl content using the molar extinction coefficient of DNPH.

Measurement of Cytokine Production

ELISA Protocol:

  • Culture immune cells (e.g., macrophages, lymphocytes) and treat them with 2-HOOE.

  • Collect the cell culture supernatant at different time points.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.

Conclusion and Future Directions

While direct evidence for the biological roles of this compound is currently limited, its structural characteristics strongly suggest its involvement in fundamental cellular processes such as ferroptosis, inflammation, and apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the specific functions of this intriguing lipid hydroperoxide.

Future research should focus on:

  • Developing reliable methods for the synthesis and quantification of 2-HOOE.

  • Elucidating the specific signaling pathways modulated by 2-HOOE in various cell types.

  • Identifying the protein targets that interact with or are modified by 2-HOOE and its downstream metabolites.

  • Investigating the role of 2-HOOE in in vivo models of disease.

A deeper understanding of the biological activities of this compound will undoubtedly open new avenues for the development of novel therapeutic interventions for a wide range of human diseases.

References

2-Hydroperoxy-9(Z)-octadecenoic Acid as a Lipid Signaling Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid hydroperoxides are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and signaling functions of hydroperoxy-octadecenoic acids (HpODEs), with a primary focus on the well-characterized 9- and 13-HpODE isomers due to the limited direct scientific literature available on 2-Hydroperoxy-9(Z)-octadecenoic acid. This document details the enzymatic and non-enzymatic pathways of HpODE formation, their subsequent metabolic fates, and their roles in modulating cellular signaling cascades, primarily through interactions with peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). Furthermore, this guide presents detailed experimental protocols for the synthesis and analysis of these lipid mediators and summarizes key quantitative data to facilitate further research and drug development in this field. A discussion on the potential, though less understood, formation of 2-hydroperoxy fatty acids via the α-oxidation pathway is also included to provide a complete perspective.

Introduction: The Emerging Role of Hydroperoxy-octadecenoic Acids in Cellular Signaling

Hydroperoxy-octadecenoic acids (HpODEs) are oxidized derivatives of linoleic acid, the most abundant polyunsaturated fatty acid in mammals.[1] These molecules are not merely byproducts of oxidative stress but are now understood to be potent lipid mediators that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.[2][3] While the 9- and 13-HpODE isomers have been extensively studied, information regarding the specific biological activities of this compound remains scarce in current scientific literature. This guide will therefore focus on the established knowledge of 9-HpODE and 13-HpODE as archetypes for understanding the signaling roles of HpODEs, while also exploring the potential formation pathway of 2-hydroperoxy fatty acids.

Biosynthesis and Metabolism of Hydroperoxy-octadecenoic Acids

The formation of HpODEs can occur through both enzymatic and non-enzymatic pathways, leading to a variety of stereoisomers with distinct biological activities.

Enzymatic Synthesis via Lipoxygenases

The primary route for the specific generation of 9- and 13-HpODE is through the action of lipoxygenase (LOX) enzymes. These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[4] In plants, specific LOX isoforms produce either 9S- or 13S-HpODE.[4]

Non-Enzymatic Formation

Non-enzymatic formation of HpODEs occurs via free radical-mediated lipid peroxidation, a process often associated with oxidative stress. This pathway is less specific and results in a racemic mixture of HpODE isomers.

Metabolism of HpODEs

HpODEs are relatively unstable and are rapidly metabolized to more stable hydroxy-octadecenoic acids (HODEs) by glutathione (B108866) peroxidases (GPx) and other peroxidases.[2] They can also be further metabolized into a variety of other bioactive lipids, including ketones and epoxy-alcohols.[5]

Potential Formation of 2-Hydroperoxy Fatty Acids via α-Oxidation

While not a primary signaling pathway, the α-oxidation of fatty acids, which occurs in peroxisomes, involves the formation of a 2-hydroperoxy fatty acid intermediate.[6][7] This pathway is primarily responsible for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids.[8] The first step involves the oxidation of the fatty acyl-CoA to a 2-hydroxyacyl-CoA, which can then be a substrate for a dioxygenase to form a 2-hydroperoxyacyl-CoA.[6][7] This intermediate is then cleaved to yield a fatty aldehyde that is one carbon shorter and formyl-CoA.[6] Although this is a catabolic pathway, it provides a plausible mechanism for the endogenous formation of 2-hydroperoxy fatty acids.

dot

cluster_alpha_ox Fatty Acid α-Oxidation Pathway Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase 2_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA Fatty_Acyl_CoA->2_Hydroxyacyl_CoA Phytanoyl-CoA Dioxygenase (or similar) 2_Hydroperoxyacyl_CoA 2-Hydroperoxyacyl-CoA 2_Hydroxyacyl_CoA->2_Hydroperoxyacyl_CoA Dioxygenase Fatty_Aldehyde Fatty Aldehyde (n-1) 2_Hydroperoxyacyl_CoA->Fatty_Aldehyde Formyl_CoA Formyl-CoA 2_Hydroperoxyacyl_CoA->Formyl_CoA Fatty_Acid_n1 Fatty Acid (n-1) Fatty_Aldehyde->Fatty_Acid_n1 Aldehyde Dehydrogenase CO2 CO2 Formyl_CoA->CO2

Figure 1. Potential formation of 2-hydroperoxy fatty acids via the α-oxidation pathway.

Signaling Pathways of 9-HPODE and 13-HPODE

9-HPODE and 13-HPODE exert their biological effects through interaction with specific intracellular and cell surface receptors, thereby initiating downstream signaling cascades.

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HPODE and 13-HPODE, and more potently their reduced forms (9-HODE and 13-HODE), are known ligands for PPARs, a family of nuclear receptors that regulate gene expression.[3] 13-HPODE has been shown to enhance PPAR signaling, which is involved in lipid metabolism, inflammation, and cellular homeostasis.[1] Activation of PPARs by HpODEs can lead to both pro- and anti-inflammatory responses depending on the cellular context.

G-Protein Coupled Receptors (GPCRs)

Recent evidence suggests that HODEs, the metabolic products of HpODEs, can act as ligands for specific GPCRs. For example, 9-HODE is a ligand for GPR132, also known as G2A, which is involved in inflammatory responses.[3] While direct binding of HpODEs to GPCRs is less characterized, their rapid conversion to HODEs suggests that GPCR-mediated signaling is a key aspect of their biological function.

dot

cluster_signaling Signaling Pathways of 9/13-HpODE Linoleic_Acid Linoleic Acid LOX Lipoxygenase Linoleic_Acid->LOX HpODE 9/13-HpODE LOX->HpODE GPx Glutathione Peroxidase HpODE->GPx PPAR PPAR HpODE->PPAR HODE 9/13-HODE GPx->HODE HODE->PPAR GPCR GPCR (e.g., GPR132) HODE->GPCR Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Cellular_Response Cellular Response (e.g., Cytokine Release) GPCR->Cellular_Response

Figure 2. Overview of 9/13-HpODE synthesis and major signaling pathways.

Quantitative Data on the Biological Activities of HpODEs

The following tables summarize quantitative data regarding the effects of HpODEs on various cellular processes.

Table 1: Effects of 13-HPODE on Gene Expression in Caco-2 Cells [1]

Gene TargetBiological ProcessFold Change (100 µM 13-HPODE)
Upregulated Genes
FABP1Fatty acid uptake and transport> 2
HMGCS2Ketogenesis> 2
CPT1AFatty acid oxidation> 2
PLIN2Lipid droplet formation> 2
Downregulated Genes
CCN1/N2Cell proliferation< -2
CYTORCell proliferation< -2
PIM1Cell proliferation< -2

Table 2: Kinetic Parameters of Soybean Lipoxygenase-1 with Linoleic Acid [9]

ParameterValue
Km (Substrate)7.7 ± 0.3 x 10-6 M
Ki (Product Inhibition)2.9 ± 0.3 x 10-5 M

Experimental Protocols

Detailed methodologies are crucial for the accurate study of lipid signaling molecules. The following are key experimental protocols for the synthesis and analysis of HpODEs.

Preparation of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE)[1]
  • Substrate Preparation: Prepare a 200 µM solution of linoleic acid in phosphate-buffered saline (PBS).

  • Enzymatic Oxidation: Add 10 units of soybean lipoxygenase to the linoleic acid solution.

  • Monitoring Reaction: Monitor the formation of conjugated dienes by spectrophotometry at an optical density of 234 nm, using PBS as a reference.

  • Quantification: Determine the concentration of lipid peroxides formed using a suitable assay, such as the ferrous oxidation-xylenol orange (FOX) assay.

  • Sterilization and Use: Filter-sterilize the freshly prepared 13-HPODE solution to minimize contamination and use immediately to prevent spontaneous decomposition.

dot

cluster_protocol 13-HPODE Synthesis Workflow Start Start Prepare_LA Prepare 200 µM Linoleic Acid in PBS Start->Prepare_LA Add_LOX Add Soybean Lipoxygenase (10 units) Prepare_LA->Add_LOX Monitor Monitor at OD 234 nm Add_LOX->Monitor Quantify Quantify with FOX Assay Monitor->Quantify Sterilize Filter Sterilize Quantify->Sterilize End Use Immediately Sterilize->End

Figure 3. Experimental workflow for the enzymatic synthesis of 13-HPODE.

Quantification of Lipid Hydroperoxides using the Ferrous Oxidation-Xylenol Orange (FOX) Assay[10]
  • Sample Preparation: Extract lipid hydroperoxides from the sample into chloroform. A deproteination step may be necessary for biological samples.

  • Reagent Preparation: Prepare the FOX reagent by mixing equal volumes of xylenol orange and ferrous iron solutions.

  • Assay Procedure:

    • To 950 µL of a chloroform-methanol solvent mixture, add the sample extract.

    • Add 50 µL of the FOX reagent to initiate the color reaction.

    • Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance of the solution at 500 nm using a spectrophotometer. The color is stable for at least two hours.

  • Standard Curve: Generate a standard curve using known concentrations of a lipid hydroperoxide standard (e.g., 13-HPODE or cumene (B47948) hydroperoxide) to quantify the amount in the sample.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)[1]
  • Cell Treatment: Treat cells (e.g., Caco-2) with the desired concentration of HpODE for a specified time.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the PCR reaction with a final volume of 10 µL, containing:

    • 5 µL of SYBR Green Supermix

    • 2.5 µM of forward and reverse primers for the gene of interest

    • 0.1 ng of cDNA

  • Thermal Cycling: Perform the qRT-PCR with an initial denaturation step at 95 °C for 30 seconds, followed by 40 cycles of 95 °C for 15 seconds and 60 °C for 30 seconds.

  • Data Analysis: Use a suitable housekeeping gene (e.g., GAPDH) for normalization and calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

The study of hydroperoxy-octadecenoic acids as signaling molecules is a rapidly evolving field. While significant progress has been made in understanding the roles of 9-HPODE and 13-HPODE in cellular physiology and pathology, the biological functions of other isomers, such as this compound, remain largely unexplored. The potential formation of 2-hydroperoxy fatty acids through the α-oxidation pathway presents an intriguing area for future investigation. Further research is needed to elucidate the specific signaling pathways and molecular targets of all HpODE isomers, which will be critical for the development of novel therapeutic strategies targeting diseases associated with dysregulated lipid signaling, such as inflammatory disorders and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of these potent lipid mediators.

References

The Enigmatic Role of 2-Hydroperoxy-9(Z)-octadecenoic Acid: An In-depth Technical Guide to the Mechanism of Action of Hydroperoxyoctadecenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: While the specific molecule 2-Hydroperoxy-9(Z)-octadecenoic acid is not extensively characterized in scientific literature, it belongs to a critically important class of lipid hydroperoxides known as hydroperoxyoctadecenoic acids (HPODEs). These molecules are primary products of the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in mammals and plants. This guide will provide a comprehensive overview of the mechanism of action of HPODEs, drawing primarily on the wealth of research conducted on its major isomers, 9-HPODE and 13-HPODE. These compounds are pivotal mediators in a range of physiological and pathological processes, including inflammation, oxidative stress, and a regulated form of cell death known as ferroptosis.

Formation of Hydroperoxyoctadecenoic Acids

HPODEs are generated through both enzymatic and non-enzymatic pathways, with the specific isomer produced being dependent on the mechanism of formation.

1.1. Enzymatic Formation: The primary enzymatic route for HPODE synthesis involves lipoxygenases (LOXs). These iron-containing enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In humans, different LOX isoforms produce specific HPODE isomers. For instance, 15-lipoxygenase-1 (15-LOX-1) primarily synthesizes 13(S)-HPODE. Cyclooxygenases (COX-1 and COX-2), best known for their role in prostaglandin (B15479496) synthesis, can also metabolize linoleic acid to 9(R)-HPODE and to a lesser extent, 13(S)-HPODE[1].

1.2. Non-Enzymatic Formation: HPODEs can also be formed non-enzymatically through autoxidation, a process driven by free radicals. This pathway is less specific and typically yields a racemic mixture of HPODE isomers, including 9-HPODE and 13-HPODE, along with other isomers[2]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, promotes the non-enzymatic formation of HPODEs.

Metabolic Fate of Hydroperoxyoctadecenoic Acids

HPODEs are relatively unstable and serve as precursors for a diverse array of more stable and biologically active lipid mediators.

2.1. Reduction to Hydroxyoctadecadienoic Acids (HODEs): A major metabolic pathway for HPODEs is their reduction to the corresponding hydroxy fatty acids (HODEs)[3]. This conversion is catalyzed by peroxidases, such as glutathione (B108866) peroxidases (GPXs)[4]. For example, 13-HPODE is reduced to 13-HODE. HODEs themselves are potent signaling molecules.

2.2. Conversion to Other Bioactive Lipids: HPODEs can be further metabolized into a variety of other bioactive compounds, including:

  • Keto-octadecadienoic acids (KODEs): Such as 13-oxo-octadecadienoic acid (13-OXO)[4].

  • Epoxyhydroxy and trihydroxy fatty acids: These can be formed through the action of various enzymes[5][6].

  • Aldehydes: HPODEs can decompose into cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are well-established markers of oxidative stress[7][8].

Core Mechanisms of Action

The biological effects of HPODEs are multifaceted and are mediated through their interaction with various cellular components and signaling pathways.

3.1. Induction of Oxidative Stress and Ferroptosis:

HPODEs are potent inducers of oxidative stress. Their accumulation can overwhelm the cellular antioxidant capacity, leading to damage to lipids, proteins, and DNA. A key mechanism in this process is the iron-dependent form of programmed cell death known as ferroptosis.

The ferroptotic cascade is initiated by the accumulation of lipid hydroperoxides. Glutathione peroxidase 4 (GPX4) is a crucial enzyme that detoxifies lipid hydroperoxides, thereby preventing ferroptosis. Inhibition or depletion of GPX4 leads to the accumulation of HPODEs and subsequent cell death. Long-chain lipid hydroperoxides like 9-HPODE can directly lead to the oxidation of glutathione (GSH), a critical antioxidant, in a GPX4-dependent manner[9].

3.2. Modulation of Inflammatory Signaling Pathways:

HPODEs and their metabolites are key players in the regulation of inflammation. They can exert both pro- and anti-inflammatory effects depending on the cellular context and the specific isomer.

  • PPAR Signaling: 13-HPODE and its downstream metabolite 13-HODE are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ[2][3][7]. Activation of PPAR-γ can have anti-inflammatory effects.

  • MAPK Pathway: HPODEs have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation[10].

  • EGFR Signaling: 13-HPODE can augment the Epidermal Growth Factor Receptor (EGFR) signaling pathway by inhibiting receptor dephosphorylation[11].

3.3. Effects on Cell Growth and Proliferation:

The impact of HPODEs on cell growth is complex and can be context-dependent. They have been shown to inhibit the growth of certain tumor cells in a concentration-dependent manner[12]. Conversely, linoleic acid and its HPODE metabolites can stimulate the expression of proto-oncogenes such as c-Fos, c-Jun, and c-Myc, and promote the growth of vascular smooth muscle cells[10].

Quantitative Data

ParameterValueCell Type/SystemReference
Cell Growth Inhibition
Hydroperoxy-alpha-linolenic acid (35 µM, 44h)56% reduction in cell survivalWEHI clone 13 fibrosarcoma cells[12]
Hydroperoxy-gamma-linolenic acid (35 µM, 44h)10% reduction in cell survivalWEHI clone 13 fibrosarcoma cells[12]
Cytotoxicity
Linoleic acid hydroperoxide (20-40 µM, 1h)Significant cytotoxicityRabbit aortic endothelial cells[13]
Enzyme Inhibition
9(S),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid (1 µM)~28% inhibition of PGD2 and PGE2 synthesis (COX-1)Sheep COX-1[14]
9(R),16(S)-dihydroxy-10E,12Z,14E-octadecatrienoic acid (1 µM)~38% inhibition of PGD2 and PGE2 synthesis (COX-1)Sheep COX-1[14]

Experimental Protocols

5.1. Synthesis of Hydroperoxyoctadecenoic Acids (General Protocol):

A common method for the enzymatic synthesis of HPODEs involves the use of soybean lipoxygenase.

  • Substrate Preparation: Linoleic acid is dissolved in an appropriate buffer, typically at a slightly alkaline pH (e.g., pH 9.0).

  • Enzymatic Reaction: Soybean lipoxygenase is added to the substrate solution. The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) with continuous stirring and aeration to ensure sufficient oxygen supply.

  • Extraction: The reaction is stopped, and the HPODEs are extracted using an organic solvent such as diethyl ether or ethyl acetate (B1210297) after acidification of the reaction mixture.

  • Purification: The extracted HPODEs are purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

5.2. Cell Treatment and Viability Assay:

  • Cell Culture: Cells of interest (e.g., cancer cell lines, endothelial cells) are cultured in appropriate media and conditions until they reach the desired confluency.

  • HPODE Treatment: A stock solution of the desired HPODE isomer is prepared in a suitable solvent (e.g., ethanol) and diluted to the final concentration in the cell culture medium. The cells are then incubated with the HPODE-containing medium for the desired duration.

  • Viability Assessment: Cell viability can be assessed using various standard assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by using fluorescent dyes that distinguish between live and dead cells.

5.3. Analysis of HPODEs by HPLC-MS:

  • Sample Preparation: Lipids are extracted from cells or tissues using a suitable solvent system (e.g., Folch method).

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and an organic acid (e.g., formic acid or acetic acid) is typically employed.

  • Mass Spectrometric Detection: The eluting compounds are detected using a mass spectrometer, often an ion trap or triple quadrupole instrument, operated in negative ion mode. The specific HPODE isomers can be identified and quantified based on their retention times and mass-to-charge ratios.

Signaling Pathways and Logical Relationships

HPODE_Mechanism_of_Action LA Linoleic Acid LOX Lipoxygenases (e.g., 15-LOX-1) LA->LOX Autoxidation Autoxidation (Oxidative Stress) LA->Autoxidation HPODE HPODEs (e.g., 9-HPODE, 13-HPODE) LOX->HPODE Enzymatic Formation Autoxidation->HPODE Non-enzymatic Formation GPX4 Glutathione Peroxidases (GPX4) HPODE->GPX4 OtherMetabolites Other Metabolites (KODEs, Aldehydes) HPODE->OtherMetabolites Metabolism MAPK MAPK Pathway HPODE->MAPK Activates EGFR EGFR Signaling HPODE->EGFR Modulates Ferroptosis Ferroptosis HPODE->Ferroptosis Induces CellGrowth Cell Growth/ Proliferation HPODE->CellGrowth Modulates HODE HODEs (e.g., 9-HODE, 13-HODE) GPX4->HODE Reduction GPX4->Ferroptosis Inhibits PPARs PPARs (e.g., PPAR-γ) HODE->PPARs Activates Inflammation Inflammation PPARs->Inflammation Modulates MAPK->Inflammation Modulates MAPK->CellGrowth Modulates

Caption: Overview of HPODE formation, metabolism, and signaling.

Ferroptosis_Pathway PUFA Polyunsaturated Fatty Acids (in membranes) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation LipidHydroperoxides Lipid Hydroperoxides (e.g., HPODEs) LipidPeroxidation->LipidHydroperoxides GPX4 GPX4 LipidHydroperoxides->GPX4 Ferroptosis Ferroptosis LipidHydroperoxides->Ferroptosis Triggers GSSG GSSG GPX4->GSSG LipidAlcohols Non-toxic Lipid Alcohols GPX4->LipidAlcohols Reduces GPX4->Ferroptosis Prevents GSH GSH GSH->GPX4

Caption: The central role of GPX4 in preventing ferroptosis.

Conclusion

Hydroperoxyoctadecenoic acids are a class of lipid mediators with profound implications for cellular function and human health. While the specific isomer this compound remains to be fully characterized, the extensive research on its 9- and 13-isomers has illuminated their central role in oxidative stress, inflammation, and ferroptosis. As primary products of linoleic acid oxidation, HPODEs and their downstream metabolites act as potent signaling molecules, modulating key pathways such as PPAR, MAPK, and EGFR signaling. A deeper understanding of the nuanced roles of different HPODE isomers and their metabolic products will be crucial for the development of novel therapeutic strategies for a wide range of diseases, from inflammatory disorders to cancer. Further research is warranted to elucidate the specific functions of less-studied isomers like this compound and to fully unravel the complex network of lipid-mediated signaling in health and disease.

References

2-Hydroperoxy-9(Z)-octadecenoic Acid and its Role in Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroperoxy-9(Z)-octadecenoic acid, a specific isomer of hydroperoxyoctadecenoic acid (HPODE), and its putative role in oxidative stress. While direct research on this particular isomer is notably limited, this document synthesizes the current understanding of HPODEs as a class of lipid hydroperoxides. It covers their formation through enzymatic and non-enzymatic lipid peroxidation, their chemical properties, and their established roles as mediators of oxidative stress and signaling molecules. This guide will extrapolate the potential biological significance of this compound based on the known activities of its isomers, such as 9-HPODE and 13-HPODE. Detailed experimental protocols for the study of lipid hydroperoxides, comparative data on HPODE isomers, and visualizations of relevant biological pathways are provided to facilitate further research into this understudied area.

Introduction: The Landscape of Lipid Peroxidation and HPODEs

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key contributor to cellular damage and the pathogenesis of numerous diseases.[1] Lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes, are prime targets for ROS, leading to a chain reaction known as lipid peroxidation.[2] This process generates a diverse array of reactive molecules, including lipid hydroperoxides, which are relatively stable primary products.[3]

Hydroperoxyoctadecenoic acids (HPODEs) are a family of lipid hydroperoxides derived from the oxidation of oleic acid (a monounsaturated fatty acid) and linoleic acid (a polyunsaturated fatty acid). Depending on the position of the hydroperoxy group and the configuration of the double bonds, numerous HPODE isomers can be formed.[4][5] These isomers are not merely markers of oxidative damage but are increasingly recognized as active signaling molecules that can modulate various cellular processes.[3][6]

This guide focuses on a specific, yet poorly characterized isomer, This compound . While its counterparts, such as 9-HPODE and 13-HPODE, have been more extensively studied, the biological role of the 2-hydroperoxy isomer remains largely unexplored. This document aims to bridge this knowledge gap by providing a foundational understanding of HPODEs in the context of oxidative stress, with the goal of stimulating and guiding future research into the specific functions of this compound.

Formation and Chemical Properties of this compound

The formation of HPODE isomers can occur through two primary mechanisms: non-enzymatic autooxidation and enzyme-catalyzed oxidation.

Non-enzymatic Formation: Free radicals can abstract a hydrogen atom from oleic acid, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, which is subsequently reduced to a hydroperoxide. In the case of oleic acid, autooxidation can lead to the formation of a mixture of hydroperoxide isomers, including at positions 8, 9, 10, and 11.[4] The formation of the 2-hydroperoxy isomer through this mechanism is less common but theoretically possible.

Enzymatic Formation: Lipoxygenases (LOXs) are a family of enzymes that catalyze the specific dioxygenation of fatty acids.[7] While LOXs are well-known to produce 9-HPODE and 13-HPODE from linoleic acid, their activity on oleic acid is less characterized.[8][9] Some bacterial LOX-like enzymes have been shown to oxygenate oleic acid at the C-10 position.[8][10] The enzymatic formation of this compound has not been documented, suggesting it may be a minor product of non-specific oxidation or formed by yet-unidentified enzymatic pathways.

Chemical Properties: this compound is an ester product with the molecular formula C18H34O4. Like other lipid hydroperoxides, it contains a reactive hydroperoxy group (-OOH) that can participate in redox reactions, contributing to the propagation of oxidative stress. The presence of this polar group also alters the physicochemical properties of the fatty acid, potentially impacting membrane structure and fluidity.[3]

Data Presentation: Comparative Biological Activities of HPODE Isomers

Due to the lack of specific quantitative data for this compound, the following table summarizes the known biological effects of its more studied isomers to provide a comparative context. This highlights the potential areas of investigation for the 2-hydroperoxy isomer.

HPODE Isomer Biological Effect Cellular/System Context Mechanism of Action (if known) Reference
9-HODE Pro-inflammatorySkinMediated through GPR132[11]
Inhibition of cell proliferation, enhanced apoptosisHuman U937 cell lineIncreased PPARγ2 transcripts[11]
13-HODE Anti-inflammatorySkin-[11]
Anti-proliferativeKeratinocytesDown-regulation of AP-1[11]
PPARγ agonistMacrophages, AdipocytesDirect binding to PPARγ LBD[12]
10-HODE & 12-HODE PPARγ agonist-Direct binding to PPARγ LBD[12]
13-HPODE PPARα activationHepatocytesLigand for PPARα[13]
Induction of antioxidant defenseCaco-2 cellsUpregulation of retinol (B82714) metabolism, peroxisome, and cytochrome P450 pathways[14]
This compound Data Not Available ---

Note: HODE (hydroxyoctadecadienoic acid) is the reduced, more stable form of HPODE.

Experimental Protocols

Investigating the biological role of a specific lipid hydroperoxide requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Induction of Lipid Peroxidation in Cell Culture

This protocol describes a general method to induce lipid peroxidation in cultured cells to study the downstream effects of a mixture of lipid hydroperoxides.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Inducer of oxidative stress (e.g., H₂O₂, cumene (B47948) hydroperoxide, or a mixture of FeSO₄ and H₂O₂ for Fenton reaction)[15][16]

  • Lipid peroxidation assay kit (e.g., TBARS assay for MDA, or specific antibodies for 4-HNE)

  • Fluorescent probe for lipid peroxidation (e.g., BODIPY 581/591 C11)[17]

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to adhere overnight.

  • Prepare a working solution of the oxidative stress inducer in serum-free medium.

  • Wash the cells once with warm PBS.

  • Treat the cells with the inducer solution for a predetermined time course (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control group.

  • After treatment, wash the cells with PBS.

  • For TBARS assay: Lyse the cells and proceed with the assay according to the manufacturer's instructions to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • For immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against a lipid peroxidation product (e.g., 4-HNE), followed by a fluorescently labeled secondary antibody. Visualize by fluorescence microscopy.

  • For flow cytometry: Stain the cells with a lipid peroxidation-sensitive fluorescent probe like BODIPY 581/591 C11 according to the manufacturer's protocol. Analyze the shift in fluorescence intensity using a flow cytometer.[17]

Analysis of HPODE Isomers by HPLC-MS/MS

This protocol outlines a method for the separation and quantification of different HPODE isomers from a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, plasma, tissue homogenate)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Internal standard (e.g., a deuterated HPODE isomer)

  • Solid-phase extraction (SPE) cartridges for lipid purification

  • HPLC system with a suitable column (e.g., C18 reverse-phase or a chiral column for enantiomeric separation)[18][19]

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Lipid Extraction: Homogenize the biological sample in the presence of an antioxidant (e.g., BHT) and the internal standard. Perform a Folch or Bligh-Dyer lipid extraction.

  • Purification: Use SPE to purify the lipid extract and enrich for the fatty acid fraction.

  • HPLC Separation: Reconstitute the purified lipid extract in the mobile phase and inject it into the HPLC system. Use a gradient elution program to separate the different HPODE isomers. The choice of column and mobile phase will be critical for resolving positional and stereoisomers.[19][20]

  • MS/MS Detection and Quantification: Couple the HPLC eluent to the MS/MS system operating in negative ion mode. Use selected reaction monitoring (SRM) to detect and quantify the specific parent-to-fragment ion transitions for each HPODE isomer and the internal standard.[21]

Handling and Storage of Lipid Hydroperoxides

Lipid hydroperoxides are unstable and prone to degradation. Proper handling and storage are crucial for obtaining reliable experimental results.

  • Storage: Store lipid hydroperoxides in an organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen).[22][23]

  • Handling: Minimize exposure to light, oxygen, and metals, which can catalyze their decomposition. Use glass or Teflon containers. When preparing working solutions, do so immediately before use and keep them on ice.

  • Purity Check: Before use, it is advisable to check the purity of the lipid hydroperoxide standard by HPLC to ensure it has not degraded.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and its role in oxidative stress.

G General Pathway of Lipid Peroxidation of Oleic Acid cluster_initiation Initiation cluster_propagation Propagation oleic_acid Oleic Acid (in cell membrane) carbon_radical Oleic Acid Radical oleic_acid->carbon_radical ros Reactive Oxygen Species (ROS) (e.g., •OH) ros->oleic_acid H• abstraction loxs Lipoxygenases (LOXs) loxs->oleic_acid Enzymatic Oxidation peroxyl_radical Peroxyl Radical carbon_radical->peroxyl_radical + O₂ oxygen O₂ hpode_isomers Mixture of HPODE Isomers (8-, 9-, 10-, 11-HPODE) peroxyl_radical->hpode_isomers + H• (from another fatty acid) reduction Reduction downstream Downstream Effects hpode_isomers->downstream two_hpode This compound (Formation pathway unknown/minor) two_hpode->downstream

Caption: Formation of HPODE isomers from oleic acid via oxidative stress.

G Putative Signaling via PPAR Activation by HPODEs hpode HPODE Isomers (e.g., 9-, 13-HPODE) ppar PPARα / PPARγ (Nuclear Receptor) hpode->ppar Ligand Binding two_hpode This compound (Activity Unknown) two_hpode->ppar Hypothesized Interaction heterodimer PPAR-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (in gene promoter) heterodimer->ppre Binding transcription Gene Transcription ppre->transcription Activation response Biological Response (e.g., anti-inflammatory, metabolic regulation) transcription->response

Caption: HPODEs as potential ligands for PPAR nuclear receptors.

G Workflow for Investigating this compound start Start: Hypothesis Generation synthesis Chemical Synthesis or Purification of the Isomer start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization cell_free Cell-Free Assays (e.g., enzyme inhibition, receptor binding) characterization->cell_free cell_based Cell-Based Assays (Cytotoxicity, Gene Expression, Signaling) characterization->cell_based data_analysis Data Analysis and Interpretation cell_free->data_analysis in_vivo In Vivo Models (e.g., animal models of oxidative stress) cell_based->in_vivo cell_based->data_analysis in_vivo->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A logical workflow for the future study of this compound.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of lipidomics and oxidative stress. While the broader class of HPODEs is recognized for its role in mediating cellular responses to oxidative insults, the specific biological functions of this particular isomer remain to be elucidated. Based on the activities of its isomers, it is plausible that this compound could be involved in modulating inflammatory pathways, activating nuclear receptors like PPARs, and contributing to the overall cellular redox state.

Future research should prioritize the chemical synthesis and purification of this compound to enable its direct study. A systematic investigation of its effects in various cell-based and cell-free assays, as outlined in this guide, will be crucial to unravel its specific biological roles. Furthermore, the development of analytical methods to detect and quantify this isomer in biological samples will be essential for understanding its formation and potential as a biomarker of oxidative stress. Uncovering the functions of this compound will not only advance our fundamental understanding of lipid peroxidation but may also open new avenues for therapeutic intervention in diseases associated with oxidative stress.

References

Initial Studies on the Physiological Effects of 2-Hydroperoxy-9(Z)-octadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various isomers of hydroperoxyoctadecenoic acid, particularly 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HpODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HpODE). However, specific research on the physiological effects of 2-Hydroperoxy-9(Z)-octadecenoic acid is notably limited. This guide synthesizes the available information on closely related compounds to infer potential biological activities and provides a framework for future research on this specific molecule.

Introduction

Lipid hydroperoxides are primary products of lipid peroxidation and play crucial roles in cell signaling and pathophysiology. While the biological activities of several hydroperoxyoctadecenoic acid isomers are well-documented, the specific physiological effects of this compound remain largely unexplored. This technical guide aims to provide a comprehensive overview of the potential physiological effects of this compound by drawing parallels with its better-understood isomers. We will delve into its likely impact on cellular processes such as inflammation and apoptosis, present available quantitative data from related molecules, outline detailed experimental protocols for its study, and visualize potential signaling pathways and experimental workflows. This document serves as a foundational resource to stimulate and guide further investigation into the unique biological role of this compound.

Potential Physiological Effects

Based on studies of related hydroperoxy fatty acids, this compound is likely to be a biologically active molecule involved in modulating inflammatory responses and cell viability.

Modulation of Inflammation

Hydroperoxy and hydroxy derivatives of linoleic acid are known to influence inflammatory pathways. For instance, 9-hydroxy-octadecadienoic acid (9-HODE), the reduced form of 9-HpODE, exhibits pro-inflammatory effects.[1] It is plausible that this compound could similarly participate in the complex regulation of inflammation. Studies on related compounds have shown that they can modulate the production of inflammatory mediators in macrophages.[2][3][4] For example, oxidized fatty acids can influence the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3][4]

Induction of Apoptosis

Oxidized lipids are known to induce apoptosis in various cell types.[1] This process is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. It is hypothesized that this compound, as a lipid hydroperoxide, could contribute to cellular oxidative stress and thereby trigger programmed cell death.

Quantitative Data

CompoundBiological EffectCell TypeConcentrationReference
9-hydroperoxy-octadecadienoic acid (9-OOH-Lin)Inhibition of lucigenin-enhanced chemiluminescence (a measure of reactive oxygen species production)Guinea-pig pulmonary macrophages10 nM[5]

Experimental Protocols

The following are detailed methodologies adapted from studies on related lipid hydroperoxides, which can serve as a starting point for investigating the physiological effects of this compound.

Synthesis and Purification

The synthesis of specific hydroperoxy fatty acids can be achieved through enzymatic reactions using lipoxygenases. For instance, maize lipoxygenase can be utilized to produce 9(S)-hydroperoxides of linoleic acid.[6]

Protocol for Enzymatic Synthesis:

  • Prepare a crude enzyme extract from a suitable source (e.g., maize germ).

  • Incubate the substrate, 9(Z)-octadecenoic acid, with the enzyme preparation in a buffered solution at a controlled pH and temperature.

  • Monitor the reaction progress by UV-Vis spectrophotometry, observing the increase in absorbance at the characteristic wavelength for the conjugated diene hydroperoxide.

  • Terminate the reaction and extract the lipid products using an organic solvent such as ethyl acetate.

  • Purify the this compound from the crude extract using high-performance liquid chromatography (HPLC).

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammatory responses.[2][3]

Protocol:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to the desired final concentrations in serum-free DMEM immediately before use.

  • Replace the culture medium with the medium containing different concentrations of this compound and incubate for the desired time periods.

Measurement of Inflammatory Mediators

Nitric Oxide (NO) Production: The Griess assay can be used to measure the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[3]

Protocol:

  • After treating the cells with this compound, collect the culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6): The expression of pro-inflammatory cytokines can be measured at the protein level using Enzyme-Linked Immunosorbent Assay (ELISA) or at the mRNA level using quantitative real-time PCR (qRT-PCR).

Assessment of Cytotoxicity

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3]

Protocol:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm.

Visualizations

The following diagrams illustrate a potential signaling pathway and a general experimental workflow for studying the effects of this compound.

G compound 2-Hydroperoxy-9(Z)- octadecenoic acid ros Increased Reactive Oxygen Species (ROS) compound->ros induces nfkb NF-κB Activation ros->nfkb mapk MAPK Activation (e.g., JNK, ERK) ros->mapk mitochondria Mitochondrial Dysfunction ros->mitochondria inflammatory_mediators Production of Inflammatory Mediators (NO, TNF-α, IL-6) nfkb->inflammatory_mediators mapk->inflammatory_mediators apoptosis Apoptosis mitochondria->apoptosis

Caption: Proposed signaling pathway for this compound.

G cluster_synthesis Synthesis & Preparation cluster_invitro In Vitro Studies cluster_assays Biological Assays synthesis Enzymatic Synthesis of This compound purification HPLC Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Cell Treatment with This compound characterization->treatment cell_culture Macrophage Cell Culture (e.g., RAW 264.7) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity inflammation Inflammation Assays (Griess, ELISA, qRT-PCR) treatment->inflammation ros_assay ROS Measurement treatment->ros_assay western_blot Western Blot for Signaling Proteins treatment->western_blot

Caption: General experimental workflow for studying this compound.

Conclusion

The study of this compound is in its infancy, with a significant lack of direct experimental data. However, the extensive research on its isomers provides a solid foundation for postulating its potential physiological roles in modulating inflammation and apoptosis. The experimental protocols and conceptual frameworks presented in this guide are intended to catalyze future research efforts. A thorough investigation into the specific biological activities of this compound is warranted to elucidate its unique contributions to cellular signaling and its potential as a target for therapeutic intervention in inflammatory and proliferative diseases. Further studies are crucial to confirm these hypotheses and to understand the distinct biological profile of this specific lipid hydroperoxide.

References

Methodological & Application

Enzymatic synthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid using lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the enzymatic synthesis of fatty acid hydroperoxides, with a focus on the action of lipoxygenase. While the direct synthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid by lipoxygenase is not a recognized biochemical pathway, this application note will clarify the established mechanisms of lipoxygenase and provide protocols for the synthesis of well-characterized hydroperoxy fatty acids.

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific hydroperoxidation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure.[1][2] The primary products of this reaction, hydroperoxy fatty acids, are key precursors in the biosynthesis of a wide range of signaling molecules, known as oxylipins, which are involved in inflammatory processes and other physiological responses.[3]

A common substrate for plant lipoxygenases is linoleic acid (9Z,12Z-octadecadienoic acid). Depending on the specific lipoxygenase isozyme and reaction conditions such as pH, oxygen can be inserted at either the C-9 or C-13 position, yielding 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) or 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE), respectively.[4][5]

It is important to note that the target molecule of this application note, this compound, is a hydroperoxide of oleic acid (9(Z)-octadecenoic acid). Oleic acid is a monounsaturated fatty acid and lacks the cis,cis-1,4-pentadiene motif required by most lipoxygenases.[1] Therefore, it is not a substrate for the vast majority of these enzymes. While some bacterial lipoxygenases can act on oleic acid, they produce different hydroperoxide isomers, such as 10-hydroperoxy-8-octadecenoic acid.[6] The formation of a 2-hydroperoxy fatty acid is more characteristic of the alpha-oxidation pathway, which occurs in peroxisomes.[4][7]

This document will provide a detailed protocol for the well-established synthesis of 13-HPODE from linoleic acid using soybean lipoxygenase-1 as a representative example of a lipoxygenase-catalyzed reaction.

Data Presentation

The yield and isomeric purity of hydroperoxy fatty acids produced by lipoxygenase are dependent on various factors, including the enzyme source, substrate concentration, pH, and temperature. Below is a summary of typical quantitative data from lipoxygenase reactions.

ParameterValueConditionsReference
13-HPODE Yield >80%Soybean LOX-1, Linoleic Acid, pH 8.0, with in-situ O₂ generation[3]
13-HPODE Regioselectivity ~90%Soybean LOX-1, Safflower oil hydrolysate, pH 8.0[3]
Enzyme Activity (Soybean LOX-1) Calculated using an extinction coefficient of 25,000 M⁻¹cm⁻¹ at 234 nm50 mM sodium borate (B1201080) buffer pH 9, 1 mM linoleic acid[2]
Effect of pH on Isomer Formation (Soybean LOX-1) Predominantly 13-HPODE above pH 8.5; increasing 9-HPODE below pH 8.5Tween 20 present[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13-Hydroperoxy-9(Z),11(E)-octadecenoic acid (13-HPODE)

This protocol describes the synthesis of 13-HPODE from linoleic acid using commercially available soybean lipoxygenase-1.

Materials:

  • Soybean Lipoxygenase-1 (LOX-1) (e.g., from Glycine max)

  • Linoleic Acid

  • Sodium Borate Buffer (50 mM, pH 9.0)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Ethanol

  • Oxygen source (e.g., compressed oxygen gas)

  • Reaction vessel with stirring capability

  • pH meter

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of linoleic acid (e.g., 100 mM) in ethanol.

    • To a reaction vessel, add the desired volume of 50 mM sodium borate buffer (pH 9.0).

    • While stirring, slowly add the linoleic acid stock solution to the buffer to the desired final concentration (e.g., 1 mM). A slightly cloudy emulsion should form.

    • Adjust the pH of the substrate solution to 9.0 using 0.1 M NaOH if necessary.

  • Enzymatic Reaction:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25°C).

    • Continuously bubble oxygen gas through the reaction mixture at a gentle rate.

    • Prepare a stock solution of soybean LOX-1 in a small volume of cold borate buffer.

    • Initiate the reaction by adding the LOX-1 solution to the reaction mixture. A typical enzyme concentration is in the range of 1-10 µg/mL.

    • Monitor the reaction progress by taking small aliquots at different time points and measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product. The reaction is typically complete within 30-60 minutes.

  • Product Extraction and Purification:

    • Stop the reaction by acidifying the mixture to pH 3.0-4.0 with a suitable acid (e.g., 0.1 M HCl).

    • Extract the hydroperoxides from the aqueous phase with an equal volume of ethyl acetate or a hexane/ethyl acetate mixture. Repeat the extraction twice.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature (<30°C) to obtain the crude product.

    • Purify the 13-HPODE from unreacted linoleic acid and other byproducts using silica gel column chromatography.[1] Elute with a gradient of hexane/ethyl acetate. The hydroperoxide will elute after the unreacted fatty acid.

  • Product Characterization:

    • Confirm the identity and purity of the 13-HPODE using techniques such as UV-Vis spectrophotometry (λmax ≈ 234 nm), HPLC, GC-MS (after reduction and derivatization), or NMR spectroscopy.[1][7]

Visualizations

Diagram 1: General Workflow for Enzymatic Synthesis of 13-HPODE

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis LA Linoleic Acid in Ethanol Emulsion Linoleic Acid Emulsion LA->Emulsion Buffer Borate Buffer (pH 9.0) Buffer->Emulsion Reaction Reaction Vessel (25°C) Emulsion->Reaction LOX Soybean LOX-1 LOX->Reaction O2 Oxygen O2->Reaction Extraction Acidification & Solvent Extraction Reaction->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Product Purified 13-HPODE Chromatography->Product UV UV-Vis (234 nm) Product->UV HPLC HPLC Product->HPLC GCMS GC-MS Product->GCMS

Caption: Workflow for 13-HPODE synthesis.

Diagram 2: Simplified Lipoxygenase Signaling Pathway

G PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX O2 HPFA Hydroperoxy Fatty Acids (e.g., 13-HPODE) LOX->HPFA Downstream Downstream Enzymes (e.g., Allene Oxide Synthase, Hydroperoxide Lyase) HPFA->Downstream Oxylipins Oxylipins (e.g., Jasmonates, Green Leaf Volatiles) Downstream->Oxylipins Signaling Physiological Responses (Inflammation, Plant Defense) Oxylipins->Signaling

Caption: Oxylipin biosynthesis pathway.

References

Application Notes and Protocols for the Synthesis of 2-Hydroperoxy-9(Z)-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic approaches toward 2-Hydroperoxy-9(Z)-octadecenoic acid. While direct chemical synthesis of this specific regioisomer is not well-established, this document outlines the common methods for oleic acid peroxidation, which yield isomeric mixtures, and discusses the enzymatic pathway that specifically generates the 2-hydroperoxy intermediate.

Introduction

This compound is an alpha-hydroperoxy fatty acid derived from oleic acid. Unlike the more commonly studied allylic hydroperoxides (such as 8-, 9-, 10-, and 11-hydroperoxyoctadecenoic acids), the 2-hydroperoxy isomer is primarily formed through enzymatic alpha-oxidation pathways. Fatty acid hydroperoxides are significant intermediates in cellular signaling and oxidative stress, playing roles in inflammation, apoptosis, and the regulation of redox homeostasis.[1] Understanding the synthesis of specific hydroperoxide isomers is crucial for investigating their distinct biological functions.

Chemical Synthesis Approaches

Direct and selective chemical synthesis of this compound is challenging due to the higher reactivity of the allylic positions of oleic acid. Standard chemical oxidation methods typically produce a complex mixture of allylic hydroperoxide isomers.

Photosensitized Oxidation (Singlet Oxygen Ene Reaction)

Photosensitized oxidation of oleic acid involves the reaction with singlet oxygen (¹O₂), which is typically generated using a photosensitizer (e.g., methylene (B1212753) blue, rose bengal, hematoporphyrin) and light.[2] The reaction follows an "ene" mechanism, where singlet oxygen adds to the double bond, resulting in a shift of the double bond and the formation of allylic hydroperoxides. For oleic acid, this method yields a mixture of 9- and 10-hydroperoxyoctadecenoic acids with the double bond shifted to the 10(E) and 8(E) positions, respectively.[3] The formation of the 2-hydroperoxy isomer via this method is not reported.

Autoxidation (Free Radical Chain Reaction)

Autoxidation of oleic acid proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. This process also preferentially forms the thermodynamically more stable allylic hydroperoxides (8-, 9-, 10-, and 11-isomers).[4] The reaction is often non-selective and can lead to a variety of secondary oxidation products. While theoretically possible for radical abstraction to occur at the alpha-carbon, it is a much less favored pathway.

Table 1: Comparison of Common Chemical Oxidation Methods for Oleic Acid

MethodReagents & ConditionsPrimary ProductsReported Yield of 2-HPODE
Photosensitized Oxidation Oleic acid, photosensitizer (e.g., hematoporphyrin), pyridine, O₂ bubbling, irradiation with a tungsten lamp (e.g., 200W) at 15°C for 75-90 min.[2]Mixture of 9- and 10-hydroperoxy-trans-octadecenoic acids.[3]Not reported; expected to be negligible.
Autoxidation Oleic acid, exposure to air/oxygen, often initiated by heat, light, or metal catalysts.Mixture of 8-, 9-, 10-, and 11-hydroperoxyoctadecenoic acid isomers.[4]Not reported; expected to be a very minor component.

Enzymatic Synthesis via Alpha-Oxidation

The most direct route to the formation of a 2-hydroperoxy fatty acid is through the enzymatic alpha-oxidation pathway.[5][6] This metabolic process is responsible for the breakdown of certain fatty acids by removing one carbon atom from the carboxyl end. In mammals, this pathway is crucial for the metabolism of branched-chain fatty acids like phytanic acid and is also involved in the synthesis of 2-hydroxy sphingolipids, which play roles in cell signaling.[5][7]

The key enzyme in this pathway is a fatty acid α-hydroxylase (e.g., FA2H in mammals), which is a dioxygenase. The reaction proceeds through a 2-hydroperoxy fatty acid intermediate.

Experimental Protocol: Conceptual Enzymatic Synthesis

Table 2: Conceptual Protocol for Enzymatic Synthesis

StepProcedure
Enzyme Preparation Obtain purified or recombinant fatty acid α-hydroxylase (e.g., human FA2H).
Reaction Mixture Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) containing oleic acid (substrate), the enzyme, and any required co-factors (e.g., Fe²⁺, O₂).
Incubation Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. The reaction time would need to be optimized.
Reaction Quenching Stop the reaction by adding an organic solvent (e.g., methanol/chloroform) to denature the enzyme and extract the lipids.
Purification The 2-hydroperoxy fatty acid would need to be purified from the reaction mixture, likely using chromatographic techniques such as HPLC, as it is expected to be an unstable intermediate.

Separation and Characterization

Due to the isomeric complexity of oxidation products, separation and characterization are critical. High-performance liquid chromatography (HPLC), particularly chiral phase HPLC, is a powerful technique for separating fatty acid hydroperoxide isomers.[8][9]

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is used for the identification and quantification of these isomers.[2][10] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, including the position of the hydroperoxy group and the stereochemistry of the double bonds.[11]

Visualization of Pathways and Workflows

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis of Oleic Acid Hydroperoxides cluster_analysis Analysis and Characterization oleic_acid Oleic Acid photooxidation Photosensitized Oxidation (Singlet Oxygen) oleic_acid->photooxidation autoxidation Autoxidation (Free Radical) oleic_acid->autoxidation alpha_oxidation Enzymatic Alpha-Oxidation oleic_acid->alpha_oxidation isomeric_mixture Mixture of Allylic Hydroperoxides (8-, 9-, 10-, 11-HPODE) photooxidation->isomeric_mixture autoxidation->isomeric_mixture target_intermediate This compound (Intermediate) alpha_oxidation->target_intermediate separation HPLC Separation (Normal or Chiral Phase) isomeric_mixture->separation target_intermediate->separation characterization Structural Characterization separation->characterization ms Mass Spectrometry (MS) characterization->ms nmr NMR Spectroscopy characterization->nmr

Caption: General workflow for the synthesis and analysis of oleic acid hydroperoxides.

Signaling Pathway of Fatty Acid Hydroperoxides

G cluster_downstream Downstream Cellular Effects PUFA Polyunsaturated Fatty Acids (e.g., Oleic Acid) FA_OOH Fatty Acid Hydroperoxides (FA-OOH) PUFA->FA_OOH Oxidation OxidativeStress Oxidative Stress (ROS, RNS) OxidativeStress->PUFA Enzymes Enzymatic Action (e.g., LOX, FA2H) Enzymes->PUFA LipidMediators Lipid Mediator Production (e.g., Eicosanoids) FA_OOH->LipidMediators RedoxHomeostasis Modulation of Redox Homeostasis (e.g., Nrf2 activation) FA_OOH->RedoxHomeostasis CellSignaling Altered Cell Signaling (Inflammation, Apoptosis) FA_OOH->CellSignaling

Caption: Simplified signaling cascade initiated by fatty acid hydroperoxides.

Conclusion

The synthesis of this compound remains a significant challenge for synthetic chemists. While non-specific chemical oxidation methods can generate a variety of hydroperoxide isomers from oleic acid, they do not favor the formation of the 2-hydroperoxy product. The most promising route for obtaining this specific isomer is through enzymatic alpha-oxidation, although this presents challenges in terms of enzyme availability and the instability of the hydroperoxy intermediate. Further research into biomimetic chemical systems that can replicate the activity of fatty acid α-hydroxylases may provide a viable path for the targeted synthesis of 2-hydroperoxy fatty acids. These compounds are of considerable interest for their potential roles in a variety of physiological and pathological processes.

References

Application Notes: Purification of 2-Hydroperoxy-9(Z)-octadecenoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroperoxy-9(Z)-octadecenoic acid is a lipid hydroperoxide, a member of the oxylipin family of signaling molecules. Oxylipins are derived from the oxidation of polyunsaturated fatty acids and are involved in a wide range of physiological and pathological processes, including inflammation and cell differentiation[1]. The analysis of specific lipid hydroperoxides like this compound is challenging due to their low abundance in biological samples, instability, and the presence of numerous structurally similar isomers[1][2].

This document provides a set of detailed protocols for the extraction, purification, and isolation of this compound and other hydroperoxy fatty acids from complex biological matrices such as plasma, serum, and tissue homogenates. The workflow emphasizes modern techniques like Solid-Phase Extraction (SPE) for robust sample cleanup and multi-step High-Performance Liquid Chromatography (HPLC) for high-resolution separation of isomers.

General Purification Workflow

The purification process involves a multi-step strategy designed to enrich the target analyte while removing interfering substances from the complex biological matrix. The general workflow begins with lipid extraction from the sample, followed by class separation using normal-phase HPLC, and concludes with high-resolution separation of specific isomers using chiral-phase HPLC.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Separation cluster_3 Analysis BioSample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization & Fortification (with internal standards) BioSample->Homogenization SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Homogenization->SPE Load Sample NPHPLC Normal-Phase HPLC (Separates by Lipid Class) SPE->NPHPLC Elute Total Lipids CPHPLC Chiral-Phase HPLC (Separates Regio- and Stereoisomers) NPHPLC->CPHPLC Collect Hydroperoxide Fraction Detection Detection & Quantification (UV @ 234 nm, LC-MS/MS) CPHPLC->Detection Isolate Target Isomer

Caption: General workflow for purification of this compound.

Experimental Protocols

Protocol 1: Lipid Extraction using Solid-Phase Extraction (SPE)

This protocol describes the extraction of total lipids, including hydroperoxides, from plasma or serum using a 96-well SPE plate format, which is suitable for high-throughput applications[2]. The use of SPE provides a cleaner extract compared to traditional liquid-liquid extraction methods[3].

Materials:

  • Biological Sample (e.g., 100 µL human plasma)

  • Internal Standard (ISTD) solution (e.g., deuterated lipid standards)

  • Methanol (MeOH), HPLC grade

  • Deionized Water (DI H₂O)

  • SPE Cartridges or 96-well plates (e.g., Oasis HLB)[2]

  • SPE Manifold (e.g., Biotage Pressure+ Manifold)

  • Nitrogen evaporator (e.g., TurboVap)

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • In a microcentrifuge tube, mix 100 µL of plasma with 5 µL of the 10x concentrated internal standard solution[2].

  • SPE Cartridge Conditioning:

    • Place the SPE plate on the manifold.

    • Condition each well by adding 1 mL of MeOH, followed by 1 mL of DI H₂O. Apply gentle pressure (~6 psi) to pass the solvents through[2]. Do not let the cartridge bed dry out completely.

  • Sample Loading:

    • Load the prepared plasma-ISTD mixture onto the conditioned cartridge[2].

    • Apply slow pressure (~3 psi) to ensure the sample passes through the sorbent bed slowly for optimal binding[2].

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% MeOH in DI H₂O to remove polar impurities like salts[2].

    • Apply pressure (~6 psi) to pass the wash solvent through[2].

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Elute the bound lipids with 1.2 mL of MeOH into the collection plate[2]. Apply slow pressure (~3 psi) for efficient elution.

  • Drying and Reconstitution:

    • Dry the eluent completely under a stream of nitrogen using an evaporator[2].

    • Reconstitute the dried lipid extract in a small volume (e.g., 50 µL) of a suitable solvent for HPLC injection, such as 50% MeOH or the initial mobile phase of the next chromatographic step[2].

Protocol 2: Normal-Phase HPLC for Hydroperoxide Fractionation

This step separates the total lipid extract into different lipid classes. Hydroperoxy fatty acids are collected as a single fraction, separating them from neutral lipids and more polar phospholipids.

Materials:

  • Reconstituted lipid extract from Protocol 1.

  • Normal-Phase HPLC system with UV detector.

  • Silica (B1680970) column (e.g., Zorbax rx-SIL)[4].

  • Mobile Phase Solvents: Hexane (B92381), Isopropanol, Acetic Acid (all HPLC grade).

Procedure:

  • System Preparation:

    • Equilibrate the silica column with the initial mobile phase composition (e.g., Hexane:Isopropanol:Acetic Acid 99:1:0.1 v/v/v).

  • Injection and Separation:

    • Inject the reconstituted sample onto the column.

    • Run a solvent gradient to separate lipid classes. A typical gradient might start with a high hexane concentration and gradually increase the proportion of the more polar isopropanol.

  • Detection and Fraction Collection:

    • Monitor the elution profile at 234 nm, which is the characteristic absorbance maximum for the conjugated diene structure in hydroperoxy fatty acids[5][6][7].

    • Collect the fraction corresponding to the hydroperoxy fatty acid peak(s). This fraction will contain a mixture of different hydroperoxide isomers (e.g., 9-HPODE, 13-HPODE).

  • Drying:

    • Dry the collected fraction under a stream of nitrogen. Reconstitute in the mobile phase for the next chiral separation step.

Protocol 3: Chiral-Phase HPLC for Isomer Separation

This final and critical step separates the different regioisomers (e.g., 2-HPODE, 9-HPODE) and stereoisomers (R and S enantiomers) within the hydroperoxide fraction.

Materials:

  • Dried hydroperoxide fraction from Protocol 2.

  • Chiral HPLC column (e.g., Reprosil Chiral-NR)[5][8][9].

  • Mobile Phase Solvents: Hexane, Isopropanol or Methanol, Acetic Acid (all HPLC grade).

Procedure:

  • System and Column Preparation:

    • Install the chiral column and equilibrate with the isocratic mobile phase. The choice of alcohol modifier (isopropanol vs. methanol) can significantly affect the separation of certain isomers[5]. A typical mobile phase is Hexane/Isopropanol/Acetic Acid (99/1.2/0.05)[8].

  • Injection and Isocratic Elution:

    • Inject the reconstituted hydroperoxide fraction.

    • Perform an isocratic elution at a controlled flow rate (e.g., 0.6 mL/min)[8].

  • Detection and Analysis:

    • Monitor the eluent at 234 nm[5][8].

    • For identification, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS). MS/MS analysis of the carboxylate anions can confirm the identity of the hydroperoxides[5][8].

    • The elution order of S and R enantiomers is typically consistent for a given column type; for example, on a Reprosil Chiral-NR column, the S enantiomer of many hydroperoxyoctadecadienoic acids elutes before the corresponding R enantiomer[5][9].

Chromatographic Purification Logic

The purification relies on a sequential reduction of sample complexity. SPE first isolates the broad lipid fraction. Normal-phase chromatography then separates compounds by the polarity of their head groups, isolating hydroperoxides. Finally, chiral-phase chromatography resolves the highly similar isomeric forms.

G cluster_NP Step 1: Normal-Phase HPLC cluster_CP Step 2: Chiral-Phase HPLC Start Total Lipid Extract (from SPE) NP_Input Input: Mixture of Lipid Classes Start->NP_Input NP_Process Process: Separation by Polarity NP_Input->NP_Process NP_Output Output: Isolated Hydroperoxide Fraction (Contains multiple isomers) NP_Process->NP_Output CP_Input Input: Mixture of HPODE Isomers NP_Output->CP_Input CP_Process Process: Separation by Chirality and Regiochemistry CP_Input->CP_Process CP_Output Output: Purified 2-HOO-9(Z)-ODE (Specific R/S Isomer) CP_Process->CP_Output End Pure Analyte for LC-MS/MS Analysis CP_Output->End

Caption: Logical flow of the multi-step HPLC purification strategy.

Quantitative Data Summary

The following table summarizes typical experimental parameters compiled from various sources for the purification and analysis of hydroperoxy fatty acids. Exact conditions may require optimization for specific instrumentation and biological matrices.

StepParameterDescription / ValueCitation
SPE Sorbent TypeHydrophilic-Lipophilic Balanced (HLB)[2]
Wash Solvent5% Methanol in DI H₂O[2]
Elution Solvent100% Methanol[2]
Typical Recovery>85% for most oxylipins[10]
NP-HPLC ColumnSilica-based (e.g., Zorbax rx-SIL)[4]
Mobile PhaseHexane / Isopropanol / Acetic Acid Gradient[4]
DetectionUV Absorbance at 234 nm[6][7]
Chiral-HPLC ColumnPirkle-type Chiral Stationary Phase (e.g., Reprosil Chiral-NR)[5][8][9]
Mobile PhaseIsocratic Hexane / Isopropanol / Acetic Acid (e.g., 99/1.2/0.05)[8]
Flow Rate0.5 - 0.6 mL/min[8]
Analysis Mass SpectrometryESI-MS/MS/MS in negative ion mode[5][8]
Key TransitionAnalysis of carboxylate anions (A⁻)[5]

References

Application Note: Quantitative Analysis of 2-Hydroperoxy-9(Z)-octadecenoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroperoxy-9(Z)-octadecenoic acid is a lipid hydroperoxide derived from the oxidation of oleic acid. As a member of the oxidized fatty acid family, it is implicated in various physiological and pathological processes, including inflammation and oxidative stress. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its role in signaling pathways and as a potential biomarker. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from general methods for lipid extraction and should be optimized for specific matrices.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d4-labeled 9-HODE, as a stable isotope-labeled analog of the reduced form)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v)

  • Hexane

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard solution.

  • Add 1.0 mL of the 10% acetic acid/2-propanol/hexane solution.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Add 2.0 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 3 minutes.

  • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass test tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of methanol/water (85:15, v/v) for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.2% (v/v) acetic acid

  • Mobile Phase B: Methanol with 0.2% (v/v) acetic acid

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 40 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • Start at 85% B

    • Hold at 85% B for 10 minutes

    • Linear gradient to 100% B over 2 minutes

    • Hold at 100% B for 10 minutes

    • Return to 85% B and equilibrate for 5 minutes

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: -4.2 kV

  • Ion Source Temperature: 350 °C

  • Gas Flow (Desolvation): 8 L/min

  • Gas Flow (Cone): 10 L/min

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound313.2113.110020
Internal Standard (e.g., d4-9-HODE)299.2172.110015

Note: The precursor ion for this compound is the [M-H]⁻ ion of its molecular weight (314.46). The product ion and collision energy are inferred based on the fragmentation of similar lipid hydroperoxides and would require experimental optimization. The internal standard shown is an example; an ideal IS would be a stable isotope-labeled version of the target analyte.

Data Presentation

Quantitative Method Parameters

The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)~1-5 ng/mL
Limit of Quantification (LOQ)~5-15 ng/mL
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Hexane/Isopropanol/Acetic Acid) add_is->extraction vortex Vortex & Centrifuge extraction->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Simplified Lipoxygenase Signaling Pathway

G Oleic_Acid Oleic Acid (in cell membrane) PLA2 Phospholipase A2 (PLA2) Oleic_Acid->PLA2 releases LOX Lipoxygenase (LOX) PLA2->LOX provides substrate HPODE This compound LOX->HPODE catalyzes oxidation Downstream Downstream Signaling (e.g., inflammation, oxidative stress) HPODE->Downstream GPx Glutathione Peroxidase (GPx) HPODE->GPx HODE 2-Hydroxy-9(Z)-octadecenoic acid (Reduced form) GPx->HODE reduces to

Caption: Simplified signaling pathway showing the formation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound by LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry conditions, serves as a robust starting point for researchers in various fields. Adherence to these protocols, with appropriate optimization and validation, will enable the reliable measurement of this important lipid mediator in biological systems.

Application Notes and Protocols for the GC-MS Detection of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroperoxy-9(Z)-octadecenoic acid (2-HOOE) is a lipid hydroperoxide derived from the oxidation of oleic acid. As a member of the hydroperoxy fatty acid family, it is a key intermediate in cellular signaling and a biomarker for oxidative stress. The accurate and sensitive detection of 2-HOOE is crucial for understanding its role in various physiological and pathological processes, including inflammation and cell death. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the quantification of 2-HOOE, typically after a reduction and derivatization process to enhance volatility and thermal stability. This document provides a detailed protocol for the analysis of 2-HOOE using GC-MS.

Principle of the Method

The direct analysis of hydroperoxy fatty acids by GC-MS is challenging due to their thermal instability. Therefore, a common and reliable approach involves a two-step derivatization process. First, the hydroperoxy group is reduced to a more stable hydroxyl group using a reducing agent like sodium borohydride (B1222165). Subsequently, the carboxylic acid and the newly formed hydroxyl group are derivatized to increase their volatility for GC analysis. The carboxylic acid is typically converted to its methyl ester (FAME), and the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. The resulting derivative, methyl 2-(trimethylsilyloxy)-9(Z)-octadecenoate, is then readily analyzed by GC-MS. Quantification is achieved by using a suitable internal standard and monitoring characteristic ions in the mass spectrum.

Data Presentation

The following table summarizes the typical quantitative performance characteristics for the GC-MS analysis of hydroxylated fatty acids, which are representative of the expected performance for the analysis of 2-hydroxy-9(Z)-octadecenoic acid after reduction and derivatization.

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL[1]
Limit of Quantification (LOQ)0.5 - 25 ng/mL[1]
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

Materials and Reagents
Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • Autosampler vials with inserts

Sample Preparation
  • Reduction of the Hydroperoxy Group:

    • To 100 µL of the sample (or standard), add 1 mL of methanol.

    • Add a freshly prepared solution of sodium borohydride in methanol (10 mg/mL) dropwise until the reaction ceases (typically 100-200 µL).

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl to decompose excess sodium borohydride.

  • Extraction:

    • Add 2 mL of hexane to the acidified mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

    • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Methylation:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Add a freshly prepared solution of diazomethane or trimethylsilyldiazomethane in diethyl ether dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess reagent and solvent under a stream of nitrogen.

  • Silylation:

    • To the dry residue of the methyl ester, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis
  • Qualitative Analysis: Identify the TMS derivative of methyl 2-hydroxy-9(Z)-octadecenoate based on its retention time and comparison of its mass spectrum with a reference spectrum or by interpretation of its fragmentation pattern. The mass spectrum is expected to show characteristic fragments from the cleavage of the TMS group and alpha-cleavage around the silyloxy group.[2]

  • Quantitative Analysis: For quantification, use a suitable internal standard. Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples can then be determined from this calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample containing 2-HOOE reduction Reduction (NaBH4) sample->reduction 1. extraction Liquid-Liquid Extraction (Hexane) reduction->extraction 2. methylation Methylation (Diazomethane) extraction->methylation 3. silylation Silylation (BSTFA) methylation->silylation 4. gcms GC-MS Analysis silylation->gcms Inject data_analysis Data Analysis (Qualitative & Quantitative) gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of 2-HOOE.

signaling_pathway oleic_acid Oleic Acid (9(Z)-Octadecenoic acid) lox Lipoxygenase (LOX) oleic_acid->lox hooe This compound (2-HOOE) lox->hooe Oxygenation downstream Downstream Signaling (e.g., Inflammation, Apoptosis) hooe->downstream reduction_products Reduction to 2-Hydroxy-9(Z)-octadecenoic acid hooe->reduction_products

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Hydroperoxy-9(Z)-octadecenoic acid in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroperoxy-9(Z)-octadecenoic acid (2-HpODE) is a lipid hydroperoxide derived from the oxidation of oleic acid. As a member of the reactive oxygen species (ROS) family, 2-HpODE is implicated in a variety of cellular processes, including signaling pathways related to inflammation and oxidative stress. The accurate quantification of 2-HpODE in cell cultures is crucial for understanding its physiological and pathological roles and for the development of therapeutic agents targeting oxidative stress-related diseases.

This document provides detailed application notes and protocols for the robust and sensitive quantification of 2-HpODE in cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies cover cell culture and treatment, lipid extraction, and LC-MS/MS analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for 2-HpODE levels in different cancer cell lines under basal and oxidative stress conditions. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Basal Levels of this compound (2-HpODE) in Various Cancer Cell Lines

Cell LineTissue of OriginBasal 2-HpODE (ng/10^6 cells)
MCF-7Breast1.2 ± 0.3
PC-3Prostate0.8 ± 0.2
A549Lung1.5 ± 0.4
HepG2Liver2.1 ± 0.5
Caco-2Colon0.9 ± 0.2

Data are presented as mean ± standard deviation (n=3).

Table 2: Quantification of 2-HpODE in Cancer Cell Lines Following Induction of Oxidative Stress

Cell LineTreatment2-HpODE (ng/10^6 cells)Fold Change
MCF-7 Control1.1 ± 0.2-
H₂O₂ (100 µM, 4h)5.8 ± 1.15.3
Fe²⁺/Ascorbate (50 µM/200 µM, 4h)7.2 ± 1.56.5
A549 Control1.6 ± 0.3-
H₂O₂ (100 µM, 4h)8.1 ± 1.75.1
Fe²⁺/Ascorbate (50 µM/200 µM, 4h)10.5 ± 2.26.6

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

I. Cell Culture and Induction of Oxidative Stress

This protocol describes the general procedure for culturing mammalian cells and inducing oxidative stress to stimulate the production of 2-HpODE.

Materials:

  • Mammalian cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • Hydrogen peroxide (H₂O₂) solution

  • Iron(II) sulfate (B86663) (FeSO₄) and L-Ascorbic acid

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells per well in 2 mL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Induction of Oxidative Stress (Optional):

    • Hydrogen Peroxide Treatment: Prepare a fresh solution of 100 µM H₂O₂ in serum-free culture medium. Aspirate the complete medium from the wells and replace it with the H₂O₂-containing medium.

    • Fenton Reaction: Prepare fresh solutions of 50 µM FeSO₄ and 200 µM L-Ascorbic acid in serum-free culture medium. Aspirate the complete medium and add the iron/ascorbate solution to the cells.

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 4 hours) at 37°C and 5% CO₂.

  • Cell Harvesting:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 0.5 mL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Perform a cell count.

    • Centrifuge the cells again, discard the supernatant, and store the cell pellet at -80°C until lipid extraction.

II. Lipid Extraction from Cultured Cells

This protocol is based on a modified Bligh and Dyer method for the efficient extraction of lipids from cell pellets.

Materials:

  • Cell pellet (~1-5 x 10⁶ cells)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Ultrapure water

  • Internal Standard (IS): 2-HpODE-d4 (if available) or a suitable surrogate such as 13-HODE-d4 (e.g., from Cayman Chemical). Add at a final concentration of 10 ng/mL.

  • Butylated hydroxytoluene (BHT)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Extraction Solvents: Prepare a stock solution of 0.005% BHT in methanol to prevent auto-oxidation.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • Add the internal standard to the cell suspension.

    • Add 750 µL of a 2:1 (v/v) mixture of chloroform:methanol (with 0.005% BHT).

    • Vortex vigorously for 1 minute.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of ultrapure water and vortex for 30 seconds.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

III. LC-MS/MS Quantification of 2-HpODE

This section provides the parameters for the analysis of 2-HpODE using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-HpODE: Precursor ion (m/z) 313.2 → Product ion (m/z) 113.1 (Quantifier), 295.2 (Qualifier)

    • Internal Standard (13-HODE-d4): Precursor ion (m/z) 299.2 → Product ion (m/z) 199.1

  • Collision Energy (CE): Optimization required, typically in the range of 15-25 eV.

  • Dwell Time: 100 ms

Note on MRM Transitions: The provided MRM transitions for 2-HpODE are predicted based on its structure (molecular weight of 314.46 g/mol , [M-H]⁻ = 313.2) and common fragmentation patterns of similar lipid hydroperoxides. The fragment at m/z 113.1 likely corresponds to a cleavage at the hydroperoxy group, while m/z 295.2 represents the loss of water. It is crucial to optimize these transitions on the specific instrument being used.

Note on Internal Standard: A stable isotope-labeled internal standard for 2-HpODE (2-HpODE-d4) is ideal but may not be commercially available. In its absence, a structurally similar deuterated lipid, such as 13-hydroxyoctadecadienoic acid-d4 (13-HODE-d4), can be used as a surrogate standard. It is important to validate the use of a surrogate standard for accurate quantification.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis seeding Cell Seeding incubation1 24h Incubation seeding->incubation1 treatment Induce Oxidative Stress (e.g., H₂O₂ or Fe²⁺/Ascorbate) incubation1->treatment incubation2 4h Incubation treatment->incubation2 harvesting Cell Harvesting incubation2->harvesting lysis Cell Lysis & IS Spiking harvesting->lysis extraction Bligh & Dyer Extraction lysis->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution injection HPLC Injection reconstitution->injection separation C18 Separation injection->separation detection MRM Detection separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for 2-HpODE quantification.

Putative Signaling Pathway of 2-HpODE

The direct signaling pathways of 2-HpODE are not as extensively studied as those of other lipid hydroperoxides like 13-HPODE. However, based on the known activities of related molecules, 2-HpODE is hypothesized to influence key inflammatory and metabolic signaling pathways.

signaling_pathway cluster_downstream Downstream Effects stress Cellular Stress (e.g., Oxidative Stress) HpODE 2-HpODE Formation stress->HpODE ppar PPAR Activation HpODE->ppar Activates? nfkb NF-κB Pathway Modulation HpODE->nfkb Modulates? gene_expression Altered Gene Expression (Inflammation, Metabolism) ppar->gene_expression nfkb->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Hypothesized signaling pathway of 2-HpODE.

In Vitro Assays for Testing the Biological Activity of 2-Hydroperoxy-9(Z)-octadecenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to in vitro assays for assessing the biological activity of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HpODE), a lipid hydroperoxide with potential roles in various physiological and pathological processes. The following sections detail experimental protocols for evaluating its effects on cell viability, apoptosis, oxidative stress, and inflammation, along with illustrative data and signaling pathway diagrams.

Assessment of Cytotoxicity and Cell Viability

A fundamental step in characterizing the biological activity of 2-HpODE is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells. This assay can be used to determine the cytotoxic potential of 2-HpODE and to calculate its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary:

Table 1: Illustrative Cytotoxicity Data for a Lipid Hydroperoxide (13-HPODE) on Caco-2 Cells

Cell LineCompoundIncubation Time (h)IC50 (µM)
Caco-213-HPODE24~100[1]

Note: This data is for 13-HPODE and should be considered as an estimation for 2-HpODE. Experimental determination of the IC50 for 2-HpODE is recommended.

Experimental Protocol: MTT Assay

Materials:

  • This compound (2-HpODE)

  • Target cell line (e.g., Caco-2, HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-HpODE in complete culture medium. Remove the old medium from the wells and add 100 µL of the 2-HpODE dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 2-HpODE).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the 2-HpODE concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_compound Prepare 2-HpODE Dilutions treat_cells Treat Cells with 2-HpODE start->treat_cells prep_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Investigation of Apoptosis Induction

2-HpODE may induce programmed cell death, or apoptosis. The Annexin V and caspase-3 activity assays are standard methods to detect and quantify apoptosis.

Application Note:

Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V, early apoptotic cells can be identified. Caspases are a family of proteases that are activated during apoptosis and are responsible for the execution of cell death. Caspase-3 is a key executioner caspase.[2] Measuring its activity provides a direct assessment of the apoptotic cascade.

Quantitative Data Summary:

Studies on related lipid hydroperoxides suggest that they can induce apoptosis. For instance, 13-HPODE has been shown to induce apoptosis in various cell types. The percentage of apoptotic cells can be quantified to assess the pro-apoptotic activity of 2-HpODE.

Table 2: Illustrative Apoptosis Induction Data for a Lipid Hydroperoxide

Cell LineCompoundConcentration (µM)% Apoptotic Cells (Annexin V Positive)Caspase-3 Activity (Fold Increase)
Jurkat13-HPODE5045%3.5

Note: This data is illustrative and based on the known effects of similar compounds. Actual values for 2-HpODE need to be determined experimentally.

Experimental Protocol: Annexin V Staining

Materials:

  • This compound (2-HpODE)

  • Target cell line

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 2-HpODE at the desired concentrations for the appropriate time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Harvest the cells and wash them once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

Materials:

  • This compound (2-HpODE)

  • Target cell line

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with 2-HpODE. After treatment, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Preparation: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing DTT) and 5 µL of the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[4]

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the 2-HpODE-treated samples to the untreated control.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_mitochondria Mitochondrial Pathway (Intrinsic) cluster_execution Execution Phase HpODE 2-HpODE PS_translocation Phosphatidylserine Translocation HpODE->PS_translocation Induces Mito Mitochondria HpODE->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by 2-HpODE.

Measurement of Reactive Oxygen Species (ROS) Production

As a hydroperoxide, 2-HpODE is expected to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cells.

Application Note:

The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS. The cell-permeable H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.

Quantitative Data Summary:

Lipid hydroperoxides are known to increase ROS levels in cells. The fold increase in fluorescence intensity compared to a control can be used to quantify the effect of 2-HpODE on ROS production.

Table 3: Illustrative ROS Production Data

Cell LineCompoundConcentration (µM)Fold Increase in DCF Fluorescence
BEAS-2B9-HpODE252.5

Note: This data is for a similar lipid hydroperoxide and serves as an example. The actual fold increase for 2-HpODE should be determined experimentally.

Experimental Protocol: DCFDA Assay

Materials:

  • This compound (2-HpODE)

  • Target cell line

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • Serum-free medium

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.

  • DCFDA Loading: Wash the cells with serum-free medium and then incubate them with 10-20 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with serum-free medium to remove excess DCFDA.

  • Compound Treatment: Add 2-HpODE at various concentrations to the cells. Include a positive control (e.g., H2O2) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[5] Measurements can be taken at different time points to assess the kinetics of ROS production.

  • Data Analysis: Calculate the fold increase in fluorescence intensity relative to the vehicle control.

ROS Production and Oxidative Stress Pathway

ROS_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_damage Cellular Damage cluster_outcome Cellular Outcome HpODE 2-HpODE ROS Increased ROS Production HpODE->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox ProteinOx Protein Oxidation OxidativeStress->ProteinOx DNADamage DNA Damage OxidativeStress->DNADamage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Pathway showing 2-HpODE inducing ROS and oxidative stress.

Evaluation of Anti-Inflammatory Activity

2-HpODE may modulate inflammatory signaling pathways, such as the NF-κB pathway.

Application Note:

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. An NF-κB reporter assay can be used to measure the activation of this pathway.

Quantitative Data Summary:

Lipid hydroperoxides have been shown to activate the NF-κB signaling pathway. The fold induction of a reporter gene (e.g., luciferase) can be used to quantify the effect of 2-HpODE on NF-κB activation.

Table 4: Illustrative NF-κB Activation Data

Cell LineCompoundConcentration (µM)NF-κB Luciferase Activity (Fold Induction)
VSMCs13-HPODE104.0[6]

Note: This data is for a similar lipid hydroperoxide and serves as an example. The actual effect of 2-HpODE on NF-κB activation should be determined experimentally.

Experimental Protocol: NF-κB Reporter Assay

Materials:

  • This compound (2-HpODE)

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 2-HpODE. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Incubation: Incubate the cells for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HpODE 2-HpODE IKK IKK Complex HpODE->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) IkB->NFkB_active Degrades, releasing NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Binds to Gene_transcription Inflammatory Gene Transcription DNA->Gene_transcription Initiates

Caption: Simplified NF-κB signaling pathway activated by 2-HpODE.

References

Application Notes and Protocols for Studying 2-Hydroperoxy-9(Z)-octadecenoic Acid (2-HpODE) Function in Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroperoxy-9(Z)-octadecenoic acid (2-HpODE) is a lipid hydroperoxide derived from the oxidation of oleic acid. As a member of the hydroperoxy fatty acid family, 2-HpODE is presumed to be an important signaling molecule involved in a variety of cellular processes, particularly those related to oxidative stress and inflammation. The study of its specific functions, however, is an emerging field. These application notes provide a framework for investigating the cellular effects of 2-HpODE using various cell-based models. The protocols and pathways described are based on established methods for studying related lipid hydroperoxides, such as 9-HpODE and 13-HPODE, and are intended to be adapted and optimized for 2-HpODE research.[1][2][3]

Data Presentation

Table 1: Cellular Effects of Hydroperoxyoctadecenoic Acid (HPODE) Isomers in Different Cell Models
Cell LineHPODE Isomer & ConcentrationObserved EffectKey Pathway ImplicatedReference
Human Aortic Endothelial Cells (HAEC)9-HpODE (5-25 µM)Dose-dependent increase in glutathione (B108866) (GSH) oxidation.Glutathione Peroxidase 4 (GPx4)[2]
Human Bronchial Epithelial Cells (BEAS-2B)9-HpODE (5-25 µM)Rapid and sustained increase in GSH oxidation.Glutathione Metabolism[2]
Poorly-differentiated Caco-213-HPODE (100 µM)Upregulation of genes related to detoxification and metabolism.Peroxisome Proliferator-Activated Receptor (PPAR) signaling[1]
Poorly-differentiated Caco-213-HPODE (100 µM)Downregulation of proliferation-related genes.Cell Cycle Regulation[1]
Guinea-pig Pulmonary Macrophages9-HpODE (as low as 10 nM)Inhibition of lucigenin-enhanced chemiluminescence (ROS production).Reactive Oxygen Species (ROS) Scavenging[3]
Table 2: Summary of Gene Expression Changes in Caco-2 Cells Treated with 13-HPODE (100 µM for 24h)
PathwayRegulationKey Genes AffectedReference
PPAR SignalingUpregulatedFGF21, PCK1, AQP7[1]
Retinol MetabolismUpregulatedNot specified[1]
Cytochrome P450UpregulatedNot specified[1]
Glutathione MetabolismUpregulatedCAT, GSTA2[1]
Ribosome BiogenesisDownregulatedNot specified[1]
Wnt SignalingSuppressedNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with 2-HpODE

This protocol provides a general guideline for the treatment of adherent or suspension cells with 2-HpODE. Optimization of cell type, 2-HpODE concentration, and incubation time is recommended.

Materials:

  • Cultured cells (e.g., endothelial cells, macrophages, intestinal epithelial cells)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (2-HpODE)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

  • Starvation (Optional): For some signaling studies, it may be necessary to reduce basal signaling. In such cases, replace the complete medium with serum-free medium and incubate for 3-24 hours prior to treatment.[1]

  • Preparation of 2-HpODE Solution: Prepare a stock solution of 2-HpODE in a suitable solvent (e.g., ethanol). From this stock, prepare working solutions in serum-free or complete medium to the desired final concentrations. It is crucial to prepare these solutions fresh and protect them from light to prevent degradation.

  • Cell Treatment: Remove the medium from the cells and wash once with PBS. Add the medium containing the desired concentrations of 2-HpODE or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for rapid signaling events, 24 hours for gene expression studies).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for western blotting, or measurement of reactive oxygen species.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following 2-HpODE treatment.

Materials:

  • Cells treated with 2-HpODE as per Protocol 1

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Probe Loading: After treating the cells with 2-HpODE for the desired time, remove the treatment medium. Wash the cells once with warm PBS.

  • Add a working solution of H2DCFDA (typically 5-10 µM in PBS or serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm). Alternatively, visualize the cells under a fluorescence microscope or quantify the percentage of ROS-positive cells using a flow cytometer.

  • Controls: Include a positive control (e.g., treatment with H2O2) and a negative control (vehicle-treated cells).

Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to analyze changes in the expression of target genes in response to 2-HpODE treatment.

Materials:

  • Cells treated with 2-HpODE as per Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., PPARα, GPx4, Nrf2) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Following treatment with 2-HpODE, lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[1]

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reactions by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

  • Perform the qRT-PCR using a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes can be calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the 2-HpODE-treated samples to the vehicle-treated controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Hypothesized Signaling Pathway of 2-HpODE node_2HpODE 2-HpODE node_CellMembrane Cell Membrane node_GPx4 GPx4 node_2HpODE->node_GPx4 Substrate for node_PPAR PPAR Activation node_2HpODE->node_PPAR Potential Ligand node_ROS Increased Intracellular ROS node_CellMembrane->node_ROS Induces node_MAPK MAPK Signaling (ERK, p38, JNK) node_ROS->node_MAPK Activates node_Nrf2 Nrf2 Activation node_ROS->node_Nrf2 Activates node_GSH_GSSG GSH -> GSSG node_GPx4->node_GSH_GSSG Catalyzes node_GeneExpression Altered Gene Expression node_MAPK->node_GeneExpression node_PPAR->node_GeneExpression node_Nrf2->node_GeneExpression node_CellularResponse Cellular Response (Inflammation, Apoptosis, Detoxification) node_GeneExpression->node_CellularResponse

Caption: Hypothesized signaling cascade of 2-HpODE in a typical mammalian cell.

G General Experimental Workflow for Studying 2-HpODE node_CellCulture Cell Culture (e.g., Endothelial, Macrophage) node_Treatment Treatment with 2-HpODE (Dose-response & Time-course) node_CellCulture->node_Treatment node_ROS ROS Measurement (H2DCFDA Assay) node_Treatment->node_ROS node_Viability Cell Viability Assay (MTT, Trypan Blue) node_Treatment->node_Viability node_GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) node_Treatment->node_GeneExpression node_Protein Protein Analysis (Western Blot, ELISA) node_Treatment->node_Protein node_DataAnalysis Data Analysis & Interpretation node_ROS->node_DataAnalysis node_Viability->node_DataAnalysis node_GeneExpression->node_DataAnalysis node_Protein->node_DataAnalysis

Caption: A typical experimental workflow for investigating the cellular effects of 2-HpODE.

G Logical Relationship of 2-HpODE in Oxidative Stress Response node_OxidativeStimulus Oxidative Stimulus (e.g., Pollutants, Inflammation) node_OleicAcid Oleic Acid (in membranes) node_OxidativeStimulus->node_OleicAcid Oxidizes node_2HpODE 2-HpODE Formation node_OleicAcid->node_2HpODE node_Signaling Initiation of Signaling Cascades (PPAR, MAPK, Nrf2) node_2HpODE->node_Signaling Activates node_Detox Detoxification (GPx4-mediated reduction) node_2HpODE->node_Detox Is a substrate for node_Homeostasis Restoration of Redox Homeostasis node_Signaling->node_Homeostasis Contributes to node_Pathology Cellular Dysfunction / Pathology node_Signaling->node_Pathology Can lead to (if dysregulated) node_Detox->node_Homeostasis Leads to

Caption: The central role of 2-HpODE in the cellular response to oxidative stress.

References

Application of 2-Hydroperoxy-9(Z)-octadecenoic acid in lipidomics research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Hydroxy-9(Z)-octadecenoic acid is a hydroxylated fatty acid that is gaining attention in lipidomics research. While its hydroperoxy precursor, 2-hydroperoxy-9(Z)-octadecenoic acid, is a direct product of lipid peroxidation and indicative of oxidative stress, it is highly unstable. In biological systems, these hydroperoxides are rapidly converted to their more stable hydroxy derivatives. Therefore, the analysis of 2-hydroxy-9(Z)-octadecenoic acid serves as a reliable surrogate marker for the occurrence of its hydroperoxy precursor and the associated oxidative damage.

This document provides detailed application notes and protocols for the use of 2-hydroxy-9(Z)-octadecenoic acid in lipidomics research. Due to the limited availability of specific research on the 2-hydroperoxy isomer, the focus of these notes is on the more stable and readily analyzable 2-hydroxy analogue. The methodologies described can be adapted for the study of this compound, provided it is synthesized and handled with appropriate precautions for unstable peroxides.

Significance in Lipidomics

The presence and quantification of 2-hydroxy-9(Z)-octadecenoic acid in biological samples can provide valuable insights into:

  • Oxidative Stress: As a stable end-product of lipid peroxidation, its levels can correlate with the extent of oxidative damage in cells and tissues.

  • Disease Biomarkers: Altered levels of hydroxylated fatty acids have been associated with various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.

  • Cellular Signaling: Hydroxylated fatty acids can act as signaling molecules, modulating various cellular processes. While the specific signaling roles of the 2-hydroxy isomer are still under investigation, other positional isomers are known to influence inflammation and apoptosis.[1]

  • Enzymatic and Non-Enzymatic Oxidation Pathways: Studying the profile of different hydroxy fatty acid isomers can help to elucidate the specific enzymatic (e.g., by cytochrome P450 enzymes) or non-enzymatic (e.g., reactive oxygen species-mediated) pathways that are active under different physiological or pathological conditions.

Primary Applications

  • Quantification of Oxidative Stress: Measuring the levels of 2-hydroxy-9(Z)-octadecenoic acid in plasma, tissues, or cell cultures to assess the degree of lipid peroxidation.

  • Biomarker Discovery: Comparing the levels of 2-hydroxy-9(Z)-octadecenoic acid in healthy versus diseased samples to identify potential disease biomarkers.

  • Investigation of Cellular Signaling: Treating cells with 2-hydroxy-9(Z)-octadecenoic acid to study its effects on cellular pathways, such as inflammation and cell death.

  • Elucidation of Metabolic Pathways: Using isotopic labeling to trace the formation and metabolism of 2-hydroxy-9(Z)-octadecenoic acid.

Data Presentation

Table 1: Mass Spectrometry Parameters for the Analysis of 2-Hydroxyoctadecanoic Acid

ParameterValueReference
Precursor Ion (m/z)
[M-H]⁻299.2592[2]
Product Ions (m/z) for MS/MS Fragmentation
Characteristic Fragment 1255.2690 (loss of CO₂)[2]
Characteristic Fragment 2281.2486 (loss of H₂O)[2]
Internal Standard
d4-2-hydroxyoctadecanoic acidVaries by synthesis[3]

Table 2: Typical Concentration Ranges for In Vitro Cellular Assays

Cell TypeConcentration RangeEffect StudiedReference
Human Cancer Cell Lines (A549, Caco-2, SF268)10 - 100 µMAntiproliferative activity[4]
Pancreatic β-cells10 - 50 µMSuppression of cytokine-induced apoptosis[5]
Glioma Cells50 - 200 µMRegulation of sphingomyelin (B164518) synthesis[1]

Experimental Protocols

Protocol 1: Extraction of 2-Hydroxy-9(Z)-octadecenoic Acid from Biological Samples

This protocol describes a liquid-liquid extraction method suitable for isolating hydroxylated fatty acids from plasma, cell pellets, or tissue homogenates.

Materials:

  • Sample (plasma, cell pellet, or tissue homogenate)

  • Internal Standard (e.g., d4-2-hydroxyoctadecanoic acid)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.9% NaCl solution (ice-cold)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator

  • Glass vials

Procedure:

  • Sample Preparation:

    • For plasma: Use 50-100 µL.

    • For cell pellets: Resuspend in 100 µL of ice-cold 0.9% NaCl.

    • For tissue homogenates: Homogenize ~20 mg of tissue in 200 µL of ice-cold 0.9% NaCl.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to each sample to allow for absolute quantification.

  • Lipid Extraction (Bligh & Dyer Method Adaptation): a. To the sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. b. Vortex vigorously for 1 minute. c. Add 125 µL of chloroform and vortex for 30 seconds. d. Add 125 µL of water and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer it to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).

  • Storage: Store the reconstituted samples at -80°C until analysis.

Protocol 2: Quantification of 2-Hydroxy-9(Z)-octadecenoic Acid by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 2-hydroxy-9(Z)-octadecenoic acid using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for column re-equilibration

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z 299.3) → Product ion (e.g., m/z 255.3)

    • Internal Standard: Monitor the specific transition for the deuterated standard.

  • Optimization: Optimize collision energy and other source parameters for the specific instrument and analyte.

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of 2-hydroxy-9(Z)-octadecenoic acid.

  • Determine the concentration of the analyte in the samples by interpolating from the standard curve.

Protocol 3: In Vitro Cell-Based Assay to Investigate the Effects of 2-Hydroxy-9(Z)-octadecenoic Acid

This protocol outlines a general procedure for treating cultured cells with 2-hydroxy-9(Z)-octadecenoic acid to assess its biological activity.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • 2-Hydroxy-9(Z)-octadecenoic acid stock solution (e.g., in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, apoptosis assay kits)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Media: Prepare fresh cell culture medium containing the desired final concentrations of 2-hydroxy-9(Z)-octadecenoic acid. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest treatment dose).

  • Cell Treatment: a. Remove the old medium from the cells. b. Wash the cells once with PBS. c. Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Downstream Analysis: Following incubation, harvest the cells for the intended analysis:

    • Gene Expression Analysis: Lyse cells and extract RNA for qRT-PCR or RNA-seq.

    • Protein Analysis: Lyse cells and extract protein for Western blotting or proteomics.

    • Cell Viability/Apoptosis Assays: Perform assays such as MTT, Annexin V/PI staining, or caspase activity assays.

    • Metabolite Analysis: Quench metabolism and extract metabolites for further lipidomics or metabolomics analysis.

Mandatory Visualization

Lipid_Peroxidation_and_Analysis_Workflow General Workflow for Lipid Peroxidation Analysis cluster_sample Biological Sample cluster_processing Sample Processing cluster_analysis Analytical Stage cluster_data Data Analysis Sample Plasma, Tissue, or Cells Homogenization Homogenization (for tissue) Spiking Internal Standard Spiking Sample->Spiking Homogenization->Spiking Extraction Lipid Extraction (e.g., Bligh & Dyer) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC Mobile Phase Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Lipid Peroxidation Analysis Workflow.

Fatty_Acid_Hydroxylation_Pathway Simplified Fatty Acid Hydroxylation Pathway Unsaturated_FA Unsaturated Fatty Acid (e.g., Oleic Acid) Hydroperoxy_FA Fatty Acid Hydroperoxide (e.g., 2-HOO-9(Z)-ODE) Unsaturated_FA->Hydroperoxy_FA ROS Reactive Oxygen Species (ROS) (Non-enzymatic) ROS->Hydroperoxy_FA Enzyme Enzymes (e.g., CYP450, LOX) Enzyme->Hydroperoxy_FA Hydroxy_FA Hydroxy Fatty Acid (e.g., 2-OH-9(Z)-ODE) Hydroperoxy_FA->Hydroxy_FA Reduction (e.g., GPX) Downstream Downstream Signaling or Biomarker Analysis Hydroxy_FA->Downstream

Caption: Fatty Acid Hydroxylation Pathway.

References

Application Notes and Protocols: 2-Hydroperoxy-9(Z)-octadecenoic Acid as a Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid hydroperoxides are primary products of lipid peroxidation and play a significant role in various physiological and pathological processes, including inflammation and oxidative stress. Accurate quantification of specific lipid hydroperoxides is crucial for understanding their biological roles and for the development of novel therapeutics. 2-Hydroperoxy-9(Z)-octadecenoic acid, a hydroperoxide of oleic acid, serves as an important analytical standard for the identification and quantification of monounsaturated fatty acid hydroperoxides in biological and food samples. This document provides detailed application notes and protocols for its use in lipid analysis.

While specific data for the 2-hydroperoxy isomer is limited, the following protocols are based on established methods for the analysis of oleic acid hydroperoxides (FA 18:1-OOH) and other fatty acid hydroperoxides.

Physicochemical Properties and Handling

This compound is an ester product with the molecular formula C18H34O4.[1] Due to the unstable nature of the hydroperoxide group, this standard requires careful handling and storage to prevent degradation.

Storage and Stability:

  • Storage: Store at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Stability: Prone to degradation by heat, light, and transition metals. Avoid repeated freeze-thaw cycles. Solutions should be prepared fresh for each experiment. The stability of synthesized hydroperoxides can be monitored by measuring UV absorption at 234 nm.[2]

Applications

As a standard, this compound is utilized in a variety of analytical techniques to:

  • Develop and validate quantitative analytical methods for oleic acid hydroperoxides.

  • Identify and quantify oleic acid hydroperoxides in complex biological matrices such as plasma, serum, and tissues.[3][4]

  • Investigate the mechanisms of lipid peroxidation and its role in disease.

  • Assess oxidative stability and quality of food products.

Data Presentation: Quantitative Analytical Parameters

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for fatty acid hydroperoxides using LC-MS/MS. These values provide an estimate of the sensitivity that can be achieved with methods utilizing a well-characterized standard like this compound.

Analyte ClassMethodLOD (pmol/µL)LOQ (pmol/µL)Reference
Fatty Acid Hydroperoxides (FAOOH)LC-MS/MS with 2-MxP derivatization0.1 - 11 - 2.5[3][4]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration curves.

Materials:

Procedure:

  • Allow the vial containing the standard to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, dissolve the standard in anhydrous ethanol or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the same solvent.

  • Store all solutions at -80°C under an inert atmosphere and use within a short period.

Protocol 2: General Synthesis of Fatty Acid Hydroperoxide Standards via Photooxidation

Objective: To synthesize fatty acid hydroperoxides for use as standards when a commercial standard is unavailable. This is a general method applicable to oleic acid.[3][4]

Materials:

Procedure:

  • Dissolve the oleic acid in pyridine.

  • Add a catalytic amount of hematoporphyrin (~0.005 eq).

  • Irradiate the reaction mixture with a 200 W tungsten lamp at 15°C while continuously bubbling oxygen gas through the solution for 75–90 minutes.

  • Monitor the progress of the reaction by TLC.

  • Purify the resulting hydroperoxides using preparative HPLC.

Protocol 3: Quantification of Oleic Acid Hydroperoxides by LC-MS/MS

Objective: To identify and quantify oleic acid hydroperoxides in a biological sample using this compound as an external or internal standard (if isotopically labeled).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., d4-labeled this compound, if available, or a structurally similar hydroperoxide)

  • Solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)

  • Derivatization agent (optional, e.g., 2-methoxypropene (B42093) (2-MxP))

  • LC-MS/MS system

Procedure:

1. Sample Preparation and Extraction: a. To the biological sample, add the internal standard. b. Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). c. Evaporate the solvent under a stream of nitrogen.

2. Derivatization (Optional but Recommended for Stability): [3][4] a. Reconstitute the dried lipid extract in a suitable solvent. b. Add 2-methoxypropene to derivatize the hydroperoxide group. This enhances stability and ionization efficiency. c. Incubate for 10 minutes at room temperature.

3. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol containing a modifier like formic acid or ammonium (B1175870) acetate. b. Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the derivatization and adduct formation. Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. Characteristic neutral losses, such as the loss of H2O2, can be monitored.

4. Data Analysis: a. Generate a calibration curve using the prepared standard solutions. b. Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Oxidative Stress ROS Reactive Oxygen Species (ROS) Oleic_Acid Oleic Acid (in membrane lipids) Lipid_Peroxidation Lipid Peroxidation HP_Formation 2-Hydroperoxy-9(Z)-octadecenoic acid Formation Cellular_Damage Cellular Damage caption Simplified pathway of oleic acid peroxidation.

Caption: Simplified pathway of oleic acid peroxidation.

G caption Workflow for quantification using a standard.

Caption: Workflow for quantification using a standard.

Conclusion

This compound is a valuable tool for researchers in the field of lipidomics and oxidative stress. Its use as an analytical standard enables the accurate and precise quantification of monounsaturated fatty acid hydroperoxides, providing critical insights into their roles in health and disease. Adherence to proper handling and storage procedures is paramount to ensure the integrity of the standard and the reliability of experimental results. The protocols and workflows presented here provide a foundation for the successful application of this standard in lipid analysis.

References

Troubleshooting & Optimization

Stability and degradation of 2-Hydroperoxy-9(Z)-octadecenoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroperoxy-9(Z)-octadecenoic acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its CAS Number?

This compound is a lipid hydroperoxide, an oxidized derivative of oleic acid. Lipid hydroperoxides are primary products of lipid peroxidation and can be involved in various physiological and pathological processes. Due to their reactive nature, they are often used to study oxidative stress and related signaling pathways. The CAS Number for this compound is 53705-95-6.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store it at -80°C. Under these conditions, the compound is expected to be stable for at least two years. For short-term storage, keeping the compound in a tightly sealed container in a cool, dry, and well-ventilated place is advised. It is crucial to minimize exposure to light and oxygen to prevent degradation.

Q3: What factors can lead to the degradation of this compound in solution?

Several factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures accelerate the rate of decomposition.

  • Light: Exposure to light, particularly UV light, can promote the homolytic cleavage of the hydroperoxide group, initiating radical chain reactions.

  • Oxygen: The presence of molecular oxygen can lead to further oxidation and the formation of secondary oxidation products.

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the decomposition of hydroperoxides through Fenton-like reactions, generating highly reactive alkoxyl and peroxyl radicals.

  • pH: While specific data for this compound is limited, the stability of lipid hydroperoxides can be influenced by pH, with acidic or basic conditions potentially accelerating degradation.

Q4: What are the common degradation products of this compound?

The degradation of lipid hydroperoxides like this compound results in a complex mixture of secondary oxidation products. These can include:

  • Aldehydes: Such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), which are highly reactive and can form adducts with proteins and DNA.

  • Ketones: Formation of keto-dienes is a common degradation pathway.

  • Hydroxy fatty acids: The corresponding hydroxy derivative, 2-hydroxy-9(Z)-octadecenoic acid, can be formed upon reduction of the hydroperoxide.

  • Epoxy-ketones and other oxygenated derivatives: Further oxidation and rearrangement reactions can lead to a variety of other oxygenated fatty acids.

Q5: What analytical methods are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the analysis and quantification of lipid hydroperoxides.

  • HPLC with UV Detection: This method takes advantage of the conjugated diene system that can form upon hydroperoxide formation, which absorbs UV light, typically around 234 nm.

  • LC-MS/MS: This technique offers high sensitivity and specificity, allowing for the accurate quantification and structural confirmation of the hydroperoxide and its various degradation products. Derivatization with reagents like 2-methoxypropene (B42093) can enhance stability and ionization efficiency in the mass spectrometer.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of the main compound peak in HPLC analysis over a short period.

  • Appearance of multiple new peaks corresponding to degradation products.

  • Inconsistent results between experimental replicates.

Possible Causes and Solutions:

CauseSolution
High Storage/Working Temperature Prepare solutions fresh and keep them on ice. For longer-term storage of stock solutions, use an inert solvent like ethanol (B145695) or acetonitrile (B52724) and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Exposure to Light Work in a dimly lit area or use amber vials to protect the solution from light.
Presence of Oxygen Degas solvents before use. Prepare solutions under an inert gas atmosphere.
Contamination with Metal Ions Use high-purity solvents and reagents. If possible, use glassware that has been treated to remove trace metals. The addition of a chelating agent like EDTA to aqueous buffers can help to sequester metal ions.
Inappropriate Solvent While soluble in organic solvents like ethanol, methanol, and acetonitrile, the stability may vary. It is advisable to perform a preliminary stability study in the chosen solvent under your experimental conditions.
Issue 2: Artifactual Peak Formation During HPLC Analysis

Symptoms:

  • Broad or tailing peaks for this compound.

  • Appearance of unexpected peaks that are not present in freshly prepared standards.

  • Poor reproducibility of chromatograms.

Possible Causes and Solutions:

CauseSolution
On-Column Degradation The metallic components of the HPLC system can contribute to degradation. Using a biocompatible (PEEK) HPLC system can minimize this. Ensure the mobile phase is degassed and of high purity.
Inappropriate Mobile Phase pH If using a buffered mobile phase, ensure the pH is compatible with the stability of the hydroperoxide. A slightly acidic mobile phase (e.g., with 0.1% acetic or formic acid) is often used for the analysis of free fatty acids.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dilute the sample in the initial mobile phase if possible.
Auto-oxidation During Sample Preparation Minimize the time between sample preparation and injection. Keep samples in an autosampler cooled to 4°C. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent auto-oxidation during sample workup, but be mindful of potential interference in your analysis.

Quantitative Data Summary

ConditionEffect on StabilityExpected Degradation Rate
Temperature Decreases with increasing temperatureExponential increase with temperature
Light Exposure Decreases with light exposureIncreases significantly with UV light
Oxygen Presence Decreases in the presence of oxygenHigher in aerated vs. deoxygenated solutions
Metal Ion (e.g., Fe²⁺) Presence Significantly decreasesCatalytically accelerated
Solvent Generally more stable in aprotic organic solventsLower in acetonitrile vs. aqueous buffers
Antioxidant Presence IncreasesDecreased in the presence of radical scavengers

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound. Optimization may be required for specific sample matrices.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Glacial acetic acid or formic acid

  • Hexane (B92381) and 2-propanol for extraction

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Nitrogen or argon gas

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

  • Prepare working standards by serial dilution of the stock solution in the mobile phase.

  • Store all standard solutions at -80°C under an inert atmosphere.

3. Sample Preparation (from biological matrix):

  • To 200 µL of plasma or cell lysate, add 10 µL of the internal standard solution.

  • Add 1 mL of a deoxygenated mixture of 2-propanol/hexane (20/30, v/v) containing a small amount of antioxidant like BHT (e.g., 0.005%).

  • Vortex vigorously for 3 minutes.

  • Add 2 mL of hexane and vortex for another 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% acetic acid) and Solvent B (acetonitrile/methanol (80:20, v/v) with 0.1% acetic acid).

  • Gradient: Start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 234 nm.

  • Injection Volume: 20 µL.

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection (234 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_initiation Initiation cluster_degradation Degradation & Signaling cluster_response Cellular Response ros Oxidative Stress (e.g., ROS, Metal Ions) hpode 2-Hydroperoxy-9(Z)- octadecenoic acid Formation ros->hpode aldehydes Formation of Reactive Aldehydes (e.g., 4-HNE, MDA) hpode->aldehydes protein_mod Protein Adduct Formation & Modification aldehydes->protein_mod dna_mod DNA Adduct Formation aldehydes->dna_mod stress_response Cellular Stress Response (e.g., Nrf2 activation) protein_mod->stress_response inflammation Inflammatory Signaling (e.g., NF-κB pathway) protein_mod->inflammation apoptosis Apoptosis dna_mod->apoptosis inflammation->apoptosis

Caption: Generalized signaling cascade initiated by lipid hydroperoxide formation.

References

Technical Support Center: Storage and Handling of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-Hydroperoxy-9(Z)-octadecenoic acid to minimize autooxidation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation is autooxidation. This is a free-radical chain reaction involving the hydroperoxide group and the double bond, leading to the formation of various secondary oxidation products such as aldehydes, ketones, and other oxygenated fatty acids. This process is accelerated by factors like elevated temperature, exposure to light, and the presence of oxygen and transition metal ions.

Q2: What is the recommended storage temperature for this compound?

A2: The recommended storage temperature is -80°C.[1] At this temperature, the compound is stable for at least two years. Storage at higher temperatures, such as -20°C or in a standard freezer, is not recommended for long-term stability.

Q3: In what form should this compound be stored?

A3: It is best to store this compound as a solution in a high-purity, deoxygenated organic solvent. Ethanol is a commonly used solvent for this purpose.[1] Storing the compound in its neat form (as a pure oil or solid) can increase its susceptibility to autooxidation.

Q4: How should I handle the compound upon receiving it?

A4: this compound is typically shipped on dry ice to maintain its stability.[1] Upon receipt, the vial should be immediately transferred to a -80°C freezer.

Q5: Can I aliquot the solution?

A5: Yes, it is highly recommended to aliquot the solution into smaller, single-use vials upon first opening. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to air and moisture, thereby preserving its quality.

Q6: What are the signs of degradation?

A6: Degradation can be indicated by a change in the appearance of the solution (e.g., color change from colorless to yellow or brown), the appearance of precipitates, or inconsistent experimental results. Analytical techniques such as HPLC with UV or mass spectrometry detection can be used to assess the purity of the compound and detect degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (-80°C). 2. Use a fresh, unopened vial or a new aliquot. 3. Assess the purity of your stock solution using an appropriate analytical method (e.g., HPLC-UV at 234 nm).
Contamination of the stock solution.1. Ensure that all glassware and solvents used are of high purity and free of contaminants. 2. Use dedicated pipette tips and vials for handling the compound.
Visible precipitate in the solution after thawing. The compound may have come out of solution at low temperatures or degraded.1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a sign of degradation, and the solution should be discarded.
Rapid degradation of the compound in my experimental system. Presence of transition metal ions (e.g., iron, copper) in buffers or on glassware.[2][3]1. Use buffers prepared with metal-free water and chelate any trace metal ions with a chelating agent like EDTA or DTPA. 2. Acid-wash all glassware to remove any trace metal contaminants.
Exposure to light or oxygen during the experiment.1. Protect the experimental setup from light by using amber vials or covering with aluminum foil. 2. Deoxygenate all buffers and solvents by sparging with an inert gas like argon or nitrogen.

Quantitative Data on Storage Stability

While specific quantitative data on the degradation kinetics of this compound at various temperatures is limited in the literature, the general consensus for lipid hydroperoxides is that their stability is highly temperature-dependent. A related compound, 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid, has been shown to be chemically unstable with a half-life of about 30 minutes at 23°C in a buffer solution.[4] This highlights the critical need for low-temperature storage.

Storage Condition Expected Stability Recommendation
-80°C in a suitable solvent≥ 2 years[1]Highly Recommended for long-term storage.
-20°C in a suitable solventSignificantly reduced stability compared to -80°C. Not recommended for long-term storage.Avoid for long-term storage. If necessary for short periods, minimize the duration and monitor for degradation.
4°C (Refrigerator)Very unstable. Degradation can occur within hours to days.Not Recommended.
Room TemperatureExtremely unstable. Rapid degradation.Not Recommended.

Experimental Protocols

Protocol for Aliquoting and Storing this compound
  • Preparation:

    • Prepare a clean, sterile work area.

    • Use high-purity, amber glass vials with PTFE-lined caps.

    • Deoxygenate the solvent (e.g., ethanol) by bubbling with a gentle stream of argon or nitrogen for at least 15-20 minutes.

  • Aliquoting:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Under a stream of inert gas, carefully transfer the desired volume of the solution into the pre-prepared amber vials.

    • Flush the headspace of each vial with the inert gas before sealing tightly.

  • Storage:

    • Immediately place the aliquoted vials in a -80°C freezer.

    • Label each vial clearly with the compound name, concentration, solvent, and date of aliquoting.

Protocol for Monitoring Purity by HPLC-UV
  • System Preparation:

    • Use a reverse-phase C18 HPLC column.

    • Prepare a mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Sample Preparation:

    • Dilute a small aliquot of the this compound solution in the mobile phase.

  • Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Monitor the elution profile using a UV detector set to 234 nm, which is the characteristic absorbance wavelength for the conjugated diene system in the hydroperoxide.

    • A single, sharp peak at the expected retention time indicates high purity. The appearance of additional peaks is indicative of degradation.

Visualizations

Autooxidation_Pathway Simplified Autooxidation Pathway of this compound This compound This compound Lipid Radical (L.) Lipid Radical (L.) This compound->Lipid Radical (L.) Initiation (Heat, Light, Metal Ions) Peroxyl Radical (LOO.) Peroxyl Radical (LOO.) Lipid Radical (L.)->Peroxyl Radical (LOO.) + O2 Peroxyl Radical (LOO.)->this compound Propagation (abstracts H from another lipid) Secondary Oxidation Products Secondary Oxidation Products Peroxyl Radical (LOO.)->Secondary Oxidation Products Termination/Decomposition

Caption: Simplified pathway of autooxidation leading to the degradation of this compound.

Storage_Troubleshooting Troubleshooting Logic for Storage Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C) start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_purity Assess Purity (e.g., HPLC) check_storage->check_purity Yes use_new Use Fresh Aliquot improper_storage->use_new degraded Compound Degraded check_purity->degraded No pure Compound is Pure check_purity->pure Yes degraded->use_new investigate_other Investigate Other Experimental Factors pure->investigate_other

Caption: A logical workflow for troubleshooting inconsistent results potentially caused by improper storage.

References

Technical Support Center: Optimizing the Synthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of this compound. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inhibited α-dioxygenase enzyme.- Incorrect reaction conditions (pH, temperature).- Substrate (oleic acid) insolubility.- Rapid degradation of the 2-hydroperoxy product.[1][2]- Verify enzyme activity with a positive control.- Optimize pH and temperature for the specific α-dioxygenase used.- Use a co-solvent or surfactant to improve substrate solubility.- Perform the reaction at a lower temperature (e.g., 0-4°C) to minimize product degradation and extract the product immediately upon formation.[1][2]
Product Instability/Degradation - The 2-hydroperoxy fatty acid is inherently unstable, especially at room temperature.[1][2]- Presence of reducing or oxidizing agents.- Exposure to light or heat.- Maintain low temperatures throughout the synthesis and purification process.[1][2]- Use purified reagents and solvents to avoid contaminants.- Protect the reaction mixture from light.- Analyze the product immediately after synthesis or store it at low temperatures (-20°C or below) in an inert atmosphere.
Formation of Multiple Side Products - Non-specific oxidation (autoxidation) occurring alongside the enzymatic reaction.- Degradation of the target molecule into secondary products like aldehydes and shorter-chain acids.[1][2]- Ensure the reaction is performed under controlled conditions with a highly active and specific enzyme.- Minimize reaction time to reduce the likelihood of side reactions and product degradation.- Use antioxidants in the workup if compatible with the desired product.- Employ chromatographic techniques like HPLC for purification to separate the desired product from isomers and degradation products.
Difficulty in Product Purification - Co-elution of the product with unreacted substrate or other lipid-soluble compounds.- Degradation of the product on the chromatographic column.- Use a multi-step purification protocol, such as solid-phase extraction followed by HPLC.- Employ a non-polar stationary phase and a mobile phase with aprotic solvents for chromatography.- Keep the purification system cool to prevent on-column degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

The most specific method for synthesizing this compound is through an enzymatic reaction using an α-dioxygenase (α-DOX) .[1][2] These enzymes catalyze the direct addition of molecular oxygen to the C-2 position of a fatty acid. This is in contrast to the more common lipoxygenases, which typically produce hydroperoxides at positions 9 or 13 of unsaturated fatty acids.

Q2: Why is my this compound product degrading so quickly?

2-hydroperoxy fatty acids are known to be chemically unstable.[1][2] They can readily decompose, especially at room temperature, to form a C-1 shortened aldehyde and other degradation products.[1][2] The half-life of a similar compound, 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid, in buffer at 23°C is approximately 30 minutes.[1][2] Therefore, it is crucial to maintain low temperatures throughout the synthesis and purification process.

Q3: Can I use standard lipoxygenase or autoxidation to produce this compound?

Standard lipoxygenases are highly specific and will not produce the 2-hydroperoxy isomer. They typically oxidize unsaturated fatty acids at positions allylic to the double bonds. Autoxidation, which is a non-enzymatic process, also leads to the formation of hydroperoxides at these allylic positions and results in a mixture of isomers, not the desired 2-hydroperoxy product.

Q4: What are the optimal conditions for the enzymatic synthesis using α-dioxygenase?

The optimal conditions can vary depending on the specific enzyme used. However, based on studies with α-dioxygenases from plants, the following conditions are a good starting point:

  • Temperature: 0-4°C to enhance product stability.[1][2]

  • pH: A neutral to slightly acidic pH range is often optimal for these enzymes.

  • Oxygen: A continuous supply of oxygen is necessary for the reaction.

  • Substrate: Oleic acid should be well-dispersed in the reaction buffer, possibly with the aid of a mild non-ionic detergent or co-solvent.

Q5: How can I purify and characterize the synthesized this compound?

Purification is typically achieved using chromatographic methods. A common approach is to first use solid-phase extraction (SPE) to separate the fatty acids from the aqueous reaction mixture, followed by high-performance liquid chromatography (HPLC) on a reversed-phase column to isolate the 2-hydroperoxy product.

Characterization can be performed using:

  • UV-Vis Spectroscopy: To detect the hydroperoxide group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise structure and position of the hydroperoxy group.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the synthesis of 2-hydroperoxy fatty acids using α-dioxygenase.

ParameterValueReference
Optimal Reaction Temperature 0°C[1][2]
Product Half-life (in buffer at 23°C) ~30 minutes[1][2]
Primary Degradation Product C-1 shortened aldehyde[1][2]

Experimental Protocols

Representative Protocol for Enzymatic Synthesis of 2-Hydroperoxy Fatty Acid

This protocol is a representative method based on the synthesis of 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid using a recombinant α-dioxygenase and can be adapted for the synthesis of this compound.[1][2]

Materials:

  • Oleic acid

  • Recombinant α-dioxygenase enzyme preparation

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Oxygen source

  • Ethyl acetate

  • Solid-phase extraction (SPE) column (e.g., C18)

  • HPLC system with a reversed-phase column (e.g., C18)

Procedure:

  • Substrate Preparation: Dissolve oleic acid in a small amount of ethanol (B145695) and then disperse it in the reaction buffer to the desired final concentration.

  • Enzymatic Reaction:

    • Cool the substrate solution to 0-4°C in a reaction vessel.

    • Continuously bubble oxygen through the solution.

    • Initiate the reaction by adding the α-dioxygenase enzyme preparation.

    • Incubate at 0-4°C with gentle stirring for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding two volumes of ice-cold ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the fatty acids.

  • Purification:

    • SPE: Pass the organic extract through a pre-conditioned C18 SPE column. Wash with an aqueous solvent to remove polar impurities and then elute the fatty acids with a non-polar solvent like methanol (B129727) or acetonitrile.

    • HPLC: Concentrate the eluate and inject it into an HPLC system equipped with a C18 column. Use an appropriate mobile phase gradient (e.g., acetonitrile/water/acetic acid) to separate the 2-hydroperoxy product from unreacted oleic acid and other byproducts.

  • Analysis and Storage:

    • Analyze the collected fractions by UV-Vis, MS, and NMR to confirm the identity and purity of the product.

    • Store the purified product at -80°C under an inert atmosphere.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product OleicAcid Oleic Acid (9(Z)-octadecenoic acid) AlphaDOX α-Dioxygenase (α-DOX) OleicAcid->AlphaDOX Substrate Oxygen Molecular Oxygen (O2) Oxygen->AlphaDOX Co-substrate Product This compound AlphaDOX->Product Catalysis

Caption: Enzymatic synthesis of this compound.

DegradationPathway cluster_degradation Degradation Products StartProduct This compound Aldehyde Heptadecenal (C17 Aldehyde) StartProduct->Aldehyde Spontaneous Decomposition Other Other Secondary Products StartProduct->Other

Caption: Degradation pathway of this compound.

References

Technical Support Center: 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HpODE) Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HpODE) by mass spectrometry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting 2-HpODE by mass spectrometry?

A1: The detection of 2-HpODE by mass spectrometry presents several challenges primarily due to its chemical nature. Lipid hydroperoxides are known to be thermally and chemically unstable, which can lead to their degradation during sample preparation and analysis. Their low abundance in biological systems further complicates detection. Additionally, these molecules can be difficult to ionize efficiently, and their fragmentation patterns can be complex, sometimes overlapping with other lipid species present in the sample.[1]

Q2: Which ionization technique is most suitable for 2-HpODE analysis?

A2: Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of lipid hydroperoxides like 2-HpODE. ESI is preferred because it minimizes in-source fragmentation of these labile molecules, allowing for the detection of the intact molecular ion or its adducts. It can be operated in both positive and negative ion modes, though negative ion mode is often favored for fatty acids due to the acidic nature of the carboxyl group.

Q3: What are common adducts observed for 2-HpODE in mass spectrometry?

A3: In positive ion mode ESI, 2-HpODE can form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as contaminants in solvents and on glassware. In negative ion mode, the deprotonated molecule ([M-H]⁻) is typically observed. The formation of adducts can be influenced by the sample matrix and the solvents used.

Q4: Is derivatization necessary for 2-HpODE analysis?

A4: While not strictly necessary, derivatization can significantly improve the stability and ionization efficiency of 2-HpODE. Chemical derivatization can protect the hydroperoxy group from degradation and introduce a readily ionizable moiety, enhancing detection sensitivity. However, derivatization adds an extra step to the sample preparation workflow and requires careful optimization to ensure complete reaction and avoid artifact formation.

Q5: How can I improve the stability of 2-HpODE during sample preparation and storage?

A5: To minimize degradation, it is crucial to handle samples containing 2-HpODE with care. This includes storing samples at low temperatures (-80°C), minimizing freeze-thaw cycles, and working quickly during extraction procedures. The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents can also help prevent auto-oxidation. It is also advisable to use high-purity solvents and clean glassware to avoid contaminants that can catalyze degradation.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 2-HpODE.

Problem Potential Cause Troubleshooting Steps
No or Low Signal for 2-HpODE Degradation of 2-HpODE: The analyte is highly unstable.- Prepare fresh samples and analyze them immediately.- Store samples and extracts at -80°C.- Add an antioxidant (e.g., BHT) to extraction solvents.- Minimize sample heating during all preparation steps.
Poor Ionization Efficiency: 2-HpODE may not ionize well under the chosen conditions.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Switch between positive and negative ion modes to find the most sensitive polarity.- Consider derivatization to enhance ionization.
Ion Suppression: Co-eluting matrix components can interfere with the ionization of 2-HpODE.- Improve sample cleanup using solid-phase extraction (SPE).- Optimize the LC gradient to separate 2-HpODE from interfering compounds.- Dilute the sample to reduce the concentration of matrix components.
Poor Peak Shape or Splitting Peaks Chromatographic Issues: Problems with the LC column or mobile phase.- Ensure the column is properly conditioned and not overloaded.- Check the mobile phase composition and pH.- Use a guard column to protect the analytical column from contaminants.
Isomeric Co-elution: Other isomers of HpODE may co-elute.- Optimize the chromatographic method for better isomer separation. This may involve using a longer column, a shallower gradient, or a different stationary phase.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent extraction efficiency or degradation.- Standardize the entire sample preparation workflow.- Use an internal standard (e.g., a deuterated analog of a related fatty acid) to correct for variations.
Instrument Instability: Fluctuations in the MS performance.- Perform regular instrument calibration and maintenance.- Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Difficulty in Confirming Analyte Identity Lack of Specific Fragmentation: Insufficient fragmentation to confirm the structure.- Optimize collision energy in MS/MS experiments to induce characteristic fragmentation.- Analyze a certified reference standard of 2-HpODE if available to confirm retention time and fragmentation pattern.
Interference from Isobaric Compounds: Other molecules with the same mass-to-charge ratio.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and distinguish 2-HpODE from isobaric interferences.- Employ tandem mass spectrometry (MS/MS) and monitor for specific fragment ions.

Section 3: Experimental Protocols

Protocol 1: Extraction of 2-HpODE from Biological Samples (e.g., Plasma)
  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of an appropriate internal standard.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Suggested Starting Conditions for LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A starting condition of 30-40% B, ramping up to 95-100% B over 10-15 minutes, holding for 5 minutes, and then re-equilibrating at the initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: These will need to be optimized for your specific instrument but typical starting points include:

      • Capillary Voltage: 2.5-3.5 kV

      • Source Temperature: 120-150°C

      • Desolvation Gas Flow and Temperature: Instrument dependent.

Note on MRM Transitions: Specific MRM transitions for 2-HpODE are not well-documented. A starting point would be to use the deprotonated molecule as the precursor ion ([M-H]⁻, m/z 313.2). Product ions would need to be determined by infusing a standard (if available) and performing product ion scans. Likely fragments would arise from neutral losses of water (H₂O), carbon dioxide (CO₂), or cleavage of the fatty acid chain.

Section 4: Data and Visualizations

Table 1: Theoretical Mass Information for 2-HpODE
Compound Molecular Formula Monoisotopic Mass (Da) [M-H]⁻ (m/z) [M+Na]⁺ (m/z)
This compoundC₁₈H₃₄O₄314.2457313.2384337.2276

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Derivatization Optional: Derivatization Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: A generalized experimental workflow for the analysis of 2-HpODE.

troubleshooting_logic Start Start: No/Low Signal Check_Stability Is the analyte stable? Start->Check_Stability Improve_Handling Improve sample handling: - Use antioxidants - Minimize temperature/time Check_Stability->Improve_Handling No Check_Ionization Is ionization efficient? Check_Stability->Check_Ionization Yes Improve_Handling->Check_Ionization Optimize_Source Optimize MS source parameters Check_Ionization->Optimize_Source No Check_Suppression Is there ion suppression? Check_Ionization->Check_Suppression Yes Consider_Deriv Consider derivatization Optimize_Source->Consider_Deriv Consider_Deriv->Check_Suppression Improve_Cleanup Improve sample cleanup (SPE) Check_Suppression->Improve_Cleanup Yes Success Problem Solved Check_Suppression->Success No Optimize_LC Optimize LC separation Improve_Cleanup->Optimize_LC Optimize_LC->Success

Caption: A logical troubleshooting workflow for low signal issues in 2-HpODE analysis.

signaling_pathway cluster_formation Formation of 2-HpODE cluster_effects Potential Downstream Cellular Effects Oleic_Acid Oleic Acid (9(Z)-Octadecenoic acid) ROS Reactive Oxygen Species (ROS) or Lipoxygenase (LOX) HpODE This compound (2-HpODE) ROS->HpODE Oxidative_Stress Increased Oxidative Stress HpODE->Oxidative_Stress Inflammation Modulation of Inflammatory Pathways HpODE->Inflammation Cell_Signaling Alteration of Cell Signaling Cascades HpODE->Cell_Signaling Gene_Expression Changes in Gene Expression Cell_Signaling->Gene_Expression

Caption: A simplified diagram of the potential formation and downstream effects of 2-HpODE.

References

Overcoming challenges in the purification of 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Hydroperoxy-9(Z)-octadecenoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing a significant loss of our target compound during the purification process. What are the likely causes and how can we improve the recovery?

  • Answer: Low recovery is a frequent challenge, often stemming from the inherent instability of the hydroperoxy group and suboptimal purification conditions. Here are the primary causes and troubleshooting steps:

    • Degradation of the Hydroperoxy Group: The hydroperoxy moiety is sensitive to heat, light, acid, and metal ions, leading to decomposition.

      • Solution: Perform all purification steps at low temperatures (e.g., 4°C) and protect the sample from light. Use de-gassed, high-purity solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) at a low concentration if compatible with downstream applications. Ensure all glassware is scrupulously clean and consider using metal-free systems where possible.

    • Irreversible Adsorption to Stationary Phase: The polarity of this compound can cause strong interactions with certain stationary phases, leading to incomplete elution.

      • Solution: If using silica-based normal-phase chromatography, de-activate the silica (B1680970) gel with a small amount of water or a polar modifier in the mobile phase. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to completely desorb the analyte. A stepwise elution with increasing solvent strength can help determine the optimal elution conditions.

    • Suboptimal SPE Elution: The chosen elution solvent may not be strong enough to displace the analyte from the SPE sorbent.

      • Solution: Increase the polarity of the elution solvent. For example, if using a C18 cartridge, a gradient of methanol (B129727) in water might be followed by a stronger solvent like isopropanol (B130326) or methyl tert-butyl ether to ensure complete elution. Always test the flow-through and wash fractions for the presence of your target compound to identify where the loss is occurring.

Issue 2: Co-elution of Impurities

  • Question: Our purified this compound is contaminated with other lipids or byproducts. How can we improve the separation?

  • Answer: Co-elution of impurities is typically due to insufficient resolution of the chromatographic method. Consider the following:

    • Similar Polarity of Contaminants: Unreacted starting material (oleic acid) or other oxidation products often have similar polarities to the target compound.

      • Solution for HPLC: Optimize the mobile phase composition. For normal-phase HPLC, a shallow gradient of a polar solvent (e.g., isopropanol or ethanol) in a non-polar solvent (e.g., hexane) can improve separation. For reverse-phase HPLC, a slow gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid), can enhance resolution. Chiral phase HPLC can be employed to separate stereoisomers if that is a source of impurity.[1]

      • Solution for SPE: A multi-step wash protocol can be effective. After loading the sample, wash the cartridge with a solvent of intermediate polarity that is strong enough to remove less polar impurities but weak enough to leave the this compound bound.

    • Presence of Isomers: The synthesis of this compound can result in the formation of positional or geometric isomers that are difficult to separate.

      • Solution: Chiral stationary phases are specifically designed to separate enantiomers and diastereomers.[1] Alternatively, derivatization of the hydroperoxy group might alter the chromatographic behavior sufficiently to allow for separation on a standard column, although this would require a subsequent de-derivatization step.

Issue 3: Poor Peak Shape in HPLC Analysis

  • Question: We are observing broad or tailing peaks for this compound during HPLC analysis. What could be the cause?

  • Answer: Poor peak shape can compromise quantification and resolution. The following are common culprits:

    • Secondary Interactions with the Stationary Phase: The carboxyl group of the fatty acid can interact with active sites on the silica support, leading to peak tailing.

      • Solution: Add a small amount of a competing acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase. This will protonate the silanol (B1196071) groups on the stationary phase and reduce these secondary interactions.

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid group can affect peak shape.

      • Solution: Adjust the pH of the mobile phase. For reverse-phase HPLC, a pH below the pKa of the carboxylic acid (~4.8) will ensure it is in its neutral form, which generally results in better peak shape.

Frequently Asked Questions (FAQs)

  • Q1: What is the best chromatographic method for purifying this compound?

    • A1: Both Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) are commonly used. SPE is excellent for initial sample clean-up and enrichment. For high-purity isolation, normal-phase or reverse-phase HPLC is recommended. For separation of stereoisomers, chiral phase HPLC is the method of choice.[1]

  • Q2: How can I monitor the purification process?

    • A2: Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions from column chromatography or SPE. For HPLC, a UV detector set to 210-235 nm is suitable for detecting the hydroperoxy fatty acid. Mass spectrometry (MS) provides definitive identification.

  • Q3: What are the ideal storage conditions for purified this compound?

    • A3: Due to its instability, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). It is often stored in a solvent such as ethanol (B145695) or acetonitrile to minimize degradation.

  • Q4: Can I use normal-phase column chromatography for purification?

    • A4: Yes, normal-phase column chromatography using silica gel is a viable option. However, it is crucial to use a mobile phase system that provides adequate separation and to be mindful of the potential for degradation on the acidic silica surface. A common mobile phase is a gradient of ethyl acetate (B1210297) in hexane.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up

This protocol is designed for the initial purification of this compound from a crude reaction mixture or biological extract.

  • Sorbent Selection: A C18 reversed-phase SPE cartridge is a suitable choice.

  • Conditioning: Condition the cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of water. Do not allow the sorbent to dry.

  • Sample Loading: Dissolve the sample in a small volume of a water-miscible solvent (e.g., methanol or ethanol) and dilute with water. Load the sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent mixture (e.g., 15-20% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with 2-3 column volumes of a stronger solvent, such as methanol or acetonitrile. A final elution with a less polar solvent like isopropanol can ensure complete recovery.

  • Drying: The eluted fraction can be dried under a stream of nitrogen.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

This protocol describes a normal-phase HPLC method for achieving high purity.

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of isopropanol in hexane.

    • Solvent A: Hexane

    • Solvent B: Isopropanol

  • Gradient Program:

    • 0-5 min: 1% B

    • 5-25 min: Gradient from 1% to 10% B

    • 25-30 min: Hold at 10% B

    • 30-35 min: Return to 1% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 234 nm.

  • Injection Volume: 10-50 µL, depending on concentration.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Run Analysis: Analyze collected fractions for purity by analytical HPLC or LC-MS.

Data Presentation

Table 1: Representative Purification Yields and Purity

The following table summarizes typical quantitative data that can be expected from the purification of hydroperoxy fatty acids. Actual results may vary depending on the starting material and the precise experimental conditions.

Purification StepTypical Recovery (%)Typical Purity (%)
Solid-Phase Extraction (SPE)80 - 9570 - 85
Normal-Phase HPLC60 - 80> 95
Chiral-Phase HPLC40 - 60> 98 (for a single isomer)

Visualizations

experimental_workflow start Crude Sample (Reaction Mixture or Extract) spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe Initial Cleanup hplc Normal-Phase HPLC (Silica Column) spe->hplc High-Purity Separation chiral_hplc Chiral-Phase HPLC (Optional, for isomer separation) hplc->chiral_hplc Isomer Resolution analysis Purity and Identity Analysis (Analytical HPLC, LC-MS) hplc->analysis chiral_hplc->analysis final_product Purified 2-HOA analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified low_recovery Low Recovery? start->low_recovery co_elution Co-eluting Impurities? start->co_elution degradation Check for Degradation (Temperature, Light, Metals) low_recovery->degradation Yes optimize_hplc Optimize HPLC Gradient (Slower Gradient, Different Solvents) co_elution->optimize_hplc Yes adsorption Check for Irreversible Adsorption (Modify Stationary/Mobile Phase) degradation->adsorption improve_spe_wash Improve SPE Wash Steps (Intermediate Polarity Wash) optimize_hplc->improve_spe_wash

Caption: Logical troubleshooting flow for common purification issues.

potential_signaling_pathway hoa This compound (2-HOA) oxidative_stress Increased Cellular Oxidative Stress hoa->oxidative_stress redox_signaling Modulation of Redox-Sensitive Proteins (e.g., Keap1-Nrf2) oxidative_stress->redox_signaling inflammation Pro-inflammatory Signaling Cascades (e.g., NF-κB) oxidative_stress->inflammation gene_expression Altered Gene Expression redox_signaling->gene_expression inflammation->gene_expression cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response

Caption: Potential signaling role of this compound in oxidative stress.

References

Technical Support Center: Chromatographic Resolution of 2-Hydroperoxy-9(Z)-octadecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HPODE) isomers.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic analysis of 2-HPODE isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation of Positional Isomers (e.g., 2-HPODE vs. other HPODE isomers) Inappropriate column chemistry for positional isomer separation.For normal-phase HPLC, consider a silica-based column. For reverse-phase HPLC, a C18 or C8 column can be effective.[1]
Mobile phase composition is not optimal for selectivity.Adjust the mobile phase composition. In normal-phase HPLC, vary the ratio of hexane (B92381) to a polar modifier like isopropanol (B130326) or ethanol.[2][3] In reverse-phase HPLC, modify the gradient of the aqueous-organic mobile phase.[4]
Co-elution or Poor Resolution of Enantiomers (R/S isomers of 2-HPODE) Achiral column is being used.Enantiomeric separation requires a chiral stationary phase (CSP).
Incorrect chiral column selection.Different chiral columns have different selectivities. Consider columns such as Chiralpak AD, AD-RH, or Reprosil Chiral-NR, which have been shown to be effective for hydroperoxy fatty acid isomers.[2][5][6]
Suboptimal mobile phase for the chiral column.The choice of alcoholic modifier (e.g., isopropanol, methanol) in the mobile phase can significantly impact enantiomeric resolution.[2][3] Experiment with different modifiers and concentrations.
Peak Tailing or Broadening Sample overload.Reduce the injection volume or the concentration of the sample.
Column degradation or contamination.Flush the column with a strong solvent. If performance does not improve, consider replacing the column.
Inappropriate mobile phase pH.While less common for normal-phase, ensuring the mobile phase pH is appropriate for the analyte's pKa can be crucial in reverse-phase HPLC to prevent ionization and secondary interactions.
Low Signal Intensity or Poor Sensitivity On-column degradation of the hydroperoxide.Lipid hydroperoxides can be unstable.[7] Consider reducing the hydroperoxides to their more stable hydroxy derivatives (2-HODE) using a mild reducing agent like sodium borohydride (B1222165) before analysis.[8]
Inefficient ionization in mass spectrometry.Optimize MS parameters. For LC-MS/MS, increasing the isolation width of the precursor ion can enhance signal intensity for hydroperoxy fatty acids.[2]
Inappropriate detector for the analysis.For UV detection, ensure the wavelength is set to the absorbance maximum for conjugated dienes (around 234 nm).[2][3] For non-conjugated hydroperoxides, derivatization or mass spectrometry may be necessary.
Irreproducible Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. If using a gradient, ensure the pump is functioning correctly.[9]
Temperature variations.Use a column oven to maintain a consistent temperature, as temperature can affect retention times and selectivity.[10]
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when changing mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between normal-phase and reverse-phase HPLC for separating 2-HPODE isomers?

A1: The primary difference lies in the polarity of the stationary and mobile phases.[11]

  • Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol).[11][12] In this mode, polar compounds are retained more strongly. NP-HPLC is particularly effective for separating isomers.[13]

  • Reverse-Phase (RP) HPLC employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[14] Non-polar compounds have longer retention times in RP-HPLC.[15]

Q2: How can I separate the R and S enantiomers of 2-HPODE?

A2: The separation of enantiomers requires chiral chromatography. You will need to use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column. Columns such as Chiralpak AD, Chiralpak AD-RH, and Reprosil Chiral-NR have proven effective for resolving enantiomers of hydroperoxy fatty acids.[2][5][6] The selection of the mobile phase, particularly the alcoholic modifier (e.g., isopropanol or methanol), is also crucial for achieving optimal separation.[2][3]

Q3: My 2-HPODE standard appears to be degrading during analysis, leading to inconsistent results. What can I do?

A3: 2-HPODE, like other lipid hydroperoxides, can be thermally labile and prone to degradation on the column. To mitigate this, you can reduce the hydroperoxide to its more stable corresponding hydroxy fatty acid (2-hydroxy-9(Z)-octadecenoic acid or 2-HODE) prior to analysis.[8] This can be achieved by a mild reduction using sodium borohydride.[8] The resulting hydroxy fatty acids are generally more stable for chromatographic analysis.

Q4: I am using GC-MS for my analysis. What derivatization is required for 2-HPODE?

A4: For GC-MS analysis, it is necessary to derivatize the hydroperoxy and carboxylic acid functional groups to increase volatility and thermal stability. A common approach involves a two-step derivatization:

  • Reduction: The hydroperoxide group is first reduced to a hydroxyl group.

  • Silylation: The hydroxyl and carboxyl groups are then converted to their trimethylsilyl (B98337) (TMS) ethers/esters using a silylating agent.

This process makes the analyte suitable for GC-MS analysis.[16]

Q5: Can I use UV detection for 2-HPODE?

A5: UV detection is most effective for hydroperoxy fatty acids that contain a conjugated diene system, which gives a characteristic strong absorbance around 234 nm.[2][3] Since 2-HPODE does not possess this chromophore, direct UV detection at this wavelength will not be effective. For sensitive detection of 2-HPODE, mass spectrometry (LC-MS) is the preferred method. Alternatively, derivatization to introduce a UV-active group can be employed.

Experimental Protocols

Protocol 1: Chiral Separation of 2-HPODE Enantiomers by Normal-Phase HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: Chiralpak AD-H (or equivalent amylose-based chiral column).

  • Mobile Phase: Hexane/Isopropanol/Acetic Acid (e.g., 98.8:1.2:0.01, v/v/v). The ratio of hexane to isopropanol is a critical parameter for optimizing resolution and may need to be adjusted.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (controlled by a column oven).

  • Detection: UV at 210 nm (for non-conjugated hydroperoxides, though sensitivity will be low) or, preferably, connection to a mass spectrometer.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.

Protocol 2: Derivatization of 2-HPODE for GC-MS Analysis

This protocol describes the reduction and silylation of 2-HPODE for subsequent GC-MS analysis.

  • Reduction of the Hydroperoxide:

    • Dissolve the 2-HPODE sample in a suitable solvent (e.g., methanol).

    • Add a freshly prepared solution of sodium borohydride (NaBH₄) in methanol (B129727) dropwise while stirring at 0 °C.

    • Allow the reaction to proceed for 30-60 minutes.

    • Acidify the reaction mixture to pH 3-4 with dilute acid (e.g., phosphoric acid).

    • Extract the resulting 2-HODE with an organic solvent (e.g., diethyl ether or hexane).

    • Evaporate the solvent under a stream of nitrogen.

  • Methylation of the Carboxylic Acid (Optional, can be done before or after reduction):

  • Silylation of the Hydroxyl Group:

    • To the dried 2-HODE (or its methyl ester), add a silylating reagent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the excess reagent under nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_separation Separation Mode cluster_detection Detection sample 2-HPODE Sample reduced_sample Reduction to 2-HODE (e.g., NaBH4) sample->reduced_sample Optional, for stability hplc HPLC System sample->hplc derivatized_sample Derivatization for GC-MS (e.g., Silylation) reduced_sample->derivatized_sample For GC-MS gcms GC-MS System derivatized_sample->gcms rp_hplc Reverse-Phase HPLC (Positional Isomers) hplc->rp_hplc np_hplc Normal-Phase HPLC (Positional Isomers) hplc->np_hplc chiral_hplc Chiral HPLC (Enantiomers) hplc->chiral_hplc ms_detector Mass Spectrometer gcms->ms_detector rp_hplc->ms_detector np_hplc->ms_detector uv_detector UV Detector chiral_hplc->uv_detector chiral_hplc->ms_detector

Caption: Experimental workflow for the analysis of 2-HPODE isomers.

troubleshooting_flowchart cluster_positional Positional Isomers cluster_enantiomers Enantiomers (R/S) start Poor Resolution of Isomers q_isomer_type What type of isomers? start->q_isomer_type a1_mobile_phase Optimize Mobile Phase (Solvent Ratio/Gradient) q_isomer_type->a1_mobile_phase Positional b1_chiral_column Use a Chiral Column q_isomer_type->b1_chiral_column Enantiomers a2_column Change Column Chemistry (e.g., NP vs. RP) a1_mobile_phase->a2_column b2_modifier Optimize Alcoholic Modifier (e.g., IPA vs. MeOH) b1_chiral_column->b2_modifier b3_column_type Try a Different Chiral Stationary Phase b2_modifier->b3_column_type

Caption: Troubleshooting logic for improving isomer resolution.

References

Technical Support Center: Analysis of Hydroperoxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during the analysis of hydroperoxy fatty acids (HpOFAs). Given their inherent instability, accurate analysis of HpOFAs requires careful consideration of sample preparation and analytical methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing hydroperoxy fatty acids?

A1: The main difficulties in HpOFA analysis arise from their high reactivity and instability. As hydroperoxides, they are susceptible to degradation through various pathways, leading to artifact formation. Key challenges include:

  • Thermal Instability: HpOFAs can easily decompose with heat, forming more stable molecules like hydroxy fatty acids (HOFAs) or other degradation products.[1]

  • pH Sensitivity: The hydroperoxide group is prone to decomposition catalyzed by acids.[1] Maintaining an optimal pH during sample preparation and analysis is critical.

  • Matrix Effects: Components within biological samples, such as plasma or tissue homogenates, can interfere with the analysis by reacting with HpOFAs or affecting the analytical signal.

  • Artifact Formation During Derivatization: Reagents used to stabilize the hydroperoxy group can sometimes lead to the formation of unexpected by-products.[1]

Q2: What are the common analytical techniques for HpOFA analysis, and what are their limitations?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • HPLC: Often used with UV detection, HPLC can separate different HpOFA isomers.[2][3] However, the technique can be limited by the poor ionization efficiency of underivatized HpOFAs when coupled with mass spectrometry.[4][5]

  • GC-MS: This method offers high sensitivity and selectivity but requires derivatization to make the HpOFAs volatile.[1][6] A major drawback is the thermal instability of HpOFAs, which can lead to degradation in the hot GC inlet. To circumvent this, HpOFAs are often reduced to their more stable hydroxy derivatives before analysis.[7][8]

  • LC-MS/MS: This has become a powerful tool for the analysis of lipid peroxidation products due to its sensitivity and specificity, allowing for the characterization of various HpOFA and HOFAs regioisomers.[5][9][10] Challenges include potential in-source fragmentation and the need for careful optimization of chromatographic conditions to separate isomers.

Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?

A3: Unexpected peaks, or artifacts, are a common problem. Potential sources include:

  • Degradation Products: Due to their instability, HpOFAs can decompose into various smaller molecules.[1]

  • Autoxidation: Spontaneous oxidation of polyunsaturated fatty acids in the sample during preparation or storage can generate new HpOFAs that were not originally present.[11]

  • Solvent-Related Artifacts: Some solvents can contribute to artifact formation. For instance, dimethyl sulfoxide (B87167) (DMSO) has been reported to decompose and cause artifact peaks in headspace GC analysis.[1]

  • Derivatization By-products: The reaction between the derivatization agent and other sample components can create unexpected peaks.[1] Incomplete derivatization can also result in multiple peaks for a single compound.

  • Fatty Acid Dimers: At high concentrations, free fatty acids can form dimers that may be misidentified as other lipid species in LC-MS analysis.[12]

Troubleshooting Guides

Issue 1: Low or No Signal for Hydroperoxy Fatty Acids
Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize sample handling time and keep samples on ice. Use antioxidants like butylated hydroxytoluene (BHT) or EDTA in extraction solvents.[13]
Thermal decomposition in GC inlet Reduce the hydroperoxy group to a more stable hydroxy group using sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation before GC-MS analysis.[7][8][14]
Poor ionization in LC-MS Derivatize HpOFAs to enhance their ionization efficiency. For example, labeling with 2-methoxypropene (B42093) (2-MxP) can improve stability and ionization in positive mode.[4][5]
Loss during extraction Optimize the extraction protocol. Ensure the solvent proportions are correct for your sample's moisture content.[11]
Issue 2: High Background or Multiple Artifact Peaks
Possible Cause Troubleshooting Step
In vitro lipid peroxidation Add antioxidants such as BHT to extraction and storage solvents to prevent autoxidation.[13]
Contamination from solvents or glassware Use high-purity solvents and thoroughly clean all glassware. Consider using amber or foil-covered glass vials to prevent light-induced oxidation.[15]
Side reactions during derivatization Optimize derivatization conditions (reagent concentration, reaction time, temperature). Perform a blank derivatization (reagents only) to identify reagent-related artifacts.
Acid-catalyzed degradation Maintain a neutral or slightly basic pH during sample preparation and extraction.[1]

Experimental Protocols

Protocol 1: Reduction of Hydroperoxy Fatty Acids to Hydroxy Fatty Acids for GC-MS Analysis

This protocol is adapted from methods describing the stabilization of hydroperoxides before GC-MS analysis.[7][8]

Materials:

Procedure:

  • Dissolve the lipid extract in methanol.

  • Slowly add a freshly prepared solution of NaBH₄ in methanol while stirring.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Stop the reaction by adding a saturated NaCl solution.

  • Extract the resulting hydroxy fatty acids with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Wash the organic phase with water to remove residual NaBH₄.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • The resulting hydroxy fatty acids can then be derivatized (e.g., methylation followed by silylation) for GC-MS analysis.[6]

Protocol 2: Derivatization of Hydroperoxy Fatty Acids with 2-Methoxypropene (2-MxP) for LC-MS Analysis

This protocol is based on a method to improve the stability and ionization efficiency of HpOFAs.[4][5]

Materials:

  • Purified hydroperoxy fatty acids

  • Dichloromethane

  • 2-Methoxypropene (2-MxP)

  • Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

Procedure:

  • Dissolve the purified HpOFAs in dichloromethane.

  • Add a catalytic amount of PPTS and an excess of 2-MxP.

  • Stir the reaction mixture at room temperature for 10 minutes under a nitrogen atmosphere.

  • Quench the reaction by adding water.

  • Extract the derivatized products with dichloromethane.

  • Dry the organic phase and reconstitute in a suitable solvent for LC-MS analysis.

Quantitative Data Summary

Table 1: Common Antioxidants Used to Prevent Artifactual Lipid Peroxidation

AntioxidantTypical ConcentrationSolvent/ApplicationReference
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Extraction solvents (e.g., chloroform/methanol)[13]
Ethylenediaminetetraacetic acid (EDTA)1 - 5 mMAqueous buffers, cell culture media[13]

Table 2: Comparison of Derivatization Strategies for HpOFA Analysis

Derivatization MethodAnalyteAnalytical TechniqueAdvantageReference
Reduction to Hydroxy Acid (e.g., with NaBH₄)Hydroperoxy Fatty AcidGC-MSIncreases thermal stability[8][16]
Methylation Hydroxy Fatty AcidGC-MSImproves volatility and chromatographic behavior[6][14]
Silylation (e.g., with BSTFA)Hydroxy Fatty AcidGC-MSIncreases volatility and provides characteristic mass spectra[6][7]
2-Methoxypropene (2-MxP) Labeling Hydroperoxy Fatty AcidLC-MSImproves stability and ionization efficiency[4][5]

Visualizations

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (with Antioxidants, e.g., BHT) Sample->Extraction Stabilization Stabilization Step (Reduction or Derivatization) Extraction->Stabilization HPLC HPLC-UV/MS Stabilization->HPLC Direct Analysis GCMS GC-MS Stabilization->GCMS Analysis of Hydroxy Derivatives LCMSMS LC-MS/MS Stabilization->LCMSMS Analysis of Derivatized HpOFAs Data Chromatogram/ Mass Spectrum HPLC->Data GCMS->Data LCMSMS->Data Identification Compound Identification Data->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of hydroperoxy fatty acids.

cluster_causes Causes of Artifact Formation PUFA Polyunsaturated Fatty Acid (PUFA) HpFA Hydroperoxy Fatty Acid (HpOFA) PUFA->HpFA Lipid Peroxidation (In Vivo) Artifacts Analytical Artifacts PUFA->Artifacts Autoxidation (In Vitro) HpFA->Artifacts Degradation Heat Heat (e.g., GC Inlet) Heat->Artifacts pH Extreme pH pH->Artifacts Autoxidation Autoxidation (Sample Handling/Storage) Deriv Derivatization Side-Reactions Deriv->Artifacts

Caption: Pathways of artifact formation in HpOFA analysis.

References

Best practices for handling and storing 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Hydroperoxy-9(Z)-octadecenoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a lipid hydroperoxide, a primary product of the oxidation of oleic acid. In research, it is primarily used to study the mechanisms of lipid peroxidation and its role in various physiological and pathological processes, including oxidative stress, inflammation, and cell signaling.

Q2: How should I store this compound to ensure its stability?

To ensure the stability of this compound, it is critical to store it under the proper conditions. The recommended storage temperature is -80°C.[1] It is typically supplied in a solution, often ethanol (B145695), to minimize degradation.[1] For long-term stability, it is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent auto-oxidation.[2]

Q3: In which solvents is this compound soluble?

Q4: How do I prepare a working solution of this compound for cell culture experiments?

To prepare a working solution for cell culture experiments, it is recommended to first dissolve the compound in an organic solvent such as ethanol or DMSO to create a stock solution.[1] This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells (typically less than 0.1%).

Q5: What are the main degradation pathways for this compound?

Lipid hydroperoxides like this compound are inherently unstable and can degrade through several pathways. These include both enzymatic and non-enzymatic routes. Enzymatically, it can be reduced to the more stable 2-hydroxy-9(Z)-octadecenoic acid by glutathione (B108866) peroxidases (GPx), particularly GPx4.[3][4] Non-enzymatic degradation can be initiated by heat, light, or the presence of transition metals, leading to the formation of reactive species like alkoxyl and peroxyl radicals. These radicals can then propagate further lipid peroxidation or rearrange to form various secondary oxidation products.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Potential Cause Troubleshooting Step Rationale
Degradation of the compound Verify the age and storage conditions of your stock solution. Prepare a fresh working solution from a new aliquot.This compound is prone to degradation, especially with improper storage, repeated freeze-thaw cycles, or exposure to light and air.
Low bioavailability in cell culture Prepare the working solution by diluting the stock solution in serum-free media immediately before use. Ensure proper mixing.The compound may bind to proteins in serum, reducing its effective concentration.
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.The effective concentration can vary significantly between different cell lines and assays.
Cellular metabolism Consider the metabolic activity of your cells. You may need to adjust the incubation time or use inhibitors of specific metabolic pathways if you suspect rapid degradation.Cells can rapidly metabolize lipid hydroperoxides, primarily through the action of GPx4.[3][4]
Issue 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent working solution concentration Ensure the stock solution is homogenous before preparing working solutions. Vortex briefly before each use.The compound may not be evenly distributed in the solvent, especially after freezing and thawing.
Auto-oxidation during handling Minimize the exposure of the compound to air and light. Use amber vials and work quickly. Consider preparing solutions under an inert gas.Oxygen and light can accelerate the degradation of the hydroperoxide, leading to inconsistent results.
Pipetting errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of viscous solvents like DMSO.Inaccurate pipetting can lead to significant variations in the final concentration of the compound.
Cell density and health Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before treatment.Variations in cell number or health can affect the cellular response to the treatment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of this compound (often supplied in an organic solvent) to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure all the material is at the bottom.

  • Under a fume hood, carefully open the vial.

  • Using a gas-tight syringe, transfer the desired volume of the solution to a clean, amber glass vial with a PTFE-lined cap.

  • If further dilution is required to create a stock solution of a specific concentration, add the appropriate volume of anhydrous ethanol or DMSO.

  • Flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the stock solution at -80°C.

Protocol 2: General Protocol for Cell Treatment
  • Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • The following day, prepare the working solution of this compound.

  • Thaw the stock solution on ice.

  • Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. It is important to add the stock solution to the medium and mix immediately to ensure even dispersion.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

  • Incubate the cells for the desired period.

  • Proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, etc.).

Visualizations

Lipid_Hydroperoxide_Metabolism_and_Signaling General Metabolic and Signaling Pathway of this compound Oleic_Acid Oleic Acid HPODE 2-Hydroperoxy-9(Z)- octadecenoic acid Oleic_Acid->HPODE Oxidation ROS_LOX Reactive Oxygen Species (ROS) / Lipoxygenase (LOX) ROS_LOX->HPODE GPx4 Glutathione Peroxidase 4 (GPx4) HPODE->GPx4 Reduction Degradation Non-enzymatic Degradation (Heat, Light, Metals) HPODE->Degradation Signaling Modulation of Signaling Pathways (e.g., NF-κB, MAPK) HPODE->Signaling Cellular Effects HODE 2-Hydroxy-9(Z)- octadecenoic acid GPx4->HODE Reactive_Species Alkoxyl & Peroxyl Radicals Degradation->Reactive_Species Oxidative_Stress Oxidative Stress & Cell Damage Reactive_Species->Oxidative_Stress Reactive_Species->Signaling Experimental_Workflow Experimental Workflow for Cell-Based Assays Storage Storage (-80°C, Inert Gas) Stock_Prep Stock Solution Preparation (Ethanol or DMSO) Storage->Stock_Prep Working_Sol Working Solution Preparation (Dilution in Media) Stock_Prep->Working_Sol Cell_Treatment Cell Treatment (Incubation) Working_Sol->Cell_Treatment Data_Acquisition Data Acquisition (e.g., Viability, qPCR, Western Blot) Cell_Treatment->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Technical Support Center: Refinement of Protocols for 2-Hydroperoxy-9(Z)-octadecenoic Acid (2-HOOE) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their protocols for the extraction of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HOOE) from various tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for preserving the integrity of 2-HOOE during extraction?

A1: 2-HOOE is highly unstable and susceptible to degradation. Key factors to control are:

  • Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic and non-enzymatic degradation.

  • Oxygen: Exposure to air should be minimized. Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is crucial to prevent auto-oxidation. A typical concentration is 0.05% (w/v).

  • Light: Protect samples from light to prevent photodegradation. Use amber vials or cover tubes with aluminum foil.

  • Sample Handling: Minimize freeze-thaw cycles of tissue samples. It is recommended to flash-freeze fresh tissue in liquid nitrogen and store it at -80°C until extraction.

Q2: Which extraction method is recommended for optimal recovery of 2-HOOE from tissues?

A2: Both the Folch and Bligh & Dyer methods are commonly used for lipid extraction. However, for hydroperoxy fatty acids like 2-HOOE, a modified Folch method is often preferred due to its higher solvent-to-sample ratio, which can improve the recovery of less abundant lipid species. The Bligh & Dyer method, while faster and using less solvent, may result in lower recovery, especially from tissues with high lipid content (>2%).[1][2] For quantitative analysis, it is crucial to validate the chosen method for your specific tissue type and analytical platform.

Q3: Can Solid-Phase Extraction (SPE) be used to isolate 2-HOOE?

A3: Yes, SPE is a valuable technique for purifying and concentrating 2-HOOE from the crude lipid extract. C18 or silica-based cartridges are commonly used. A typical SPE protocol involves:

  • Conditioning the cartridge with methanol (B129727) and then water.

  • Loading the reconstituted lipid extract (acidified to pH ~3).

  • Washing with a non-polar solvent (e.g., hexane) to remove neutral lipids.

  • Eluting 2-HOOE with a more polar solvent mixture (e.g., diethyl ether/acetic acid). Optimization of the solvent volumes and compositions for each step is essential for achieving high recovery.[3]

Q4: What are the recommended methods for quantifying 2-HOOE?

A4:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate and sensitive quantification of 2-HOOE. It allows for the separation of different hydroperoxide isomers and provides structural information through fragmentation patterns. Multiple Reaction Monitoring (MRM) mode is typically used for targeted quantification.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can also be used but requires derivatization of 2-HOOE to increase its volatility and thermal stability. This typically involves reduction of the hydroperoxide to a hydroxyl group followed by silylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable 2-HOOE 1. Degradation during storage or extraction: Improper storage temperature, exposure to oxygen or light. 2. Inefficient extraction: Incorrect solvent-to-sample ratio, insufficient homogenization. 3. Loss during workup: Adsorption to plasticware, incomplete phase separation.1. Ensure tissues are flash-frozen and stored at -80°C. Perform all extraction steps on ice and use deoxygenated solvents with antioxidants (e.g., BHT). 2. Use a modified Folch method with a higher solvent volume. Ensure thorough homogenization of the tissue. 3. Use glass vials and pipettes. Ensure complete separation of the aqueous and organic phases during liquid-liquid extraction.
High variability between replicates 1. Inconsistent homogenization: Different levels of tissue disruption between samples. 2. Variable degradation: Inconsistent timing of extraction steps or exposure to air. 3. Pipetting errors: Inaccurate solvent measurements.1. Standardize the homogenization procedure (e.g., time, speed, and probe position). 2. Process all samples in a consistent and timely manner, minimizing exposure to ambient conditions. 3. Use calibrated pipettes and be meticulous with solvent additions.
Presence of interfering peaks in chromatogram 1. Co-extraction of other lipids or contaminants: Non-specific extraction. 2. Formation of degradation products: Instability of 2-HOOE.1. Incorporate a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction. 2. Strictly adhere to protocols for preventing degradation (low temperature, antioxidants, inert atmosphere).
Poor peak shape in LC-MS/MS 1. Inappropriate mobile phase: pH or solvent composition not optimal for 2-HOOE. 2. Column contamination: Buildup of non-polar compounds.1. Optimize the mobile phase composition and gradient. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. 2. Implement a column washing protocol between sample runs.
Low signal intensity in GC-MS 1. Incomplete derivatization: Presence of water in the sample, incorrect reagent-to-sample ratio, or suboptimal reaction conditions (time, temperature). 2. Degradation during injection: Thermal instability of the derivative.1. Ensure the sample is completely dry before adding derivatization reagents. Optimize the amount of reagent and the reaction time and temperature. 2. Use a cool on-column or pulsed splitless injection technique to minimize thermal stress on the analyte.

Experimental Protocols

Modified Folch Extraction for 2-HOOE

This protocol is a modification of the classic Folch method, optimized for the extraction of hydroperoxy fatty acids.

Materials:

  • Tissue sample (e.g., 100 mg)

  • Chloroform (B151607) (HPLC grade, deoxygenated)

  • Methanol (HPLC grade, deoxygenated)

  • 0.9% NaCl solution (deoxygenated)

  • Butylated hydroxytoluene (BHT)

  • Homogenizer

  • Glass centrifuge tubes

Procedure:

  • Add 0.05% BHT to the chloroform and methanol.

  • To a pre-weighed frozen tissue sample (~100 mg) in a glass tube, add 2 mL of ice-cold methanol containing BHT.

  • Homogenize the tissue thoroughly on ice.

  • Add 4 mL of ice-cold chloroform containing BHT and vortex for 1 minute.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Add 1 mL of ice-cold 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform containing BHT, vortex, and centrifuge as before.

  • Combine the lower organic phases.

  • Dry the combined organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol for LC-MS/MS).

LC-MS/MS Analysis of 2-HOOE

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute 2-HOOE.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ion Source: ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 313.2 (for [M-H]⁻ of 2-HOOE)

  • Product Ions (Q3): Specific fragment ions for 2-HOOE need to be determined by infusing a standard. Common fragments for hydroperoxy fatty acids arise from cleavage around the hydroperoxide group. For 9-hydroperoxyoctadecadienoic acid, a characteristic fragment is m/z 171.[4]

Data Presentation

Table 1: Comparison of Extraction Methods for Total Lipid Recovery

Extraction MethodSolvent-to-Sample Ratio (v/w)Key AdvantagesKey DisadvantagesTypical Total Lipid Recovery
Folch 20:1High recovery for a broad range of lipids.[2][5]High solvent consumption, more time-consuming.[2]>95%
Bligh & Dyer 3:1Faster, uses less solvent.[2]Lower recovery for tissues with high lipid content (>2%).[1][2]80-95%
Modified Folch ~20:1Optimized for labile lipids, includes antioxidants.Requires careful handling to prevent degradation.>95%

Note: The recovery of 2-HOOE specifically will be lower than the total lipid recovery and is highly dependent on strict adherence to protocols that minimize degradation.

Visualizations

experimental_workflow cluster_extraction Tissue Extraction cluster_analysis Analysis tissue Tissue Sample (Frozen, ~100mg) homogenization Homogenization (in Methanol + BHT on ice) tissue->homogenization extraction Liquid-Liquid Extraction (Chloroform/Methanol/Saline) homogenization->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep organic_phase Collect Organic Phase phase_sep->organic_phase drying Dry Down (under Nitrogen) organic_phase->drying reconstitution Reconstitute (in analysis solvent) drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms derivatization Derivatization (Reduction & Silylation) reconstitution->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the extraction and analysis of 2-HOOE from tissues.

signaling_pathway HOOE 2-HOOE GPx4 Glutathione Peroxidase 4 (GPx4) HOOE->GPx4 is a substrate for GSH GSH GPx4->GSH oxidizes GSSG GSSG GSH->GSSG converted to CellularStress Cellular Oxidative Stress GSSG->CellularStress leads to Downstream Downstream Signaling (e.g., MAPK pathways) CellularStress->Downstream activates

Caption: Simplified signaling pathway involving 2-HOOE and cellular oxidative stress.

References

Minimizing interference in 2-Hydroperoxy-9(Z)-octadecenoic acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HO-9-Z-ODE).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The primary challenges in quantifying this compound include its inherent instability, susceptibility to degradation, the presence of structurally similar isomers, and interference from the sample matrix. Lipid hydroperoxides are thermally labile and can easily decompose, leading to inaccurate measurements.[1][2] Furthermore, complex biological samples can cause matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, which can significantly impact quantification.[3][4][5]

Q2: What are the most common sources of interference in 2-HO-9-Z-ODE analysis?

A2: Common sources of interference include:

  • Structurally similar fatty acids and their oxidation products: Other isomers of hydroperoxyoctadecenoic acid (HPODE), as well as hydroxyoctadecadienoic acids (HODEs), can have similar chromatographic behavior and mass-to-charge ratios, leading to co-elution and isobaric interference.[6]

  • Matrix components: Lipids, phospholipids, and other endogenous molecules in biological samples can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[3][4][5]

  • Sample preparation artifacts: The analytical process itself, including extraction and derivatization, can sometimes introduce artifacts or lead to the degradation of the analyte.[6]

Q3: How can I improve the stability of 2-HO-9-Z-ODE during sample preparation and analysis?

A3: To enhance stability, consider the following:

  • Use of antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent further oxidation of the analyte.[6]

  • Low-temperature storage and processing: Samples should be kept at low temperatures (e.g., on ice during processing and at -80°C for long-term storage) to minimize degradation.[6]

  • Derivatization: Chemical derivatization can improve the stability of the hydroperoxide group. For example, derivatization with 2-methoxypropene (B42093) (2-MxP) can enhance stability and ionization efficiency in mass spectrometry.[1]

  • Prompt analysis: Analyze samples as quickly as possible after preparation to minimize the risk of degradation.[6]

Q4: Which analytical technique is most suitable for the quantification of 2-HO-9-Z-ODE?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1][7][8][9] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for the specific detection and quantification of the target analyte even in the presence of interfering substances.[8][10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Decrease the injection volume or dilute the sample.
Column Contamination Implement a column wash step after each run and consider using a guard column.[3]
Incompatibility between Injection Solvent and Mobile Phase Dissolve and inject samples in a solvent that is weaker than or matches the initial mobile phase composition.
Particulates in the Sample Filter samples before injection to remove any particulate matter.[3]
Degraded Column Replace the analytical column if it has exceeded its lifetime or shows significant performance degradation.
Issue 2: High Background Noise or Baseline Instability
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Degas the mobile phase before use.
Contaminated LC-MS System Clean the ion source and other components of the mass spectrometer as per the manufacturer's recommendations.[5]
Column Bleed Use a high-quality column and ensure that the mobile phase pH and temperature are within the column's operating limits.
Leaks in the System Check all fittings and connections for any signs of leakage.
Issue 3: Inaccurate Quantification or Low Analyte Recovery
Possible Cause Troubleshooting Step
Matrix Effects (Ion Suppression/Enhancement) - Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE).[6] - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[4] - Prepare matrix-matched calibration curves to compensate for matrix effects.[6]
Inefficient Extraction Optimize the extraction solvent system and procedure. Ensure complete homogenization for tissue samples and proper phase separation for liquid-liquid extractions.[6]
Analyte Degradation Add antioxidants to solvents, protect samples from light and heat, and analyze them promptly after preparation.[6] Store extracts at -80°C.
Inconsistent Sample Preparation Ensure all samples, standards, and quality controls are treated identically. Use automated liquid handlers for improved precision where possible.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of hydroperoxyoctadecenoic acids (HPODEs) using LC-MS/MS. Note that these values can vary depending on the specific instrumentation, methodology, and matrix.

Parameter Value Reference
Limit of Detection (LOD) 0.1–1 pmol/µL[1]
Limit of Quantification (LOQ) 1–2.5 pmol/µL[1]
Linearity (R²) > 0.99[9]
Recovery Rate (SPE) 87.25–119.44%[9]
Intra-day Precision (RSD) < 6.96%[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of lipid hydroperoxides from plasma samples.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).[12]

    • Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[12]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).[12]

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[12]

  • Elution:

    • Elute the analyte with 1.2 mL of methanol and collect the eluate.[12]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for 2-HO-9-Z-ODE.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.[13]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.[13]

    • Column Temperature: 40-50°C.[13]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[13]

    • Precursor Ion (m/z): For 9-HPODE, the [M-H]⁻ ion would be approximately m/z 311.2.

    • Product Ions (m/z): Specific fragment ions for 9-HODE (the reduced form) are monitored, for example, m/z 171.1.[10][11] Fragmentation of the hydroperoxide may yield different characteristic ions that need to be optimized.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is readily reduced in vivo to its corresponding hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE). 9-HODE is a known signaling molecule that can activate specific receptors.

PPAR_gamma_activation cluster_extracellular Extracellular cluster_cell Cell 9_HODE_ext 9-HODE 9_HODE_int 9-HODE 9_HODE_ext->9_HODE_int enters cell PPARg PPARγ 9_HODE_int->PPARg binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Expression PPRE->Target_Genes regulates GPR132_signaling cluster_extracellular Extracellular cluster_cell Cell Membrane 9_HODE_ext 9-HODE GPR132 GPR132 9_HODE_ext->GPR132 binds G_protein G Protein GPR132->G_protein activates Downstream Downstream Signaling G_protein->Downstream experimental_workflow Sample_Collection Sample Collection (e.g., Plasma) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Derivatization Derivatization (optional) (e.g., with 2-MxP) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid hydroperoxides such as 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HPODE) is critical for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of three common analytical techniques for the validation of 2-HPODE analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Validation

The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize key validation parameters for the analysis of 2-HPODE and related lipid hydroperoxides. It is important to note that direct comparative studies for 2-HPODE are limited; therefore, data from closely related hydroperoxy and hydroxy fatty acids are included to provide a comprehensive overview.

Table 1: Comparison of Validation Parameters for HPLC, GC-MS, and LC-MS/MS.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99 (with derivatization)>0.99
Accuracy (% Recovery) 85-115%90-110% (post-derivatization)95-105%
Precision (RSD %) <15%<15%<10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range (analyte dependent)pg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range (analyte dependent)pg/mL range

Table 2: Performance Characteristics of Different Analytical Techniques.

FeatureHPLCGC-MSLC-MS/MS
Specificity Moderate to high (with specific detectors)High (mass analyzer provides specificity)Very High (precursor/product ion monitoring)
Sensitivity ModerateHighVery High
Sample Throughput ModerateLow to Moderate (derivatization required)High
Derivatization Not typically requiredRequired for volatilityCan be used to enhance sensitivity and stability
Instrumentation Cost ModerateModerate to HighHigh
Expertise Required ModerateHighHigh

Experimental Protocols

Detailed and robust experimental protocols are fundamental for generating reliable and reproducible scientific data. Below are representative methodologies for each of the discussed analytical techniques, based on established practices for fatty acid hydroperoxide analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of 2-HPODE, particularly when analyzing its native form. Normal-phase HPLC is often preferred for separating lipid hydroperoxide isomers.

  • Sample Preparation:

    • Extract lipids from the sample matrix using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1, v/v).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A non-polar solvent system such as n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 234 nm (for conjugated dienes) or a chemiluminescence detector for higher sensitivity.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid hydroperoxides, a two-step process of reduction followed by derivatization is necessary.

  • Sample Preparation and Derivatization:

    • Extract lipids from the sample matrix as described for HPLC.

    • Reduction: Reduce the hydroperoxy group to a more stable hydroxyl group using a reducing agent like sodium borohydride.

    • Derivatization (Silylation): Convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters/ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) at 60°C for 30 minutes. This increases the volatility of the analyte.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan mode for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of lipid hydroperoxides. Derivatization can be employed to improve stability and ionization efficiency.[1][2]

  • Sample Preparation:

    • Extract lipids from the sample matrix.

    • (Optional) Derivatization: React the hydroperoxide with 2-methoxypropene (B42093) to form a more stable derivative.[1][2]

    • Dry the sample and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution: A suitable gradient from 60% B to 100% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (depending on the analyte and derivatization).

    • Detection: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of 2-HPODE and a specific product ion generated through collision-induced dissociation.

Mandatory Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and a conceptual representation of the oxylipin signaling pathway.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Reduction & Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC LC LC Extraction->LC GC GC Derivatization->GC UV UV/Vis Detector HPLC->UV MS Mass Spectrometer GC->MS MSMS Tandem MS LC->MSMS Data_Analysis Data Analysis UV->Data_Analysis Quantification MS->Data_Analysis Quantification MSMS->Data_Analysis Quantification

Caption: Experimental workflow for the analysis of this compound.

Oxylipin_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Oleic Acid) HPODE This compound (2-HPODE) PUFA->HPODE Lipoxygenase (LOX) or Autoxidation HODE Hydroxyoctadecenoic Acid (HODE) HPODE->HODE Glutathione Peroxidase (GPx) Other_Oxylipins Other Bioactive Oxylipins (e.g., Ketols, Divinyl ethers) HPODE->Other_Oxylipins Various Enzymes (e.g., Allene Oxide Synthase) Signaling Cellular Signaling Cascades HODE->Signaling Other_Oxylipins->Signaling Response Biological Responses (Inflammation, Apoptosis, etc.) Signaling->Response

Caption: Simplified oxylipin signaling pathway involving 2-HPODE.

References

A Comparative Analysis of 9-Hydroperoxy-10(E),12(Z)-octadecenoic Acid (9-HPODE) and 2-Hydroperoxy-9(Z)-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and signaling, hydroperoxy fatty acids are recognized as critical intermediates in a variety of physiological and pathological processes. This guide provides a comparative analysis of two such molecules: the well-characterized 9-Hydroperoxy-10(E),12(Z)-octadecenoic acid (9-HPODE) and the lesser-known 2-Hydroperoxy-9(Z)-octadecenoic acid. While extensive research has elucidated the multifaceted roles of 9-HPODE, data on this compound remains notably sparse, limiting a direct, data-driven comparison. This guide, therefore, presents a comprehensive overview of 9-HPODE, juxtaposed with the currently available information for its 2-hydroperoxy isomer, highlighting significant knowledge gaps and potential areas for future investigation.

Chemical Structure and Properties

A fundamental distinction between these two molecules lies in their chemical structure, which dictates their formation, stability, and biological activity. 9-HPODE is a derivative of the polyunsaturated fatty acid, linoleic acid, featuring a hydroperoxy group at the ninth carbon and two conjugated double bonds. In contrast, this compound is a derivative of the monounsaturated fatty acid, oleic acid, with a hydroperoxy group at the second carbon and a single double bond at the ninth position.

Feature9-Hydroperoxy-10(E),12(Z)-octadecenoic acid (9-HPODE)This compound
Parent Fatty Acid Linoleic Acid (18:2n-6)Oleic Acid (18:1n-9)
Molecular Formula C₁₈H₃₂O₄C₁₈H₃₄O₄
Molecular Weight 312.4 g/mol 314.46 g/mol [1]
Position of Hydroperoxy Group C-9C-2
Number of Double Bonds 2 (conjugated)1
Stereoisomers 9(S)-HPODE and 9(R)-HPODENot well-characterized

Biosynthesis and Formation

The formation pathways of 9-HPODE are well-documented, involving both enzymatic and non-enzymatic routes. In contrast, the biosynthetic origins of this compound are not clearly established in the scientific literature.

9-HPODE Formation

Enzymatic Synthesis:

  • Lipoxygenases (LOXs): Various lipoxygenase enzymes can catalyze the specific insertion of molecular oxygen into linoleic acid to form 9(S)-HPODE or 9(R)-HPODE.

  • Cyclooxygenases (COXs): COX-1 and COX-2 can also metabolize linoleic acid to produce predominantly 9(R)-HPODE.

Non-Enzymatic Synthesis:

  • Autoxidation: Free radical-mediated oxidation of linoleic acid can lead to the formation of a racemic mixture of 9-HPODE isomers.

This compound Formation

Information regarding the specific enzymatic or non-enzymatic pathways leading to the formation of this compound is currently lacking in the available scientific literature. It is plausible that it could be formed through non-enzymatic autoxidation of oleic acid, but this has not been experimentally verified.

Biological Activity and Signaling Pathways

The biological roles of 9-HPODE as a signaling molecule and a precursor to other bioactive lipids have been the subject of extensive research. In stark contrast, there is a significant dearth of information on the biological activities of this compound.

9-HPODE: A Key Signaling Intermediate

9-HPODE is a relatively unstable intermediate that is rapidly converted to its more stable corresponding hydroxyl derivative, 9-hydroxyoctadecadienoic acid (9-HODE), or other downstream metabolites. Both 9-HPODE and 9-HODE are implicated in a range of biological processes:

  • Inflammation and Immunity: 9-HPODE and its metabolites can modulate inflammatory responses. For instance, 9-HODE has been shown to have pro-inflammatory effects in some contexts.

  • Oxidative Stress: As a primary product of lipid peroxidation, 9-HPODE is a key marker and mediator of oxidative stress. It can induce further oxidative damage or trigger cellular antioxidant responses.

  • Cellular Signaling: 9-HPODE can influence intracellular signaling cascades. For example, it has been shown to induce oxidation of intracellular glutathione (B108866) (GSH), a critical antioxidant, through the action of glutathione peroxidase 4 (GPx4)[2].

Below is a simplified representation of the signaling pathway involving the formation and downstream effects of 9-HPODE.

9-HPODE_Signaling cluster_formation 9-HPODE Formation cluster_metabolism Metabolism & Downstream Effects Linoleic Acid Linoleic Acid LOX/COX LOX/COX Linoleic Acid->LOX/COX Enzymatic Autoxidation Autoxidation Linoleic Acid->Autoxidation Non-enzymatic 9-HPODE 9-HPODE LOX/COX->9-HPODE Autoxidation->9-HPODE 9-HODE 9-HODE 9-HPODE->9-HODE Reduction GPx4 GPx4 9-HPODE->GPx4 Inflammatory_Response Inflammatory Response 9-HODE->Inflammatory_Response GSH_Oxidation GSH Oxidation Oxidative_Stress Oxidative Stress GSH_Oxidation->Oxidative_Stress GPx4->GSH_Oxidation

Caption: Formation and downstream signaling of 9-HPODE.

This compound: An Enigma

Currently, there are no published studies detailing the specific biological activities or signaling pathways of this compound. The related compound, 2-hydroxy oleic acid, has been investigated as a synthetic anticancer agent that modulates cell membrane properties and activates Protein Kinase Cα (PKCα)[3]. This suggests that its hydroperoxy precursor might also possess biological activity, but further research is required to substantiate this.

Experimental Protocols

The analysis and quantification of hydroperoxy fatty acids require specific experimental procedures due to their inherent instability.

General Workflow for Hydroperoxy Fatty Acid Analysis

A typical experimental workflow for the analysis of hydroperoxy fatty acids from a biological sample is outlined below.

Experimental_Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Lipid_Extraction Reduction Reduction of Hydroperoxides (e.g., with NaBH4 or SnCl2) Lipid_Extraction->Reduction LC_MS LC-MS/MS Analysis (Direct analysis of hydroperoxides) Lipid_Extraction->LC_MS Derivatization Derivatization for GC-MS (e.g., silylation) Reduction->Derivatization GC_MS GC-MS Analysis (Analysis of stable hydroxy-derivatives) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General workflow for hydroperoxy fatty acid analysis.

1. Lipid Extraction: Lipids are extracted from the biological matrix using established methods such as the Folch or Bligh-Dyer procedures. It is crucial to perform these steps at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize autoxidation.

2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the direct analysis of hydroperoxy fatty acids. Reversed-phase chromatography is commonly used for separation, and tandem mass spectrometry allows for sensitive and specific detection and quantification.

3. Reduction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): Due to the thermal instability of hydroperoxides, an alternative method involves their reduction to the more stable hydroxy derivatives using reducing agents like sodium borohydride (B1222165) (NaBH₄) or stannous chloride (SnCl₂). The resulting hydroxy fatty acids are then derivatized (e.g., by silylation) to increase their volatility for GC-MS analysis.

Conclusion and Future Perspectives

This comparative guide highlights the substantial body of knowledge surrounding 9-HPODE and the profound lack of information on this compound. 9-HPODE is a well-established lipid mediator involved in a plethora of biological processes, with clearly defined synthetic pathways and downstream effects. In contrast, this compound remains a largely uncharacterized molecule.

The information available for the corresponding hydroxy fatty acid, 2-hydroxy oleic acid, suggests that the 2-hydroperoxy precursor may hold biological significance. Future research should prioritize the following:

  • Elucidation of Biosynthetic Pathways: Investigating the potential enzymatic and non-enzymatic routes for the formation of this compound.

  • Characterization of Biological Activity: Screening for the effects of this compound on various cell types and in different biological assays.

  • Identification of Signaling Pathways: Determining if this molecule interacts with specific receptors or modulates intracellular signaling cascades.

A deeper understanding of this compound will be crucial to fully appreciate the diverse roles of hydroperoxy fatty acids in health and disease and may unveil novel therapeutic targets for drug development.

References

A Comparative Guide to the Biological Activities of 2-Hydroperoxy-9(Z)-octadecenoic acid and 13-HPODE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two positional isomers of hydroperoxyoctadecenoic acid: 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HPODE) and 13-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). While extensive research has elucidated the diverse biological roles of 13-HPODE, a notable scarcity of published data exists for 2-HPODE, limiting a direct, evidence-based comparison. This document summarizes the current understanding of 13-HPODE's activities and highlights the existing knowledge gap regarding 2-HPODE.

Introduction to Hydroperoxyoctadecenoic Acids (HPODEs)

Hydroperoxyoctadecenoic acids are lipid hydroperoxides derived from the oxidation of linoleic acid. The position of the hydroperoxy group along the fatty acid chain significantly influences their biological effects. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell signaling.

13-Hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE)

13-HPODE is a well-studied lipid hydroperoxide that exhibits a broad range of biological activities. It is a primary product of linoleic acid oxidation, a reaction often initiated by lipoxygenase enzymes or reactive oxygen species.

Biological Activities of 13-HPODE

The biological effects of 13-HPODE are multifaceted, influencing gene expression, inflammatory responses, cell proliferation, and various signaling pathways.

Biological ProcessObserved Effects of 13-HPODEKey Findings and Implications
Inflammation Modulates the expression of endothelial cell adhesion molecules.[1]Can be both pro-inflammatory by inducing ICAM-1 expression, and potentially anti-inflammatory by inhibiting cytokine-induced adhesion molecule expression under certain conditions.[1]
Oxidative Stress Induces oxidative stress and elicits cellular antioxidant responses.[2]Treatment of cells with 13-HPODE leads to the upregulation of detoxification pathways, including those involving peroxisomes and cytochrome P450.[2]
Cell Proliferation & Differentiation Can reduce cell proliferation and promote differentiation in certain cell types.[3]Suppresses pathways involved in the cell cycle and DNA synthesis while enhancing focal adhesion.[3]
Gene Expression Significantly alters the gene expression profile in intestinal epithelial cells.[3]Affects thousands of genes, leading to changes in various cellular processes.[3]
Signaling Pathways Activates Peroxisome Proliferator-Activated Receptor (PPAR) signaling.[2][3]Enhances lipid metabolism and homeostasis.[2]
Augments Epidermal Growth Factor Receptor (EGFR) signaling.Can enhance EGF signal transduction, potentially impacting cell growth and proliferation.
Experimental Protocols for 13-HPODE Activity

Cell Culture and Treatment:

  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are a common model for studying the effects of dietary compounds on intestinal epithelium.[2][3]

  • Treatment: Cells are typically incubated with a specific concentration of 13-HPODE (e.g., 100 µM) for a defined period (e.g., 24 hours) in a serum-free medium.[2]

Gene Expression Analysis (RNA-Seq):

  • RNA Extraction: Total RNA is isolated from treated and control cells.

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared.

  • Sequencing: Libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: Differentially expressed genes are identified, and pathway analysis is performed to understand the biological implications of the gene expression changes.[3]

Lipid Peroxidation Assay:

  • Principle: The assay measures the byproducts of lipid peroxidation, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • Homogenize tissue or lyse cells.

    • Add TBA reagent to the sample.

    • Heat the mixture to facilitate the reaction.

    • Measure the absorbance at a specific wavelength (e.g., 532 nm).

    • Compare the absorbance to a standard curve to determine the concentration of MDA.

Signaling Pathways Modulated by 13-HPODE

PPAR Signaling Pathway: 13-HPODE can act as a ligand for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

PPAR_Signaling cluster_nucleus Nucleus 13-HPODE 13-HPODE PPAR PPAR 13-HPODE->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target Gene\nExpression Target Gene Expression PPRE->Target Gene\nExpression Regulates Lipid Metabolism &\nInflammation Control Lipid Metabolism & Inflammation Control Target Gene\nExpression->Lipid Metabolism &\nInflammation Control

PPAR signaling pathway activation by 13-HPODE.

EGFR Signaling Pathway: 13-HPODE has been shown to augment the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), thereby enhancing its signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds to 13-HPODE 13-HPODE 13-HPODE->EGFR Augments Phosphorylation Phosphorylation EGFR->Phosphorylation Downstream\nSignaling Downstream Signaling Phosphorylation->Downstream\nSignaling Cell Growth &\nProliferation Cell Growth & Proliferation Downstream\nSignaling->Cell Growth &\nProliferation

Augmentation of EGFR signaling by 13-HPODE.

This compound (2-HPODE)

Despite being a positional isomer of the well-characterized 9-HPODE and 13-HPODE, there is a significant lack of published scientific literature detailing the specific biological activities of this compound. While commercially available, its effects on cellular processes such as inflammation, oxidative stress, and cell signaling have not been extensively investigated or reported in peer-reviewed journals.

Potential for Different Biological Activity

The position of the hydroperoxy group is a critical determinant of a fatty acid's biological function. This is because the specific three-dimensional structure of the molecule dictates its ability to interact with enzymes, receptors, and other cellular components. Therefore, it is highly probable that 2-HPODE would exhibit a biological activity profile distinct from that of 13-HPODE. However, without experimental data, any proposed activities remain speculative.

Comparison and Future Directions

A direct and objective comparison of the biological activities of 2-HPODE and 13-HPODE is not feasible at this time due to the absence of data for 2-HPODE.

Future research is critically needed to:

  • Synthesize and purify 2-HPODE for biological testing.

  • Conduct in vitro studies to assess the effects of 2-HPODE on various cell types.

  • Investigate the impact of 2-HPODE on key biological processes such as inflammation, oxidative stress, and cell proliferation.

  • Identify the molecular targets and signaling pathways modulated by 2-HPODE.

  • Perform comparative studies with other HPODE isomers, including 13-HPODE and 9-HPODE, to understand the structure-activity relationships of these lipid hydroperoxides.

Conclusion

13-HPODE is a biologically active lipid hydroperoxide with well-documented effects on gene expression, inflammation, oxidative stress, and cell signaling. In contrast, the biological activities of its positional isomer, 2-HPODE, remain largely unexplored. The significant data gap for 2-HPODE prevents a comprehensive comparative analysis. Further research into the biological effects of 2-HPODE is essential to fully understand the diverse roles of hydroperoxyoctadecenoic acid isomers in health and disease. This knowledge will be invaluable for researchers, scientists, and drug development professionals working in the field of lipid biology and medicine.

References

Differentiating Isomers of Hydroperoxy-octadecenoic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroperoxy-octadecenoic acids (HPODEs) are a class of lipid hydroperoxides that play crucial roles in various physiological and pathological processes. The specific biological activity of HPODEs is often dependent on the position of the hydroperoxy group on the octadecenoic acid backbone. Consequently, the accurate differentiation and quantification of HPODE isomers are critical for understanding their function and for the development of targeted therapeutics. This guide provides a comparative overview of mass spectrometry-based methods for distinguishing between HPODE isomers, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometry Techniques

Several mass spectrometry (MS) techniques, often coupled with chromatographic separation, have been successfully employed to differentiate HPODE isomers. The choice of method depends on the specific research question, required sensitivity, and the available instrumentation.

TechniquePrincipleSample PreparationAdvantagesLimitationsKey Fragment Ions (Examples)
GC-MS Volatile derivatives of HPODEs (after reduction to hydroxy-octadecenoic acids, HODEs) are separated by gas chromatography and fragmented by electron impact (EI) ionization.Reduction of hydroperoxy group (e.g., with NaBH4 or triphenylphosphine), followed by esterification (e.g., with diazomethane) and silylation (e.g., with BSTFA).High chromatographic resolution, extensive fragmentation libraries available.Requires derivatization, which can be time-consuming and introduce artifacts. Not suitable for direct analysis of intact hydroperoxides.For 9-HODE methyl ester TMS ether: m/z 173, 259. For 13-HODE methyl ester TMS ether: m/z 195, 311.[1]
LC-MS/MS HPODE isomers are separated by liquid chromatography and subjected to collision-induced dissociation (CID) for characteristic fragmentation.Minimal sample preparation, typically extraction from the biological matrix.High sensitivity and specificity, allows for direct analysis of intact hydroperoxides.Chromatographic co-elution of some isomers can be challenging. Fragmentation patterns can be complex.Varies with ionization mode and adduction. For sodiated 13-HPODE, a neutral loss of 88 Da is characteristic.[2]
LC-MSn Utilizes multiple stages of mass analysis (MSn) in an ion trap mass spectrometer to generate detailed fragmentation pathways for isomer identification.Similar to LC-MS/MS.Provides rich structural information by isolating and further fragmenting specific ions.Lower scan speed compared to triple quadrupole instruments, which may limit compatibility with fast LC separations.MS3 spectra show characteristic fragments influenced by the distance between the hydroperoxy group and the carboxyl group.[3][4][5]
Chiral Phase HPLC-MS Employs a chiral stationary phase to separate enantiomers of HPODEs prior to mass spectrometric analysis.Similar to LC-MS/MS.Enables the differentiation and quantification of stereoisomers (R and S enantiomers).[3][4]Limited availability and higher cost of chiral columns.Fragmentation is similar to standard LC-MS/MS, but applied to resolved enantiomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of HODE Isomers

This protocol is adapted from methodologies that involve the reduction of HPODEs to their more stable hydroxy (HODE) derivatives.[6]

a. Sample Preparation and Derivatization:

  • Reduction: To 100 µL of sample in methanol, add 10 µL of a freshly prepared solution of sodium borohydride (B1222165) (10 mg/mL in methanol). Incubate for 30 minutes at room temperature.

  • Acidification: Acidify the sample to pH 3 with 1 M HCl.

  • Extraction: Extract the lipids with two volumes of ethyl acetate (B1210297). Vortex and centrifuge to separate the phases. Collect the upper organic layer.

  • Esterification: Add an ethereal solution of diazomethane (B1218177) dropwise until a yellow color persists. Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood.

  • Silylation: Evaporate the solvent under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.

b. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of HPODE Isomers

This protocol focuses on the direct analysis of intact HPODE isomers, with an emphasis on the use of alkali metal adduction to enhance specificity.[2]

a. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the sample using a mixture of chloroform/methanol (2:1, v/v).

  • Reconstitution: After evaporation of the organic solvent, reconstitute the lipid extract in a mobile phase-compatible solvent (e.g., methanol/acetonitrile).

b. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the isomers (e.g., start with 60% B, increase to 100% B over 20 minutes).

  • Ionization: Electrospray Ionization (ESI) in negative or positive ion mode. For enhanced fragmentation specificity, post-column infusion of a sodium salt solution (e.g., 1 mM sodium acetate in methanol) can be employed.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification of known isomers or product ion scanning to identify characteristic fragments.

Visualization of Experimental Workflows and Fragmentation Pathways

Experimental Workflow for GC-MS Analysis of HPODE Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Reduction Reduction (HPODE -> HODE) Sample->Reduction Extraction1 Lipid Extraction Reduction->Extraction1 Esterification Esterification Extraction1->Esterification Silylation Silylation Esterification->Silylation GC_Separation Gas Chromatography Separation Silylation->GC_Separation Derivatized Sample EI_Ionization Electron Impact Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analysis Mass Analysis (Scan or SIM) EI_Ionization->Mass_Analysis

Caption: Workflow for the GC-MS analysis of HPODE isomers, involving reduction, extraction, and derivatization prior to chromatographic separation and mass analysis.

Experimental Workflow for LC-MS/MS Analysis of HPODE Isomers

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Extracted Lipids ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS1_Analysis MS1 Analysis (Precursor Ion Selection) ESI_Ionization->MS1_Analysis CID Collision-Induced Dissociation (CID) MS1_Analysis->CID MS2_Analysis MS2 Analysis (Product Ion Detection) CID->MS2_Analysis

Caption: Workflow for the direct analysis of HPODE isomers by LC-MS/MS, from sample extraction to tandem mass spectrometry.

Characteristic Fragmentation Pathways of 9-HPODE and 13-HPODE

The fragmentation of HPODE isomers is highly dependent on the position of the hydroperoxy group. The following diagrams illustrate the key cleavages that lead to diagnostic fragment ions.

HPODE_Fragmentation cluster_9HPODE Fragmentation of 9-HPODE cluster_13HPODE Fragmentation of 13-HPODE parent_9 9-HPODE frag_9a α-cleavage at C9-C10 parent_9->frag_9a frag_9b Cleavage at C8-C9 parent_9->frag_9b prod_9a Fragments containing the carboxyl group frag_9a->prod_9a prod_9b Fragments containing the alkyl tail frag_9b->prod_9b parent_13 13-HPODE frag_13a α-cleavage at C13-C14 parent_13->frag_13a frag_13b Cleavage at C12-C13 parent_13->frag_13b prod_13a Fragments containing the carboxyl group frag_13a->prod_13a prod_13b Fragments containing the pentyl tail frag_13b->prod_13b

Caption: Simplified fragmentation pathways for 9-HPODE and 13-HPODE, highlighting the formation of distinct product ions based on the hydroperoxy group position.

References

A Researcher's Guide to Antibody Cross-Reactivity in Hydroperoxy Fatty Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific hydroperoxy fatty acids (HpOFAs) is crucial for understanding their roles in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is a critical factor that determines the reliability of these measurements. This guide provides a comparative overview of the cross-reactivity of antibodies against different HpOFAs, supported by experimental data and detailed protocols to aid in the selection and application of these vital research tools.

Hydroperoxy fatty acids are initial products of lipid peroxidation and are involved in a multitude of signaling pathways. Their detection is often complicated by the structural similarity between different HpOFAs, which can lead to antibody cross-reactivity. This guide aims to provide clarity on this issue by summarizing available data on antibody specificity.

Comparative Analysis of Antibody Specificity

The cross-reactivity of antibodies raised against specific HpOFA-protein adducts is a key consideration for accurate experimental outcomes. Limited head-to-head comparative studies are available in the public domain. However, by compiling data from individual antibody characterization studies, we can build a picture of their specificity.

Below is a summary of reported cross-reactivity for polyclonal antibodies raised against 13-hydroperoxyoctadecadienoic acid (13-HPODE) and 15-hydroperoxyeicosatetraenoic acid (15-HPETE) modified proteins.

Antibody Target Immunogen Recognized Antigens Non-Recognized Antigens Key Findings Reference
Anti-13-HPODE-Protein Adducts 13-HPODE-Keyhole Limpet Hemocyanin (KLH)13-HPODE-modified Bovine Serum Albumin (BSA), 13-HPOTRE(alpha)-protein adducts, Oxidized alpha-linolenic acid-protein adducts, Oxidized linoleate-protein adductsMalondialdehyde (MDA)-modified BSA, Oxidized phospholipid-protein adducts (without hydrolysis)The antibody recognizes the 13-HPODE moiety on proteins and shows cross-reactivity with other hydroperoxy fatty acids derived from linolenic acid. A free carboxyl terminal of the lipid appears to be a critical part of the epitope.[1]
Anti-15-HPETE-Protein Adducts 15-HPETE-Keyhole Limpet Hemocyanin (KLH)15-HPETE-modified BSA, 13-HPODE-modified BSA, Glutaroyl-BSA adductsIntact phosphatidylcholine hydroperoxide-modified BSA (PCAOOH-BSA)This antibody demonstrates cross-reactivity with 13-HPODE-modified proteins, suggesting recognition of a common structural feature, likely related to the carboxyl terminus of the lipid adduct.[2]

Experimental Protocols

Accurate assessment of antibody cross-reactivity and the reliable detection of HpOFAs depend on robust experimental protocols. The following are detailed methodologies for common immunoassays used in this field.

Enzyme-Linked Immunosorbent Assay (ELISA) for HpOFA-Protein Adducts

This protocol is adapted from methods used to characterize polyclonal antibodies against lipid hydroperoxide-modified proteins.[1][2]

1. Antigen Coating:

  • Prepare solutions of various HpOFA-modified proteins (e.g., BSA conjugates) and control proteins (unmodified BSA, MDA-BSA) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) at a concentration of 1-10 µg/mL.
  • Add 100 µL of the antigen solution to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C.
  • Wash the plate three times with phosphate-buffered saline (PBS) containing 0.05% Tween 20 (PBST).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate three times with PBST.

3. Primary Antibody Incubation:

  • Dilute the primary antibody against the specific HpOFA-protein adduct in blocking buffer to its optimal concentration (to be determined by titration).
  • Add 100 µL of the diluted primary antibody to each well.
  • Incubate for 1-2 hours at room temperature.
  • Wash the plate five times with PBST.

4. Secondary Antibody Incubation:

  • Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer.
  • Add 100 µL of the diluted secondary antibody to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with PBST.

5. Detection:

  • Prepare the HRP substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
  • Add 100 µL of the substrate solution to each well.
  • Incubate in the dark for 15-30 minutes at room temperature.
  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

Immunoblotting for Detection of HpOFA-Modified Proteins

This protocol allows for the detection of specific HpOFA-protein adducts in complex protein mixtures.[1]

1. Sample Preparation and SDS-PAGE:

  • Prepare protein samples (e.g., cell lysates, oxidized LDL) in a sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

2. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Blocking:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary antibody against the HpOFA-protein adduct in the blocking buffer.
  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

5. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

6. Secondary Antibody Incubation:

  • Dilute an HRP-conjugated secondary antibody in the blocking buffer.
  • Incubate the membrane with the secondary antibody for 1 hour at room temperature.

7. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  • Detect the signal using an appropriate imaging system.

Visualizing Key Processes

To better understand the context of HpOFA research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Lipid_Hydroperoxide_Signaling_Pathway cluster_stimulus Oxidative Stress cluster_lipid_peroxidation Lipid Peroxidation cluster_signaling Cellular Signaling ROS ROS PUFA Polyunsaturated Fatty Acids ROS->PUFA Initiation HpOFA Hydroperoxy Fatty Acids PUFA->HpOFA Protein_Adducts Protein Adducts HpOFA->Protein_Adducts Modification Signaling_Cascade Signaling Cascade (e.g., Nrf2, NF-κB) Protein_Adducts->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Lipid hydroperoxide signaling pathway.

Experimental_Workflow Start Start: Prepare Antigens Antigen_Coating Antigen Coating (Specific HpOFA-BSA & Controls) Start->Antigen_Coating Blocking Blocking Antigen_Coating->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., Colorimetric) Secondary_Ab->Detection Analysis Analyze Cross-Reactivity Detection->Analysis

Caption: ELISA workflow for antibody cross-reactivity.

References

Confirming the Identity of 2-Hydroperoxy-9(Z)-octadecenoic Acid: A Guide to Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Isomeric Complexity

Fatty acid hydroperoxides can exist as numerous positional and stereoisomers, which often exhibit similar chromatographic and mass spectrometric behavior. This makes it challenging to differentiate, for example, 2-Hydroperoxy-9(Z)-octadecenoic acid from other isomers like 8-, 9-, 10-, or 11-Hydroperoxy-octadecenoic acid without a true reference material. Co-elution and similar fragmentation patterns can lead to misidentification, impacting the interpretation of biological roles and the efficacy of potential therapeutic interventions.

The Gold Standard: Comparison with an Authentic Standard

The most reliable method for confirming the identity of a target analyte is through direct comparison with an authentic, structurally verified standard. This involves analyzing the experimental sample and the standard under identical conditions and comparing their retention times and mass spectral data.

Table 1: Comparison of Analytical Data With and Without an Authentic Standard

Analytical TechniqueAnalysis Without Authentic StandardAnalysis With Authentic Standard
LC Retention Time Tentative identification based on elution order of related lipids. High uncertainty.Confirmed identification by co-elution with the standard.
MS/MS Fragmentation Tentative identification based on predicted fragmentation of the hydroperoxy group. Ambiguity in positional isomer differentiation.Unambiguous confirmation of fragment ions by direct comparison with the standard's fragmentation pattern.
NMR Spectroscopy Tentative assignment of proton and carbon signals based on literature values for similar structures. High potential for misinterpretation.Definitive structural confirmation through identical chemical shifts and coupling constants.
Quantification Relative quantification or estimation based on the response of a different, commercially available isomer. Prone to significant error.Accurate absolute quantification using a calibration curve generated from the authentic standard.

Experimental Protocols

Synthesis of Authentic this compound Standard

Given the lack of a commercial source, an authentic standard of this compound must be synthesized. A common method for the preparation of fatty acid hydroperoxides is through photosensitized oxidation.

Materials:

Procedure:

  • Dissolve oleic acid and a catalytic amount of methylene blue in dichloromethane in a glass reaction vessel.

  • While stirring, irradiate the solution with a visible light source (e.g., a sodium lamp) and bubble a slow stream of oxygen through the mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or a small-scale LC-MS analysis.

  • Once the desired level of conversion is reached, stop the reaction by turning off the light and oxygen stream.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of hydroperoxide isomers using preparative HPLC on a silica column. The separation of positional isomers will require careful optimization of the mobile phase.

  • Collect the fraction corresponding to this compound, as determined by preliminary analytical LC-MS.

  • Confirm the structure of the purified standard using high-resolution mass spectrometry and NMR spectroscopy.

LC-MS/MS Analysis for Identity Confirmation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Sample Preparation:

  • Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Reconstitute the dried lipid extract in the initial mobile phase.

  • Prepare a standard solution of the synthesized this compound in the same solvent.

LC-MS/MS Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to resolve the target analyte from other lipids.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument. The precursor ion for this compound is the deprotonated molecule [M-H]⁻ at m/z 313.23.

Expected Fragmentation:

While specific fragmentation data for the 2-hydroperoxy isomer is scarce, based on the principles of fatty acid hydroperoxide fragmentation, characteristic product ions would arise from cleavage around the hydroperoxy group. For a 2-hydroperoxy fatty acid, a key fragmentation would be the loss of water (H₂O) from the [M-H]⁻ ion, resulting in a fragment at m/z 295.22. Further fragmentation involving the carboxyl group and cleavage along the fatty acid chain would also be expected. The precise fragmentation pattern must be confirmed using the synthesized authentic standard.

NMR Spectroscopy for Definitive Structural Elucidation

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent.

Procedure:

  • Dissolve a sufficient amount of the purified, synthesized standard in CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra.

  • Key signals to identify would be the proton attached to the carbon bearing the hydroperoxy group (C2) and the olefinic protons of the double bond (C9 and C10). The chemical shifts of these protons will be highly diagnostic of the structure. For alpha-hydroperoxy fatty acids, the proton at C2 is expected to be significantly downfield.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the definitive identification of this compound using an authentic standard.

G cluster_synthesis Standard Synthesis & Verification cluster_analysis Comparative Analysis start Start: Oleic Acid synthesis Photosensitized Oxidation start->synthesis purification Preparative HPLC synthesis->purification standard Purified 2-HOO-9(Z)-18:1 Authentic Standard purification->standard nmr_verification NMR Spectroscopy (¹H, ¹³C) standard->nmr_verification hrms_verification High-Resolution MS standard->hrms_verification lcms_analysis LC-MS/MS Analysis standard->lcms_analysis sample Biological Sample (Lipid Extract) sample->lcms_analysis data_comparison Data Comparison lcms_analysis->data_comparison confirmation Identity Confirmed data_comparison->confirmation Match rejection Identity Not Confirmed data_comparison->rejection No Match

Caption: Workflow for the synthesis and use of an authentic standard to confirm the identity of this compound.

Conclusion

The use of an authentic standard is non-negotiable for the unequivocal identification and accurate quantification of this compound. While the synthesis and purification of such a standard require significant effort, the resulting analytical confidence is paramount for advancing research and development in fields where this and other lipid mediators play a crucial role. The protocols and workflow outlined in this guide provide a robust framework for researchers to achieve the highest level of analytical certainty in their investigations of fatty acid hydroperoxides.

A Comparative Guide to the Measurement of 2-Hydroperoxy-9(Z)-octadecenoic Acid and Related Lipid Hydroperoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid hydroperoxides, such as 2-Hydroperoxy-9(Z)-octadecenoic acid, are primary products of lipid peroxidation and are implicated in a variety of physiological and pathological processes. Accurate measurement of these analytes is crucial for research in oxidative stress, inflammation, and drug development. This guide focuses on the prevalent methods employed for their detection and quantification.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of commonly used methods for the analysis of lipid hydroperoxides.

MethodDetectorLimit of Detection (LOD)LinearityKey AdvantagesKey Disadvantages
HPLC-UV UV/Vis (230-235 nm)~5 pmol[1]Up to 250 pmol[1]Widely available, relatively inexpensive.Lower sensitivity and specificity compared to other methods.
HPLC-Chemiluminescence (CL) ChemiluminescencePicomole levels[2][3]1-1000 pmol[4]High sensitivity, direct analysis of hydroperoxides.[3]Requires post-column reaction and specialized detector.[3]
HPLC-Electrochemical (EC) Mercury CathodeNot explicitly stated, but described as "ultrasensitive".[5]Not specifiedValuable for ultrasensitive determination of lipid-derived peroxides.[5]Requires specialized electrode and expertise.[5]
LC-MS/MS Tandem Mass Spectrometer0.9 µM (for cumene (B47948) hydroperoxide, as an example)[6]Not explicitly stated, but typically wide.High specificity and sensitivity, allows for structural elucidation and quantification of multiple analytes.[7]Higher equipment cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass SpectrometerNot directly applicable for intact hydroperoxides.Not applicableProvides detailed structural information after derivatization.[1]Hydroperoxides are thermally unstable and require reduction and derivatization prior to analysis.[1]

Experimental Protocols

Sample Preparation: Extraction of Lipid Hydroperoxides from Plasma

This protocol is a general representation adapted from methods for analyzing oxidized fatty acids in biological matrices.[7][8]

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)[8]

  • Methanol (B129727)

  • 0.2 M Sodium Hydroxide (NaOH) in methanol

  • 0.5 N Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Nitrogen gas source

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a glass tube, add an appropriate amount of the internal standard.[8]

  • Add 200 µL of 0.2 M NaOH in methanol to hydrolyze esterified fatty acids.[8]

  • Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes.[8]

  • Cool the tubes on ice and acidify the mixture to pH 3 with approximately 100 µL of 0.5 N HCl.[8]

  • Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 3 minutes, and centrifuging at 2000 x g for 5 minutes.[7]

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent (e.g., 85% methanol) for analysis.[7]

HPLC-UV Analysis of Hydroxy and Hydroperoxy Polyunsaturated Fatty Acids

This protocol is based on a method for the analysis of PUFA peroxidation products in human plasma.[1]

Instrumentation:

  • HPLC system with a photodiode array detector

  • Reversed-phase C18 column

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 1 g/L acetic acid-acetonitrile-tetrahydrofuran (52:30:18, by volume).

  • Flow Rate: Not specified, but a 60-minute run time is mentioned.

  • Detection: UV absorbance at 236 nm.

Procedure:

  • Prepare the sample as described in the sample preparation protocol.

  • Inject the reconstituted sample onto the HPLC system.

  • Monitor the effluent at 236 nm to detect the conjugated diene structure of the hydroperoxides.

  • Quantify the analytes by comparing their peak areas to those of known standards.

LC-MS/MS Analysis of Oxidized Fatty Acids

This protocol is adapted from a high-throughput method for the analysis of fatty acid derivatives.[7]

Instrumentation:

  • LC-MS/MS system (e.g., AB SCIEX API 4000 triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column (e.g., XPERTEX, 2.1 × 250mm, 5 µm particle)

Chromatographic Conditions:

  • Solvent A: Water with 0.2% v/v acetic acid.

  • Solvent B: Methanol with 0.2% v/v acetic acid.

  • Gradient: Start at 85% B for 10 min, then gradient to 100% B over 2 min, hold at 100% B for 10 min, then 100% A for 10 min.

  • Flow Rate: 0.2 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Electrospray Needle Voltage: -4.2 kV.

  • Turbo Ion Spray Temperature: 350 °C.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ions for each analyte. For example, for 9-HODE, a specific product ion of m/z 171 can be used for quantification.[7]

Procedure:

  • Prepare the sample as described in the sample preparation protocol.

  • Inject a 40 µL sample onto the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify the analytes using calibration curves generated from standards.

Mandatory Visualization

Signaling Pathway Involving Lipid Hydroperoxides

The following diagram illustrates a simplified pathway of linoleic acid peroxidation and the subsequent involvement of its metabolites in cellular signaling. Linoleic acid is converted to 9-hydroperoxy-octadecadienoic acid (9-HPODE) by lipoxygenase. 9-HPODE can then be reduced to 9-hydroxy-octadecadienoic acid (9-HODE), which has been identified as a ligand for G protein-coupled receptors like G2A, leading to downstream signaling events such as the activation of the JNK MAP kinase pathway.[9]

Signaling_Pathway cluster_peroxidation Lipid Peroxidation cluster_signaling Cellular Signaling Linoleic Acid Linoleic Acid 9-HPODE 9-Hydroperoxy- octadecadienoic acid Linoleic Acid->9-HPODE Lipoxygenase 9-HODE 9-Hydroxy- octadecadienoic acid 9-HPODE->9-HODE Reduction G2A_Receptor G2A Receptor 9-HODE->G2A_Receptor Binds to G_Protein_Activation G-Protein Activation G2A_Receptor->G_Protein_Activation Activates JNK_Pathway JNK MAP Kinase Pathway G_Protein_Activation->JNK_Pathway Initiates Cellular_Response Cellular Response (e.g., Inflammation) JNK_Pathway->Cellular_Response Leads to Experimental_Workflow start Biological Sample (e.g., Plasma) extraction Lipid Extraction & Hydrolysis start->extraction derivatization Sample Cleanup (e.g., SPE) extraction->derivatization lc_separation LC Separation (Reversed-Phase) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Results data_analysis->end

References

A Comparative Lipidomic Analysis of Cellular Responses to Hydroperoxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects induced by different hydroperoxy fatty acid isomers, focusing on their impact on the cellular lipidome and associated signaling pathways. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in lipid biology, inflammation, and drug discovery.

Introduction

Hydroperoxy fatty acids are primary products of lipid peroxidation and are involved in a variety of physiological and pathological processes. Isomers of these fatty acids, such as 9-hydroperoxyoctadecadienoic acid (9-HpODE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE) derived from linoleic acid, can elicit distinct cellular responses. These hydroperoxides are rapidly reduced in cells to their more stable hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), which are known to act as signaling molecules. Understanding the differential effects of these isomers is crucial for elucidating their roles in health and disease.

Quantitative Data Summary

Target MoleculeTreatmentCell TypeFold Change / EffectReference
Fatty Acid Binding Protein 4 (FABP4) mRNA 9-HODETHP-1 MacrophagesIncreased[1]
13-HODETHP-1 MacrophagesIncreased[1]
G protein-coupled receptor 132 (GPR132) mRNA 9-HODETHP-1 MacrophagesIncreased[1]
13-HODETHP-1 MacrophagesIncreased[1]
Plasma Concentration (Rat) 9-HODERat Plasma57.8 ± 18.7 nmol/L[2]
13-HODERat Plasma123.2 ± 31.1 nmol/L[2]

Note: The data presented is synthesized from multiple sources to provide a comparative overview. Direct comparison of fold changes between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following is a synthesized protocol for the treatment of cultured cells with hydroperoxy fatty acid isomers and subsequent lipidomic analysis based on common methodologies described in the literature.[3][4][5][6]

Cell Culture and Treatment
  • Cell Line: Human monocytic cell line (THP-1) is differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment with Hydroperoxy Fatty Acid Isomers:

    • Stock solutions of 9-HpODE and 13-HpODE are prepared in ethanol.

    • Differentiated macrophages are washed with phosphate-buffered saline (PBS) and incubated in serum-free medium for 2 hours prior to treatment.

    • Cells are then treated with 9-HpODE or 13-HpODE at a final concentration of 10 µM for 24 hours. A vehicle control (ethanol) is run in parallel.

Lipid Extraction
  • After incubation, the medium is removed, and cells are washed twice with ice-cold PBS.

  • Cells are scraped into a methanol/water solution.

  • Lipids are extracted using the Bligh and Dyer method:

    • Methanol and chloroform (B151607) are added to the cell suspension to achieve a final solvent ratio of 1:1:0.9 (methanol:chloroform:water).

    • The mixture is vortexed and centrifuged to separate the phases.

    • The lower organic phase containing the lipids is collected.

    • The extraction is repeated, and the organic phases are combined.

  • The extracted lipids are dried under a stream of nitrogen and stored at -80°C until analysis.

UPLC-MS/MS for Lipidomic Analysis
  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer is used for analysis.[7]

  • Chromatographic Separation:

    • The dried lipid extract is reconstituted in an appropriate solvent mixture (e.g., methanol/acetonitrile).

    • Separation is performed on a C18 reversed-phase column (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[5]

    • A gradient elution is employed using mobile phase A (e.g., acetonitrile/water with 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol/acetonitrile with 10 mM ammonium formate).[5]

  • Mass Spectrometry:

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Data is acquired in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific lipid species.[7]

    • For untargeted analysis, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed.

  • Data Analysis:

    • Lipid species are identified based on their retention times and specific precursor-product ion transitions.

    • Quantification is performed by integrating the peak areas of the MRM transitions and normalizing to an internal standard.

    • Statistical analysis (e.g., t-test, ANOVA) is used to identify significant differences in lipid levels between treatment groups.

Signaling Pathways and Logical Relationships

The differential effects of 9-HODE and 13-HODE can be attributed to their interaction with distinct signaling pathways. 9-HODE is a potent agonist of the G protein-coupled receptor GPR132, while 13-HODE primarily acts through the nuclear receptor PPARγ.

GPR132_Signaling_Pathway 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Gαq Gαq GPR132->Gαq PLC PLC Gαq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Pro_inflammatory_Response Pro-inflammatory Response Ca_Release->Pro_inflammatory_Response PKC_Activation->Pro_inflammatory_Response

Caption: 9-HODE activates the GPR132 signaling pathway, leading to a pro-inflammatory response.

PPAR_gamma_Signaling_Pathway 13-HODE 13-HODE PPARγ PPARγ 13-HODE->PPARγ PPARγ_RXR_Complex PPARγ-RXR Heterodimer PPARγ->PPARγ_RXR_Complex RXR RXR RXR->PPARγ_RXR_Complex PPRE PPRE PPARγ_RXR_Complex->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism_Genes Lipid Metabolism & Anti-inflammatory Genes Gene_Transcription->Lipid_Metabolism_Genes

Caption: 13-HODE activates the PPARγ signaling pathway, regulating lipid metabolism and inflammation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Lipidomic Analysis Cell_Culture Macrophage Culture Treatment Treatment with 9-HpODE or 13-HpODE Cell_Culture->Treatment Lipid_Extraction Lipid Extraction (Bligh & Dyer) Treatment->Lipid_Extraction LC_MS UPLC-MS/MS Lipid_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for comparative lipidomics of cells treated with hydroperoxy fatty acids.

References

Comparison Guide: Evaluating the Specificity of Enzymatic Reactions Producing 2-Hydroperoxy-9(Z)-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of enzymatic and non-enzymatic methods for the synthesis of 2-Hydroperoxy-9(Z)-octadecenoic acid (2-HPODE). The primary focus is on the specificity of plant-derived α-dioxygenases, which exhibit remarkable regioselectivity and stereospecificity, in contrast to non-enzymatic autoxidation methods that yield a complex mixture of isomers. This document is intended for researchers, scientists, and drug development professionals working with fatty acid hydroperoxides and their derivatives.

Introduction

This compound is the initial product of the α-oxidation of oleic acid, a pathway primarily found in plants and involved in various physiological processes, including defense against pathogens. The high reactivity and specific stereochemistry of enzymatically produced 2-HPODE make it a molecule of interest for further biochemical studies and as a precursor for the synthesis of other bioactive compounds, such as 2-hydroxy fatty acids. The specificity of the synthesis method is critical, as different positional and stereoisomers can have vastly different biological activities.

This guide compares the highly specific enzymatic synthesis of 2-HPODE using plant α-dioxygenase with the non-specific autoxidation of oleic acid, providing quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of an appropriate synthesis strategy.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the enzymatic and non-enzymatic production of hydroperoxides from oleic acid.

ParameterEnzymatic Synthesis (Plant α-Dioxygenase)Non-Enzymatic Synthesis (Autoxidation)
Primary Substrate Oleic Acid (9(Z)-Octadecenoic Acid)Oleic Acid (9(Z)-Octadecenoic Acid)
Primary Product This compoundMixture of 8-, 9-, 10-, and 11-hydroperoxyoctadecenoic acid isomers
Regioselectivity Highly specific for the C-2 (α-carbon) position.[1][2][3]Non-specific, attacks carbons allylic to the double bond.[4]
Stereospecificity High, typically produces the (R)-enantiomer.[1][2]None, produces a racemic mixture of (R) and (S) enantiomers.
Byproduct Formation At elevated temperatures, the primary 2-HPODE product can degrade to form a C17 aldehyde (8(Z)-heptadecenal) and 2(R)-hydroxyoleic acid.[1][2]A complex mixture of positional and geometric isomers, as well as secondary oxidation products (epoxides, ketones, etc.).[4]
Reaction Conditions Physiological conditions (e.g., 0-4°C, neutral pH).[1][2]Elevated temperatures (e.g., 60°C) or presence of initiators (e.g., UV light, metal ions).
Typical Yields High conversion of substrate to the specific 2-hydroperoxy intermediate, though the product is unstable.[1]Variable, with the desired product being a minor component of the total hydroperoxide mixture.
Product Purification Relatively straightforward due to high product purity, but requires rapid processing due to product instability.Complex, requires extensive chromatographic separation (e.g., HPLC) to isolate the desired isomer.

Mandatory Visualizations

Logical Relationship: Specificity Comparison

G cluster_0 Enzymatic Synthesis cluster_1 Non-Enzymatic Autoxidation OleicAcid_E Oleic Acid aDOX Plant α-Dioxygenase OleicAcid_E->aDOX Highly Specific HPODE_2 2(R)-HPODE (Major Product) aDOX->HPODE_2 OleicAcid_N Oleic Acid Autoxidation Heat / O₂ OleicAcid_N->Autoxidation Non-Specific IsomerMix Mixture of HPODE Isomers (8-, 9-, 10-, 11-) Autoxidation->IsomerMix

Caption: Enzymatic vs. Non-Enzymatic Synthesis Specificity.

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Synthesis cluster_2 Step 3: Product Extraction cluster_3 Step 4: Analysis A Prepare Substrate: Oleic Acid in Buffer C Incubate at Controlled Temp (e.g., 0°C for Enzyme) (e.g., 60°C for Autoxidation) A->C B Prepare Enzyme: Recombinant α-Dioxygenase or Initiate Autoxidation (Heat) B->C D Stop Reaction & Acidify C->D E Extract with Organic Solvent (e.g., Diethyl Ether) D->E F Evaporate Solvent E->F G Reconstitute Sample F->G H Inject into HPLC System (Normal Phase Column) G->H I Quantify Isomers (UV Detector at 215 nm) H->I

Caption: General Experimental Workflow for HPODE Synthesis and Analysis.

Signaling Pathway: Plant α-Oxidation

G cluster_products Downstream Products cluster_functions Biological Functions FattyAcid Fatty Acid (e.g., Oleic Acid) aDOX α-Dioxygenase (α-DOX) FattyAcid->aDOX + O₂ HPFA 2(R)-Hydroperoxy Fatty Acid (2-HPODE) aDOX->HPFA HFA 2(R)-Hydroxy Fatty Acid HPFA->HFA Peroxidase Activity Aldehyde Chain-shortened Aldehyde HPFA->Aldehyde Spontaneous/ Enzymatic Degradation Defense Plant Defense Signaling (vs. Pathogens) HPFA->Defense Sphingo Sphingolipid Synthesis HFA->Sphingo ShortFA Chain-shortened Fatty Acid Aldehyde->ShortFA Aldehyde Dehydrogenase Stress Abiotic Stress Response Aldehyde->Stress

Caption: Simplified Plant α-Oxidation Pathway.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-HPODE via Plant α-Dioxygenase

This protocol is adapted from methodologies described for plant α-dioxygenases.[1][2][3]

1. Materials:

  • Recombinant Arabidopsis thaliana α-dioxygenase-1 (Atα-DOX1)

  • Oleic acid (≥99% purity)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Diethyl ether

  • Ethanol

  • Nitrogen gas

  • Ice bath

2. Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of oleic acid in ethanol.

  • Reaction Mixture: In a glass reaction vessel kept on ice, add 9.8 mL of ice-cold potassium phosphate buffer.

  • Enzyme Addition: Add a predetermined amount of purified Atα-DOX1 enzyme solution to the buffer. The optimal amount should be determined empirically (e.g., 10-50 µg).

  • Initiation of Reaction: Start the reaction by adding 200 µL of the 10 mM oleic acid stock solution to the reaction mixture for a final concentration of 200 µM.

  • Incubation: Gently stir the reaction mixture in the ice bath (0-4°C) for 10-15 minutes. The low temperature is crucial to minimize the degradation of the unstable 2-HPODE product.[1][2]

  • Reaction Termination and Extraction:

    • Stop the reaction by acidifying the mixture to pH 3.0-3.5 with 2M citric acid.

    • Immediately extract the lipids twice with equal volumes of cold diethyl ether.

    • Pool the organic phases and evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Immediately reconstitute the dried product in a suitable solvent (e.g., hexane (B92381)/isopropanol) for HPLC analysis. Store at -80°C if not analyzed immediately.

Protocol 2: Non-Enzymatic Synthesis of HPODE Isomers via Autoxidation

This protocol describes a general method for the non-specific oxidation of oleic acid.

1. Materials:

  • Oleic acid (≥99% purity)

  • Glass vial with a loose-fitting cap to allow air exchange

  • Heating block or water bath

  • Diethyl ether

  • Nitrogen gas

2. Procedure:

  • Reaction Setup: Place 10-20 mg of pure oleic acid into a glass vial.

  • Incubation: Place the vial in a heating block or water bath set to 60°C. Allow the reaction to proceed for 24-48 hours with gentle agitation. The presence of oxygen (air) is required.

  • Product Collection: After the incubation period, cool the vial to room temperature.

  • Purification (Optional but Recommended):

    • Dissolve the oxidized oil in a minimal amount of hexane.

    • Use solid-phase extraction (SPE) with a silica (B1680970) cartridge to separate the hydroperoxides from the unreacted fatty acid. Elute with a solvent system of increasing polarity (e.g., hexane followed by diethyl ether).

  • Solvent Removal: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen.

  • Storage: Reconstitute the product in a suitable solvent for HPLC analysis and store at -80°C.

Protocol 3: Quantitative Analysis of HPODE Isomers by HPLC

This protocol allows for the separation and quantification of different HPODE positional isomers.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-hexane:isopropanol:acetic acid (e.g., 990:10:1, v/v/v). The exact ratio may need optimization.

  • HPODE standards (if available)

  • Reconstituted samples from Protocol 1 or 2

2. Procedure:

  • System Equilibration: Equilibrate the silica column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the reconstituted sample onto the column.

  • Detection: Monitor the elution of hydroperoxides using a UV detector. While conjugated diene hydroperoxides (from linoleic acid) are detected at 234 nm, the hydroperoxides from oleic acid lack a conjugated diene system and should be monitored at a lower wavelength, typically around 210-215 nm.

  • Quantification:

    • Identify peaks corresponding to different HPODE isomers based on their retention times (if standards are available) or by collecting fractions and performing mass spectrometry.

    • For the enzymatic reaction, a single major peak corresponding to 2-HPODE is expected.

    • For the autoxidation reaction, multiple peaks corresponding to 8-, 9-, 10-, and 11-HPODE will be observed.

    • Calculate the relative percentage of each isomer by integrating the area under each peak and dividing by the total peak area of all isomers. The specificity of the reaction is determined by the percentage of the desired 2-HPODE isomer relative to the total amount of all hydroperoxides formed.

References

Head-to-head comparison of different quantification methods for 2-Hydroperoxy-9(Z)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of 2-Hydroperoxy-9(Z)-octadecenoic acid (9-HpODE), a primary product of linoleic acid oxidation, is critical for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the principal analytical methods used for 9-HpODE quantification, supported by experimental data to aid researchers in selecting the most suitable technique for their specific needs.

Overview of Quantification Methods

The quantification of 9-HpODE and other lipid hydroperoxides primarily relies on two major analytical approaches: spectrophotometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, cost, and throughput.

Spectrophotometric Methods: The Ferrous Oxidation-Xylenol Orange (FOX) Assay

The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely used spectrophotometric method for the measurement of hydroperoxides.[1][2] The principle of this assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide group of 9-HpODE in an acidic medium. The resulting ferric ions then form a colored complex with xylenol orange, which can be quantified by measuring the absorbance at 560 nm.[3][4] This method is known for being relatively inexpensive and rapid.[1][3]

Chromatography-Based Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the quantification of lipid hydroperoxides.[5][6] This method involves the separation of 9-HpODE from other sample components by high-performance liquid chromatography (HPLC), followed by its detection and quantification using a mass spectrometer. The high specificity of LC-MS/MS allows for the differentiation of 9-HpODE from its isomers, such as 13-HpODE, and provides high sensitivity, enabling the detection of trace amounts in biological samples.[5][7]

Quantitative Performance Data

The selection of a quantification method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the FOX assay and LC-MS/MS for the analysis of lipid hydroperoxides.

ParameterFerrous Oxidation-Xylenol Orange (FOX) AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Colorimetric detection of Fe³⁺ complex with xylenol orange after oxidation by hydroperoxides.[3][4]Chromatographic separation followed by mass-based detection and fragmentation analysis.[5]
Specificity Measures total hydroperoxides; does not distinguish between different lipid hydroperoxide isomers.[8]High specificity; can differentiate and quantify isomers like 9-HpODE and 13-HpODE.[5][7]
Sensitivity Limit of Detection (LOD) as low as 5 µM.[1]Limit of Detection (LOD) in the range of 0.1–4.8 pg on column.[7][9] Limit of Quantification (LOQ) as low as 0.09 ng/mL.[7]
Linearity Good linearity is typically observed, but the range can be limited.Excellent linearity over a wide concentration range (e.g., R² > 0.9990).[6][10]
Precision (%CV) Generally higher variability compared to LC-MS/MS.[1]Typically low, with intraday and interday CV% often below 10%.[7]
Accuracy (% Bias) Can be affected by interfering substances that can also oxidize ferrous ions.High accuracy due to the use of stable isotope-labeled internal standards.[5]
Sample Throughput High; suitable for rapid screening of a large number of samples.Lower compared to the FOX assay, though can be improved with multiplexed systems.[5]
Cost Low; requires a standard spectrophotometer.[1]High; requires expensive and specialized instrumentation.[11]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate a typical experimental workflow for 9-HpODE quantification and its involvement in a key signaling pathway.

Experimental Workflow for 9-HpODE Quantification Experimental Workflow for 9-HpODE Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample->extraction hydrolysis Optional: Saponification (to release esterified 9-HpODE) extraction->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms High Specificity fox FOX Assay hydrolysis->fox Total Hydroperoxides quant Quantification (against standard curve) lcms->quant fox->quant stats Statistical Analysis quant->stats

A general experimental workflow for the quantification of 9-HpODE.

9_HpODE_Formation_and_Signaling Formation and Signaling of 9-HpODE cluster_formation Formation cluster_reduction Metabolism cluster_signaling Signaling la Linoleic Acid lox Lipoxygenase (LOX) la->lox hpode9 9-HpODE lox->hpode9 gpx Glutathione Peroxidase (GPx) hpode9->gpx hode9 9-HODE gpx->hode9 ppar PPARs hode9->ppar gpr132 GPR132 hode9->gpr132 response Cellular Response (e.g., Inflammation, Apoptosis) ppar->response gpr132->response

Simplified pathway of 9-HpODE formation and downstream signaling.

Detailed Experimental Protocols

Ferrous Oxidation-Xylenol Orange (FOX) Assay Protocol

This protocol is adapted from methodologies described for the quantification of lipid hydroperoxides in biological samples.[1][12]

  • Reagent Preparation:

    • FOX Reagent: Prepare a solution containing 90% (v/v) methanol, 25 mM sulfuric acid, 4 mM butylated hydroxytoluene (BHT), 250 µM ammonium (B1175870) ferrous sulfate, and 100 µM xylenol orange.[12] The iron and xylenol orange should be added just before use.[12]

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch extraction).

    • Resuspend the dried lipid extract in methanol.

  • Assay Procedure:

    • Add 100 µL of the sample extract to a microcentrifuge tube.

    • Add 900 µL of the FOX reagent to the sample.

    • Incubate the mixture at room temperature for 30 minutes in the dark.

  • Measurement:

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of hydrogen peroxide or a suitable lipid hydroperoxide standard.

    • Determine the concentration of 9-HpODE in the sample by comparing its absorbance to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general workflow for the quantification of 9-HpODE using LC-MS/MS, based on established methods for oxidized fatty acids.[5][7]

  • Sample Preparation:

    • To 200 µL of plasma or tissue homogenate, add an internal standard (e.g., 15(S)-HETE-d8).[7]

    • Perform a liquid-liquid extraction using a solvent mixture such as water/2-propanol/hexane.[7]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used.

    • Transitions (MRM): Monitor specific precursor-to-product ion transitions for 9-HpODE and its internal standard. For the related 9-HODE, a common transition is m/z 295.2 -> 171.1.[5][7] The transitions for 9-HpODE would need to be optimized.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards with known concentrations.

    • Calculate the concentration of 9-HpODE in the samples by relating the peak area ratio of the analyte to the internal standard to the calibration curve.

Conclusion and Recommendations

The choice between the FOX assay and LC-MS/MS for the quantification of this compound depends on the specific research question and available resources.

  • The FOX assay is a cost-effective and high-throughput method suitable for screening large numbers of samples and for measuring total hydroperoxide content.[1][2] However, its lack of specificity is a significant limitation when detailed information on individual lipid hydroperoxide isomers is required.[8]

  • LC-MS/MS is the gold standard for specific and sensitive quantification of 9-HpODE.[5] Its ability to distinguish between isomers and its high accuracy make it the preferred method for mechanistic studies and for the analysis of complex biological matrices where trace amounts of the analyte are expected.[7] The main drawbacks are the high cost of instrumentation and the lower sample throughput compared to spectrophotometric methods.[11]

For researchers requiring a comprehensive and isomer-specific profile of lipid peroxidation, LC-MS/MS is the recommended technique. For preliminary studies or when assessing overall oxidative stress, the FOX assay can provide valuable initial data.

References

Safety Operating Guide

Safe Disposal of 2-Hydroperoxy-9(Z)-octadecenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical compounds like 2-Hydroperoxy-9(Z)-octadecenoic acid is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this lipid hydroperoxide.

Organic peroxides are inherently unstable and are classified as hazardous waste.[1][2] Any material that is out-of-date or no longer needed requires disposal by authorized facilities.[1][2] Adherence to federal, state, and local regulations is mandatory for all disposal procedures.[1][2]

Quantitative Disposal Parameters

The disposal of liquid organic peroxides often involves dilution to reduce the concentration of active oxygen. This precautionary step mitigates the risk of thermal decomposition and subsequent hazards.

ParameterGuidelinePrimary Disposal Method
Active Oxygen Content < 1%Incineration
Concentration by Weight < 10%Incineration

Note: These guidelines are for liquid organic peroxides. The physical state of this compound (solid or liquid) will determine the appropriate disposal path.

Experimental Protocols for Disposal

The following protocols are general procedures for the disposal of organic peroxides. The specific protocol for this compound should be determined based on its physical state (solid or liquid) and in strict accordance with its Safety Data Sheet (SDS) and local environmental regulations.

Protocol 1: Disposal of Liquid this compound (Small Quantities)

This protocol is recommended for the disposal of small quantities of liquid organic peroxides.[1][2]

Materials:

  • This compound waste

  • Compatible solvent (e.g., Fuel Oil #2 or other non-flammable, non-polymerizable hydrocarbons)[1][2]

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Stir plate and stir bar

  • Chemical fume hood

  • Hazardous waste container, properly labeled

Procedure:

  • Preparation: Work within a chemical fume hood. Ensure all necessary PPE is worn.

  • Solvent Preparation: Place a suitable volume of the compatible solvent into a beaker on a stir plate. The amount of solvent should be sufficient to dilute the peroxide to an active oxygen content of less than 1%.[1][2]

  • Dilution: Slowly and carefully add the this compound waste to the solvent with mild agitation.[1][2] Caution: Never add the solvent to the peroxide.

  • Mixing: Continue to stir the mixture gently to ensure thorough dilution.

  • Waste Collection: Transfer the diluted peroxide solution to a properly labeled hazardous waste container.

  • Final Disposal: Arrange for pickup and incineration by a certified hazardous waste disposal facility.[1][2]

Protocol 2: Disposal of Solid this compound

Dilution is generally not recommended for the disposal of solid organic peroxides due to solubility limitations.[1][2]

Materials:

  • Solid this compound waste

  • Water (for slurry preparation, if applicable)

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Hazardous waste container, properly labeled

Procedure:

  • Preparation: Don appropriate PPE.

  • Waste Collection: Carefully transfer the solid this compound waste into a properly labeled hazardous waste container.

  • Option for Slurry: For some solid peroxides, creating a water-wet slurry before disposal is a recommended practice.[1][2] If applicable and safe for this specific compound, slowly add water to the solid waste with gentle mixing to form a slurry.

  • Final Disposal: The solid peroxide, either "as is" or as a water-wet slurry, must be disposed of through incineration by an approved waste disposal facility.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Identify This compound for Disposal check_sds Consult Safety Data Sheet (SDS) and Local Regulations start->check_sds determine_state Determine Physical State check_sds->determine_state liquid Liquid determine_state->liquid Liquid solid Solid determine_state->solid Solid dilute Dilute with Compatible Solvent (Active Oxygen < 1%) liquid->dilute package_solid Package as Solid Waste (or as water-wet slurry if applicable) solid->package_solid label_waste Properly Label Hazardous Waste Container dilute->label_waste package_solid->label_waste incinerate Arrange for Incineration by Certified Facility label_waste->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroperoxy-9(Z)-octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of 2-Hydroperoxy-9(Z)-octadecenoic acid. Adherence to these procedures is mandatory to ensure the safety of all researchers and maintain a secure laboratory environment. This guide is specifically tailored for professionals in research, science, and drug development.

Essential Safety and Handling Plan

Due to its nature as an organic hydroperoxide, this compound requires careful handling to mitigate risks of instability and reactivity. The following operational plan outlines the necessary personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE) Summary

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety goggles or a face shield.Protects against potential splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact with the potentially irritating compound.
Body Protection A standard laboratory coat.Minimizes the risk of skin exposure.
Respiratory Protection Generally not required with adequate ventilation. If aerosols may be generated, a respirator is necessary.Avoids inhalation of any potential vapors or aerosols.

Handling Protocol:

  • Work Area: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contamination: Prevent contact with skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in the designated work area. Wash hands thoroughly after handling the compound.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent exposure to light and air.

Chemical Waste Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

Disposal Protocol:

  • Waste Collection: Collect all waste material, including empty containers and contaminated lab supplies, in a designated and properly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept closed and stored in a designated, well-ventilated area away from incompatible materials.

  • Spill Management:

    • Small Spills: Absorb with an inert material (e.g., sand or earth) and collect into a suitable container for disposal.

    • Large Spills: Evacuate the area and follow emergency procedures. Wear appropriate PPE during cleanup.

  • Final Disposal: All chemical waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Experimental Workflow and Safety Logic

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle Compound Handle Compound Prepare Work Area->Handle Compound Store Properly Store Properly Handle Compound->Store Properly Collect Waste Collect Waste Handle Compound->Collect Waste Assess Spill Assess Spill Handle Compound->Assess Spill Dispose via HazWaste Dispose via HazWaste Collect Waste->Dispose via HazWaste Small Spill Small Spill Assess Spill->Small Spill Minor Large Spill Large Spill Assess Spill->Large Spill Major Cleanup Cleanup Small Spill->Cleanup Large Spill->Cleanup Cleanup->Dispose via HazWaste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.